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  • Product: 3-[(Anilinocarbonyl)amino]propanoic acid
  • CAS: 10250-66-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-[(Anilinocarbonyl)amino]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 3-[(Anilinocarbonyl)amino]propanoic acid, a molecul...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 3-[(Anilinocarbonyl)amino]propanoic acid, a molecule of interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol, rooted in the fundamental reaction between β-alanine and phenyl isocyanate. It further outlines a comprehensive characterization workflow, employing a suite of modern analytical techniques to verify the compound's identity, purity, and structural integrity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel organic compounds and for professionals in drug development seeking to understand the foundational chemistry of potential therapeutic agents.

Introduction: The Significance of Ureido Carboxylic Acids

Ureido-substituted carboxylic acids, such as 3-[(Anilinocarbonyl)amino]propanoic acid, represent a versatile class of organic compounds. The presence of both a urea and a carboxylic acid functional group within the same molecule imparts a unique combination of hydrogen bonding capabilities and acidic properties. These characteristics make such compounds valuable building blocks in supramolecular chemistry, polymer science, and particularly in medicinal chemistry, where the urea moiety is a well-established pharmacophore in numerous therapeutic agents. The anilinocarbonyl group, specifically, introduces aromaticity, which can be crucial for molecular recognition and binding interactions with biological targets.

This guide focuses on a specific and accessible example, 3-[(Anilinocarbonyl)amino]propanoic acid, to illustrate the key principles and techniques involved in the synthesis and characterization of this compound class. The methodologies presented are designed to be both instructive for those new to the field and a reliable reference for experienced chemists.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid is conceptually straightforward, relying on the nucleophilic addition of an amine to an isocyanate. This reaction is a cornerstone of urethane and urea formation.[1][2]

Retrosynthetic Analysis:

A retrosynthetic analysis of the target molecule reveals a clear disconnection at the newly formed urea linkage. This points to β-alanine and phenyl isocyanate as the logical starting materials.

Retrosynthesis Target 3-[(Anilinocarbonyl)amino]propanoic acid Disconnect C-N Disconnection (Urea Formation) Target->Disconnect Precursors β-Alanine + Phenyl Isocyanate Disconnect->Precursors

Caption: Retrosynthetic analysis of 3-[(Anilinocarbonyl)amino]propanoic acid.

Synthetic Strategy:

The forward synthesis involves the direct reaction of β-alanine with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of β-alanine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. A subsequent proton transfer results in the formation of the stable urea linkage.

Experimental Protocol: Synthesis of 3-[(Anilinocarbonyl)amino]propanoic Acid

This protocol details a reliable method for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
β-AlanineC₃H₇NO₂89.09≥99%
Phenyl IsocyanateC₇H₅NO119.12≥98%
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve β-alanine (1.0 g, 11.2 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). Stir the suspension at room temperature until the β-alanine is fully dissolved.

  • Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate (1.22 mL, 11.2 mmol) dropwise to the stirred solution of β-alanine over a period of 10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) with a few drops of acetic acid.

  • Product Precipitation: Upon completion of the reaction, a white precipitate of 3-[(Anilinocarbonyl)amino]propanoic acid will form.

  • Isolation and Purification: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration and wash the filter cake with two 15 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification beta_alanine β-Alanine in THF mixing Mix and Stir (2 hours, RT) beta_alanine->mixing phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->mixing precipitation Precipitation mixing->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Diethyl Ether filtration->washing drying Vacuum Drying washing->drying product 3-[(Anilinocarbonyl)amino]propanoic acid drying->product

Caption: Experimental workflow for the synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid.

Characterization of 3-[(Anilinocarbonyl)amino]propanoic Acid

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 3-[(Anilinocarbonyl)amino]propanoic acid are:

    • A broad singlet in the 10-12 ppm region corresponding to the carboxylic acid proton.[3]

    • Signals in the aromatic region (7.0-7.6 ppm) corresponding to the protons of the phenyl group.

    • A triplet around 3.4-3.6 ppm for the methylene group adjacent to the nitrogen.

    • A triplet around 2.5-2.7 ppm for the methylene group adjacent to the carbonyl group.

    • Broad signals for the two N-H protons of the urea linkage.

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Key expected signals include:

    • A signal for the carboxylic acid carbonyl carbon around 170-180 ppm.[3]

    • A signal for the urea carbonyl carbon around 155-160 ppm.

    • Signals in the aromatic region (118-140 ppm).

    • Signals for the two aliphatic carbons.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.[4][5] Characteristic absorption bands for 3-[(Anilinocarbonyl)amino]propanoic acid include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[3]

  • N-H stretching vibrations from the urea group around 3300-3500 cm⁻¹.

  • A strong C=O stretching vibration from the carboxylic acid around 1700-1725 cm⁻¹.[3][4]

  • A strong C=O stretching vibration from the urea group (amide I band) around 1640-1680 cm⁻¹.

  • N-H bending vibrations (amide II band) around 1550-1600 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern.[6][7] For 3-[(Anilinocarbonyl)amino]propanoic acid (C₁₀H₁₂N₂O₃), the expected molecular weight is approximately 208.22 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 208.

Physical and Chromatographic Analysis

Melting Point:

The melting point is a crucial indicator of purity. A sharp and well-defined melting point suggests a pure compound. The experimentally determined melting point should be compared with literature values if available.

Thin-Layer Chromatography (TLC):

TLC is a quick and effective method to assess the purity of the synthesized compound and to monitor the progress of the reaction. A single spot on the TLC plate indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC):

For a more quantitative assessment of purity, HPLC is the method of choice. A single sharp peak in the chromatogram confirms the purity of the compound.

Potential Applications and Future Directions

Derivatives of 3-aminopropanoic acid have shown promise in various fields. For instance, certain analogs have been investigated as antimicrobial agents against multidrug-resistant pathogens and as potential anticancer candidates.[8][9] The structural motif of 3-[(Anilinocarbonyl)amino]propanoic acid, with its capacity for multiple hydrogen bonding interactions, also makes it an interesting candidate for the development of novel biomaterials and for applications in crystal engineering.

Future research could focus on the synthesis of a library of analogs by varying the substituent on the phenyl ring of the isocyanate or by modifying the carboxylic acid group. These new compounds could then be screened for various biological activities, contributing to the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 3-[(Anilinocarbonyl)amino]propanoic acid. The described protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. The information presented herein serves as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • mzCloud. (2014). 3 Ureidopropionic acid. Retrieved from [Link]

  • PubChem. 3-Aminopropanoic acid;propanoic acid. Retrieved from [Link]

  • Journal of Polymer Science Part A: Polymer Chemistry. (2002). Synthesis and characterization of polyisocyanides derived from alanine and glycine dipeptides. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of propanoic acid. Retrieved from [Link]

  • FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved from [Link]

  • Research Journal of Chemical Sciences. (2013). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]

  • PubMed Central. (2018). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved from [Link]

  • PubChem. 3-((3-Chlorophenyl)amino)propanoic acid. Retrieved from [Link]

  • PubChem. 3-[(Methoxycarbonyl)amino]propanoic acid. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]

  • PubChem. CID 158720422. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved from [Link]

  • NIST WebBook. Propanoic acid. Retrieved from [Link]

  • Google Patents. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • PubMed Central. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • BMRB. BMRB entry bmse000179 - Propionic Acid. Retrieved from [Link]

  • ResearchGate. (2010). The reaction of chitosan and alanin with isocyanate. Retrieved from [Link]

  • ResearchGate. (2019). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Retrieved from [Link]

  • NIST WebBook. Propanoic acid. Retrieved from [Link]

  • SpringerLink. (2020). Molecular properties of linear amino acids in water. Retrieved from [Link]

  • PubMed Central. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 3-[(Anilinocarbonyl)amino]propanoic acid

An In-depth Technical Guide to 3-[(Anilinocarbonyl)amino]propanoic acid Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[(Ani...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-[(Anilinocarbonyl)amino]propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(Anilinocarbonyl)amino]propanoic acid, also known as N-phenyl-N'-(2-carboxyethyl)urea. This document delves into the essential physicochemical properties, spectroscopic profile, synthesis, and potential biological relevance of this compound. The information is structured to support research and development activities, offering detailed experimental protocols and foundational data critical for its application in medicinal chemistry and materials science.

Chemical Identity and Nomenclature

To ensure clarity and precision in research and documentation, it is crucial to establish the primary identifiers for this compound.

IdentifierValue
IUPAC Name 3-[(Anilinocarbonyl)amino]propanoic acid
Synonyms N-phenyl-N'-(2-carboxyethyl)urea
CAS Number 23645-93-4
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Canonical SMILES C1=CC=C(C=C1)NC(=O)NCCC(=O)O
InChI Key Not readily available in searched literature.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and mechanism of action in biological systems. The properties of 3-[(Anilinocarbonyl)amino]propanoic acid are summarized below.

PropertyValueRationale and Experimental Context
Melting Point Data not available in searched literature.The melting point is a critical indicator of purity. For a crystalline solid like this, a sharp melting range would be expected. Its determination via Differential Scanning Calorimetry (DSC) would also reveal any polymorphic transitions or decomposition events.
Solubility DMSO.[1]Solubility is paramount for experimental design. While specific quantitative data is sparse, urea-containing compounds often exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) due to the potential for strong hydrogen bonding.[1] Solubility in aqueous buffers at various pH values would be essential to determine for any biological assays.
pKa Data not available.The molecule has two key ionizable groups: the carboxylic acid and the urea protons. The carboxylic acid is expected to have a pKa in the range of 4-5, typical for propanoic acid derivatives. The urea protons are much less acidic, with pKa values typically well above 14, meaning they are not significantly deprotonated under physiological conditions. Knowledge of the precise pKa is vital for understanding the compound's charge state at physiological pH (7.4), which influences membrane permeability and target binding.
LogP Data not available.The octanol-water partition coefficient (LogP) is a key predictor of "drug-likeness." A calculated LogP would provide insight into its lipophilicity. Given the phenyl group and the polar urea and carboxylic acid moieties, a balanced LogP value might be expected, suggesting potential for both aqueous solubility and membrane traversal.

Synthesis and Purification

The synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid is straightforward, typically involving the reaction of an isocyanate with a β-amino acid. This method provides a reliable and scalable route to the desired product.

Synthetic Pathway: Nucleophilic Addition

The most common synthesis involves the reaction of phenyl isocyanate with β-alanine (3-aminopropanoic acid).

Mechanism: The lone pair of electrons on the nitrogen atom of β-alanine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to form the stable urea linkage. The reaction is typically conducted in a polar, aprotic solvent to facilitate the dissolution of the starting materials without interfering with the reactive isocyanate.

Detailed Synthesis Protocol

This protocol is a representative procedure and may require optimization.

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve β-alanine (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Reaction : Cool the solution to 0°C in an ice bath. Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution over 15 minutes. Rationale: The dropwise addition and cooling are to control the exothermic reaction and prevent the formation of side products.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting β-alanine is consumed.

  • Work-up : Pour the reaction mixture into ice-cold water. The product should precipitate out of the solution.

  • Purification : Collect the crude solid by vacuum filtration. Purify the product by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 3-[(Anilinocarbonyl)amino]propanoic acid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process cluster_product Product Beta-Alanine Beta-Alanine ReactionVessel Reaction in DMF (0°C to RT) Beta-Alanine->ReactionVessel Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->ReactionVessel Workup Precipitation in Water ReactionVessel->Workup TLC Monitoring Purification Recrystallization Workup->Purification FinalProduct Pure 3-[(Anilinocarbonyl)amino]propanoic acid Purification->FinalProduct

Caption: General workflow for the synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : Expected signals would include aromatic protons from the phenyl group, two methylene groups (CH₂) from the propanoic acid backbone, and exchangeable protons from the NH and OH groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Signals corresponding to the aromatic carbons, the two methylene carbons, the carboxylic acid carbon, and the urea carbonyl carbon would be expected.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would include N-H stretching from the urea and amine groups, C=O stretching from the urea and carboxylic acid, and aromatic C-H stretching.

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the compound's molecular weight would confirm its identity.

Representative Analytical Workflow: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound.

  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of 1 mg/mL.

  • Instrumentation : Use a reverse-phase C18 column.

  • Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point. Rationale: Formic acid helps to protonate the carboxylic acid, leading to sharper peaks and better retention.

  • Detection : Monitor the elution profile using a UV detector, likely at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Analysis : Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

HPLC Analysis Workflow Diagram

HPLCWorkflow SamplePrep Sample Dissolution (1 mg/mL in Mobile Phase) Injection Inject onto HPLC System SamplePrep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

Caption: Standard workflow for purity analysis by reverse-phase HPLC.

Biological and Pharmacological Context

The aryl urea scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives of phenyl urea have shown a wide range of biological activities.

  • Anticancer Activity : Many aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), are known to exhibit anticancer properties, often by acting as tubulin polymerization inhibitors.[2][3]

  • Enzyme Inhibition : Urea derivatives have been synthesized and evaluated as inhibitors for various enzymes, including carbonic anhydrase and cholinesterases.[2]

  • Antimicrobial Properties : The urea functional group is present in compounds that have been investigated for antibacterial and antifungal activity.[4][5]

While no specific biological activity for 3-[(Anilinocarbonyl)amino]propanoic acid has been detailed in the searched literature, its structural similarity to other biologically active urea compounds makes it a molecule of interest for screening in various therapeutic areas. The presence of both a hydrogen bond donor (NH groups) and acceptor (C=O groups), along with a carboxylic acid moiety, provides multiple points for potential interaction with biological targets like enzymes or receptors.

Conclusion

3-[(Anilinocarbonyl)amino]propanoic acid is a compound with a well-defined structure that can be synthesized through robust and scalable chemical methods. Its physicochemical properties, while not fully reported in the literature, can be predicted to make it a tractable molecule for research and development. The prevalence of the aryl urea motif in pharmacologically active agents suggests that this compound could serve as a valuable building block or a candidate for biological screening programs, particularly in oncology and infectious diseases. This guide provides the foundational chemical and procedural information necessary for scientists to begin their investigation of this promising molecule.

References

  • Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163–169. [Link]

  • Fortin, S., Moreau, E., Lacroix, J., & C-Gaudreault, R. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 15(1), 466-476. [Link]

  • Parveen, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem (Los Angeles), 5(11). [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-[(Anilinocarbonyl)amino]propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-[(anilinocarbonyl)amino]propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-[(anilinocarbonyl)amino]propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, properties, and potential therapeutic applications.

Introduction and Chemical Identity

3-[(Anilinocarbonyl)amino]propanoic acid, also known as 3-(3-phenylureido)propanoic acid, belongs to the class of phenylurea-propionic acid derivatives. This chemical class is of significant interest in drug discovery due to the versatile nature of its scaffold. The phenylurea moiety is a well-established pharmacophore found in numerous approved drugs, recognized for its capacity to form key binding interactions within protein active sites through hydrogen bonding.[1] The propionic acid group is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] The combination of these two functional groups suggests a wide range of potential biological activities.

Molecular Structure

The molecular structure of 3-[(anilinocarbonyl)amino]propanoic acid consists of a propanoic acid backbone linked to a phenylurea group. The urea linkage provides a rigid and planar system capable of acting as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

Caption: Molecular Structure of 3-[(Anilinocarbonyl)amino]propanoic acid.

Synthesis and Manufacturing

The synthesis of 3-[(anilinocarbonyl)amino]propanoic acid and its derivatives can be achieved through several established synthetic routes in organic chemistry. A common and straightforward approach involves the reaction of a β-amino acid with a phenyl isocyanate.

General Synthetic Protocol

A typical laboratory-scale synthesis would involve the following steps:

  • Starting Materials : β-Alanine (3-aminopropanoic acid) and phenyl isocyanate.

  • Solvent Selection : A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants.

  • Reaction Conditions : The reaction is usually carried out at room temperature with stirring. The nucleophilic amino group of β-alanine attacks the electrophilic carbonyl carbon of the phenyl isocyanate.

  • Reaction Work-up and Purification : After the reaction is complete, the product is typically isolated by precipitation or extraction. Purification can be achieved by recrystallization or column chromatography.

start Start dissolve Dissolve β-Alanine in DMF start->dissolve add_isocyanate Add Phenyl Isocyanate Dropwise dissolve->add_isocyanate stir Stir at Room Temperature add_isocyanate->stir monitor Monitor Reaction by TLC stir->monitor workup Reaction Work-up (Precipitation/Extraction) monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid.

Physicochemical Properties

The physicochemical properties of 3-[(anilinocarbonyl)amino]propanoic acid can be predicted based on its structure and data from similar compounds.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₀H₁₂N₂O₃-
Molecular Weight 208.21 g/mol [3]
Appearance White to off-white solidAnalogous Compounds
Melting Point >200 °C (decomposes)Analogous Compounds
Solubility Soluble in DMSO and DMF, sparingly soluble in waterAnalogous Compounds
pKa ~4-5 (carboxylic acid)Analogous Compounds

Applications in Drug Development

The unique structural features of 3-[(anilinocarbonyl)amino]propanoic acid and its derivatives make them attractive scaffolds for the development of novel therapeutic agents.

Enzyme Inhibition

The urea moiety is a key structural element in many enzyme inhibitors, acting as a bioisostere for amide or peptide bonds and forming strong hydrogen bond interactions with enzyme active sites.[3] This makes phenylurea-propionic acid derivatives promising candidates for the development of inhibitors for various enzyme classes, including proteases, kinases, and hydrolases.

Antimicrobial and Anticancer Agents

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer activities.[4] These studies have shown that modifications to the phenyl ring can lead to compounds with potent activity against multidrug-resistant bacterial and fungal pathogens, as well as certain cancer cell lines.[4] The propanoic acid scaffold provides a versatile platform for introducing various substituents to optimize biological activity and pharmacokinetic properties.

G-Protein Coupled Receptor (GPCR) Modulation

Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of antagonists for GPR34, a G-protein coupled receptor.[5] This highlights the potential of the propanoic acid scaffold in the design of ligands for GPCRs, which are important targets for a wide range of diseases.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of 3-[(anilinocarbonyl)amino]propanoic acid against a target enzyme.

  • Prepare Stock Solutions : Dissolve the test compound in DMSO to a concentration of 10 mM.

  • Enzyme and Substrate Preparation : Prepare solutions of the target enzyme and its corresponding fluorogenic or chromogenic substrate in the appropriate assay buffer.

  • Assay Procedure : a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. b. Incubate for a pre-determined time at the optimal temperature for the enzyme. c. Initiate the reaction by adding the substrate solution. d. Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis : Calculate the initial reaction rates and determine the IC₅₀ value of the test compound by fitting the data to a dose-response curve.

Conclusion

3-[(Anilinocarbonyl)amino]propanoic acid represents a valuable and versatile scaffold for the design and development of new therapeutic agents. Its straightforward synthesis, combined with the favorable drug-like properties of the phenylurea and propanoic acid moieties, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. Retrieved from [Link]

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-[(Anilinocarbonyl)amino]propanoic Acid: A Predictive and Interpretive Guide

Abstract This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3-[(anilinocarbonyl)amino]propanoic acid. In the absence of publicly available, experimentally verified spectra for this spe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3-[(anilinocarbonyl)amino]propanoic acid. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's structural characteristics through a rigorous, predictive lens. We will delve into the interpretation of these predicted spectra, explaining the causal relationships between the molecule's functional groups and their spectroscopic signatures. Detailed, standardized protocols for acquiring such data are also provided to facilitate future experimental validation.

Introduction: The Rationale for Spectroscopic Prediction

3-[(Anilinocarbonyl)amino]propanoic acid is a molecule of interest due to its combination of a carboxylic acid, a urea linkage, and an aromatic aniline moiety. These functional groups are prevalent in pharmacologically active compounds, making a thorough understanding of its structure crucial for research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable for unambiguous structure elucidation.

However, a comprehensive search of scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data for this specific compound. Scientific integrity, therefore, demands a transparent approach. This guide will construct a predicted spectroscopic profile for 3-[(Anilinocarbonyl)amino]propanoic acid. This predictive analysis is not a substitute for experimental data but serves as a robust hypothesis, grounded in the well-documented spectroscopic behavior of its constituent parts. By dissecting the molecule into the propanoic acid backbone and the N-phenylurea-like fragment, we can make educated predictions that will be invaluable for any future experimental work.

Predicted Spectroscopic Data

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms of 3-[(Anilinocarbonyl)amino]propanoic acid are numbered as shown in the diagram below.

G M [M]⁺ m/z = 208 F119 [C₆H₅NHCO]⁺ m/z = 119 M->F119 α-cleavage F89 [NH₂CH₂CH₂COOH]⁺ m/z = 89 M->F89 α-cleavage F93 [C₆H₅NH₂]⁺ m/z = 93 F119->F93 - CO F77 [C₆H₅]⁺ m/z = 77 F93->F77 - NH₂ F45 [COOH]⁺ m/z = 45 F89->F45 - C₂H₄N

Caption: Predicted major fragmentation pathways for 3-[(anilinocarbonyl)amino]propanoic acid in EI-MS.

  • α-Cleavage: The bonds on either side of the urea carbonyl are susceptible to cleavage. Cleavage between C4 and N1 would yield the fragment at m/z 119, corresponding to the phenylisocyanate radical cation. Cleavage between N2 and C4 could lead to the formation of the β-alanine radical cation at m/z 89. [1][2][3]* Further Fragmentation: The fragment at m/z 119 can lose a carbonyl group to form the aniline radical cation at m/z 93. This can further fragment by losing an amino group to give the phenyl cation at m/z 77. The fragment at m/z 89 can lose an etheneamine radical to form the carboxyl cation at m/z 45. [4]

Experimental Protocols

To validate the predictive data presented, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-[(anilinocarbonyl)amino]propanoic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (OH and NH), allowing for their observation.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range from -2 to 14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.

  • Instrument: An electron ionization mass spectrometer (EI-MS).

  • Acquisition:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range from m/z 40 to 300 to ensure the detection of the molecular ion and key fragments.

    • The ion source temperature should be maintained at approximately 200-250 °C.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Data Acquisition NMR->Data IR->Data MS->Data Analysis Spectral Interpretation & Structure Elucidation Data->Analysis

Caption: General workflow for the spectroscopic analysis of 3-[(anilinocarbonyl)amino]propanoic acid.

Conclusion

This technical guide has presented a comprehensive, predictive analysis of the NMR, IR, and MS spectra of 3-[(anilinocarbonyl)amino]propanoic acid. While awaiting experimental verification, this in-depth interpretation, grounded in established spectroscopic principles and data from analogous structures, provides a valuable framework for researchers. The provided protocols offer a clear path for obtaining the necessary experimental data to confirm or refine these predictions. Ultimately, this guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling progress even in the absence of complete experimental datasets.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(27), 7880–7890. [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of crystalline urea films. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared absorption spectra of urea-hydrocarbon adduct. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectral fragmentation patterns | Spectroscopy Class Notes. Retrieved from [Link]

  • Talanta. (2006). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Talanta, 70(1), 75-87. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • NMR in Biomedicine. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Compound Interest. (2015). a guide to 13c nmr chemical shift values. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Foundational

Potential biological activity of N-phenylurea derivatives

An In-depth Technical Guide to the Potential Biological Activity of N-Phenylurea Derivatives Executive Summary The N-phenylurea scaffold is a cornerstone pharmacophore in modern medicinal chemistry, serving as the struct...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of N-Phenylurea Derivatives

Executive Summary

The N-phenylurea scaffold is a cornerstone pharmacophore in modern medicinal chemistry, serving as the structural foundation for a diverse array of biologically active compounds.[1] Derivatives have demonstrated a broad and potent spectrum of activities, including anticancer, antimicrobial, herbicidal, and specific enzyme-inhibitory effects.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanisms of action, and robust evaluation protocols for N-phenylurea derivatives. By synthesizing field-proven insights with established scientific principles, this document aims to explain the causality behind experimental choices and provide self-validating methodologies for the discovery and development of novel therapeutic and agrochemical agents.

Foundational Synthesis of N-Phenylurea Derivatives

The versatility of the N-phenylurea scaffold stems from its straightforward and highly adaptable synthesis, which allows for extensive exploration of structure-activity relationships (SAR). The most common method involves the nucleophilic addition of a substituted aniline to an isocyanate.[1] This reaction is efficient and permits the introduction of a wide array of functional groups on either phenyl ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

Experimental Protocol: General Synthesis of 1-Aryl-3-phenylurea Derivatives

This protocol describes a generalized, two-step procedure for synthesizing N-phenylurea derivatives, starting from a primary aniline. The causality behind this choice is its high yield and the commercial availability of diverse aniline precursors.

Step 1: Formation of the Isocyanate Intermediate

  • In a fume hood, dissolve triphosgene (0.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the desired substituted aniline (1.0 equivalent) in anhydrous DCM.

  • Add the aniline solution dropwise to the triphosgene solution over 30 minutes. Causality : Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted side products.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Infrared (IR) Spectroscopy. The reaction is complete upon the disappearance of the primary amine N-H stretching bands (approx. 3300-3500 cm⁻¹) and the appearance of the characteristic strong, sharp isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹.[1] This provides a direct, real-time validation of the intermediate formation.

Step 2: Urea Formation

  • In a separate flask, dissolve the second substituted aniline (1.0 equivalent) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).[1]

  • Add the freshly prepared isocyanate solution from Step 1 dropwise to the second aniline solution at room temperature.

  • Stir the reaction mixture for 4-8 hours.[1] Reaction completion can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., DCM or diethyl ether) to remove unreacted starting materials, and dry in vacuo.

  • If necessary, purify the product further by recrystallization or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow Aniline1 Substituted Aniline 1 Isocyanate Isocyanate Intermediate (-N=C=O) Aniline1->Isocyanate Dropwise Addition Triphosgene Triphosgene in DCM @ 0°C Triphosgene->Isocyanate Urea N,N'-Disubstituted Phenylurea Isocyanate->Urea Nucleophilic Addition Aniline2 Substituted Aniline 2 Aniline2->Urea Purification Purification & Characterization (NMR, MS, IR) Urea->Purification

Caption: General workflow for the synthesis of N-phenylurea derivatives.

Anticancer Activity: Mechanisms and Evaluation

N-phenylurea derivatives represent a highly successful class of anticancer agents. The clinically approved drug Sorafenib, a diaryl urea, validates the scaffold's efficacy.[1] The primary mechanism involves the inhibition of protein kinases crucial for tumor cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

Many N-phenylurea derivatives function as Type II kinase inhibitors. They bind to and stabilize the "DFG-out" (inactive) conformation of kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR-2) and c-Met.[2] This allosteric inhibition is highly effective and can provide selectivity over other kinases. By blocking the ATP-binding site in this inactive state, the downstream signaling cascades responsible for cell growth and division are halted, ultimately leading to apoptosis.[2]

G cluster_pathway RTK Signaling and Inhibition GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (VEGFR-2, c-MET) GF->RTK Binds & Dimerizes ADP ADP RTK->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Autophosphorylation Apoptosis Apoptosis RTK->Apoptosis Inhibition Leads to Phenylurea N-Phenylurea Derivative Phenylurea->RTK Inhibits (DFG-out) ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by N-phenylurea.

Another key anticancer mechanism is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is an immunosuppressive enzyme that cancer cells exploit to evade the immune system. By catalyzing tryptophan degradation, it depletes this essential amino acid and produces kynurenine metabolites, which suppress T-cell activity. Phenylurea-based IDO1 inhibitors block this pathway, restoring T-cell function and enhancing anti-tumor immunity.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, reliable method for assessing the cytotoxic potential of novel compounds.[5][6] It quantifies the metabolic activity of living cells, which is directly proportional to cell viability. A lower IC₅₀ (half-maximal inhibitory concentration) value indicates higher cytotoxic potency.

Compound IDTarget/ModificationCancer Cell LineIC₅₀ (µM)Reference
10a Phenylurea derivativePC3 (Prostate)0.19[5]
16j 3-bromoacetylamino phenylureaCEM (Leukemia)0.38[5][7]
APPU2n Appended aryl pyridineMCF-7 (Breast)0.76[2]
3-Cl-BPTU BenzoylphenylthioureaT47D (Breast)0.43[5]
3g N,N-diphenylurea-triazoleIDO1 Inhibition Assay1.73[8][9]
10b Phenylurea derivativeMCF-7 (Breast)1.66[5]
9e Phenylurea derivativeA549 (Lung)4.55[5]
Experimental Protocol: MTT Cytotoxicity Assay

Causality : This protocol is designed as a self-validating system by including vehicle controls (to account for solvent effects) and positive controls (to confirm assay performance). The use of a spectrophotometer provides objective, quantitative data.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of the N-phenylurea derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity.

  • Cell Treatment : Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).[10]

  • Incubation : Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10]

Antimicrobial Activity

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. N-phenylurea and its thio-analogue, N-phenylthiourea, have demonstrated significant antibacterial and antifungal properties.[11][12]

Spectrum of Activity and Evaluation

These derivatives have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans.[13][14] The primary method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Compound ClassOrganismMIC (µg/mL)Reference
Phenylurenyl Chalcone (Cpd 22)E. coli25[13]
Phenylurenyl Chalcone (Cpd 14)P. aeruginosa25[13]
Phenylurenyl Chalcone (Cpd 11)S. aureus25[13]
Phenylurenyl Chalcone (All)C. albicans25[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality : The broth microdilution method is a standardized and resource-efficient technique for determining MIC. It provides a quantitative endpoint (the lowest concentration preventing visible growth) and is the gold standard for susceptibility testing.

  • Preparation : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation : Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add the microbial inoculum to each well containing the test compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 28-35°C for 24-48 hours for fungi.

  • Endpoint Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.

Herbicidal Activity: Photosynthesis Inhibition

Phenylurea derivatives are widely used as highly effective herbicides in agriculture.[15] Their primary mode of action is the disruption of photosynthesis, a process vital and specific to plants.[16]

Mechanism of Action: Photosystem II (PSII) Inhibition

Phenylurea herbicides bind to the D1 protein within the Photosystem II (PSII) complex in plant chloroplasts.[16] This binding action physically blocks the electron transfer from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Q₈).[16] The interruption of this electron flow halts the production of ATP and NADPH, the energy currencies required for carbon fixation. This blockage leads to a buildup of highly reactive oxygen species (ROS), which cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.[16][17]

G cluster_psii PSII Electron Transport Chain Light Light Energy (Photons) P680 P680 Reaction Center Light->P680 Excites Pheo Pheophytin P680->Pheo e⁻ QA Qₐ (Quinone A) Pheo->QA e⁻ QB Q₈ (Quinone B) QA->QB e⁻ Transfer ROS Reactive Oxygen Species (ROS) -> Cell Damage QA->ROS Blockage causes back-pressure Plastoquinone Plastoquinone Pool QB->Plastoquinone e⁻ to Cytochrome b6f Phenylurea Phenylurea Herbicide Phenylurea->QB Binds to D1 Protein, Blocks e⁻ Transfer

Caption: Herbicidal action via inhibition of electron transport in Photosystem II.

References

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). MDPI.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). National Center for Biotechnology Information.
  • Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. (n.d.). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). MDPI.
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). National Center for Biotechnology Information.
  • Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. (1988). National Center for Biotechnology Information.
  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). ResearchGate.
  • A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives. (n.d.). BenchChem.
  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org.
  • Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents. (2020). National Center for Biotechnology Information.
  • A Guide to the Preliminary Toxicity Assessment of Novel Phenylurea Compounds: A Case Study Approach for 1-(2,5-Dimethylphenyl). (n.d.). BenchChem.
  • Application Notes and Protocols for 1-(2,5-Dimethylphenyl)-3-phenylurea in Cell Proliferation Assays. (n.d.). BenchChem.
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information.
  • An In-depth Technical Guide to Phenylurea Herbicides. (n.d.). BenchChem.
  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (n.d.). National Center for Biotechnology Information.
  • Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. (n.d.). National Center for Biotechnology Information.
  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). National Center for Biotechnology Information.
  • Phenylurea Herbicides. (n.d.). ResearchGate.
  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023). Frontiers in Chemistry.
  • Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. (2023). Weed Science.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Carboxyethyl-phenylurea Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The phenylurea scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophore properties that underpin a wide array o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylurea scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophore properties that underpin a wide array of therapeutic agents.[1] This guide delves into the specific and historically significant class of carboxyethyl-phenylurea compounds. We will traverse the timeline of their discovery, beginning with the foundational synthesis of their core components, and explore the evolution of synthetic methodologies. This document provides a detailed examination of key experimental protocols, structure-activity relationships, and the mechanistic insights that have guided the development of these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Phenylurea Scaffold and the Significance of the Carboxyethyl Moiety

The urea functional group, first synthesized in a laboratory by Friedrich Wöhler in 1828, marked a pivotal moment in the history of organic chemistry.[2][3] This deceptively simple moiety possesses a unique combination of hydrogen bond donor and acceptor capabilities, allowing it to form stable and specific interactions with biological targets such as proteins and receptors.[4] This characteristic has made urea and its derivatives central to the field of drug development.[4]

Phenylurea derivatives, in particular, have been extensively explored, leading to the development of numerous bioactive compounds with applications as anticancer, antibacterial, anticonvulsive, and anti-HIV agents.[4] The introduction of a carboxyethyl group onto the phenylurea scaffold adds a crucial dimension to the molecule's physicochemical properties. The carboxylic acid function provides a handle for further chemical modification, influences solubility and pharmacokinetic profiles, and can directly participate in interactions with biological targets. This guide focuses specifically on the discovery and history of N-carboxyethyl-N'-phenylurea, also known as 3-(phenylcarbamoyl)propanoic acid, and its derivatives.

Foundational Discoveries: The Genesis of Carboxyethyl-phenylurea's Core Structure

The history of carboxyethyl-phenylurea compounds is intrinsically linked to the development of synthetic routes for its core components: the phenylurea moiety and the β-alanine backbone.

The Dawn of Urea Synthesis

The journey begins with Friedrich Wöhler's accidental synthesis of urea from inorganic precursors, ammonium cyanate, in 1828.[2][3] This landmark achievement shattered the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[2] Wöhler's work laid the groundwork for the field of organic synthesis and, by extension, the creation of urea derivatives.

Pioneering the Synthesis of the N-Phenyl-β-alanine Backbone

A critical step towards the creation of carboxyethyl-phenylurea was the development of methods to synthesize N-phenyl-β-alanine. A seminal contribution in this area came from the work of Gresham and his colleagues in the early 1950s. Their research detailed the reaction of β-propiolactone with aniline and its derivatives.[5]

This reaction, an example of a nucleophilic ring-opening of the strained lactone ring by the amine, provided a direct route to N-aryl-β-alanines.[1][5] The aniline nitrogen attacks the β-carbon of the propiolactone, leading to the formation of the N-phenyl-β-alanine structure.[5] This method proved to be a significant advancement in the synthesis of this important intermediate.

Evolution of Synthetic Methodologies

The synthesis of carboxyethyl-phenylurea compounds can be approached through several strategic pathways, building upon the foundational reactions of organic chemistry.

The Isocyanate Route: A Classic Approach to Phenylureas

A common and versatile method for the synthesis of phenylurea derivatives involves the reaction of a substituted aniline with an isocyanate.[4] In the context of carboxyethyl-phenylureas, this can be achieved in two principal ways:

  • Method A: Reaction of Phenyl Isocyanate with β-Alanine: This approach involves the direct reaction of phenyl isocyanate with β-alanine. The nucleophilic amino group of β-alanine attacks the electrophilic carbon of the isocyanate, forming the urea linkage.

  • Method B: Reaction of an Isocyanatopropanoic Acid Derivative with Aniline: Alternatively, a protected form of 3-isocyanatopropanoic acid can be reacted with aniline. This route allows for greater flexibility in the substitution pattern of the aniline component.

The use of phosgene and its safer equivalents, such as triphosgene or N,N'-carbonyldiimidazole (CDI), to generate the isocyanate in situ from an amine is a well-established technique in urea synthesis.[4][6]

The β-Propiolactone Route Revisited: A Direct Synthesis

Building on the early work of Gresham et al., the reaction of aniline with β-propiolactone provides a direct pathway to the N-phenyl-β-alanine core, which is synonymous with 3-(phenylamino)propanoic acid.[5][7] This intermediate can then be conceptually transformed into the target urea, although the direct conversion is less commonly documented than the isocyanate-based methods.

Experimental Protocols

Protocol 1: Synthesis of 3-(Phenylcarbamoyl)propanoic Acid via the Isocyanate Route

This protocol describes a generalized procedure for the synthesis of the parent carboxyethyl-phenylurea compound.

Materials:

  • β-Alanine

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel with a nitrogen inlet

Procedure:

  • Suspend β-alanine (1.0 equivalent) in the chosen anhydrous solvent in the reaction vessel under a nitrogen atmosphere.

  • With vigorous stirring, add phenyl isocyanate (1.05 equivalents) dropwise to the suspension at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 3-(phenylcarbamoyl)propanoic acid.

Causality of Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of phenyl isocyanate to aniline, which would lead to the formation of undesired symmetrical diphenylurea as a byproduct.

  • Nitrogen Atmosphere: A nitrogen atmosphere prevents the reaction of phenyl isocyanate with atmospheric moisture.

  • Slight Excess of Isocyanate: A small excess of phenyl isocyanate helps to ensure the complete consumption of the β-alanine.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates / Products Aniline Aniline N_Phenyl_beta_Alanine N-Phenyl-β-alanine Aniline->N_Phenyl_beta_Alanine  Reaction with β-Propiolactone beta_Propiolactone β-Propiolactone beta_Propiolactone->N_Phenyl_beta_Alanine Phenyl_Isocyanate Phenyl Isocyanate Carboxyethyl_Phenylurea Carboxyethyl-phenylurea (3-(Phenylcarbamoyl)propanoic acid) Phenyl_Isocyanate->Carboxyethyl_Phenylurea  Reaction with β-Alanine beta_Alanine β-Alanine beta_Alanine->Carboxyethyl_Phenylurea

Caption: General synthetic routes to carboxyethyl-phenylurea compounds.

Pharmacological Significance and Structure-Activity Relationships

While specific and extensive pharmacological data for the parent 3-(phenylcarbamoyl)propanoic acid is not widely documented in seminal, early literature, the broader class of phenylurea derivatives has been the subject of intense investigation. The introduction of the carboxyethyl group offers a point of negative charge at physiological pH, which can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties.

Structure-activity relationship (SAR) studies on various series of phenylurea derivatives have consistently demonstrated that modifications to the phenyl ring and the substituents on the urea nitrogens can have a profound impact on biological activity. For instance, the nature and position of substituents on the phenyl ring can modulate the compound's electronic and steric properties, thereby affecting its binding affinity to target proteins.

Compound Class Key Structural Features Observed Biological Activities References
Phenylurea DerivativesUrea moiety, substituted phenyl ringAnticancer, antimicrobial, anti-inflammatory, enzyme inhibition[4]
N-Aryl-β-alanine Derivativesβ-alanine backbone, N-aryl substitutionPrecursors to bioactive molecules, potential antimicrobial and anticancer properties[8]

Conclusion and Future Perspectives

The discovery and development of carboxyethyl-phenylurea compounds are a testament to the enduring importance of fundamental organic synthesis in the advancement of medicinal chemistry. From the historic synthesis of urea to the targeted creation of functionalized derivatives, each step has built upon the last, providing researchers with a rich chemical space to explore for therapeutic applications. The foundational work on the reaction of anilines with β-propiolactone provided a key entry point to the N-phenyl-β-alanine core, a critical component of these structures.

The inherent versatility of the carboxyethyl-phenylurea scaffold, with its combination of a proven pharmacophore and a modifiable carboxylic acid handle, ensures its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on the synthesis of diverse libraries of these compounds for high-throughput screening, the exploration of novel biological targets, and the development of more efficient and sustainable synthetic methodologies.

References

  • Gresham, T. L., Jansen, J. E., Shaver, F. W., Bankert, R. A., & Fiedorek, F. T. (1951). β-Propiolactone. XI. Reactions with Ammonia and Amines. Journal of the American Chemical Society, 73(7), 3168–3171. [Link]

  • Chen, D., et al. (2020). Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. Journal of Biological Chemistry, 295(42), 14343-14355. [Link]

  • Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253–256. [Link]

  • Hurd, C. D., & Hayao, S. (1953). Reaction of Propiolactone with Aniline Derivatives. Journal of the American Chemical Society, 75(1), 235-236. [Link]

  • Rutkauskas, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Research on Chemical Intermediates, 40(4), 1431-1447. [Link]

  • Gresham, T. L., et al. (1953). β-Propiolactone. XVI. Reaction Rates with Anilines and para-Substituted Anilines. Journal of the American Chemical Society, 75(1), 145-147. [Link]

  • Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Research on Chemical Intermediates, 40(4), 1431-1447. [Link]

  • Carr, S. M. (2022). Wohler Synthesis of Urea. Memorial University of Newfoundland. [Link]

  • Tרובסקי, B., & Tרובסקי, S. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(9), 247. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 3-[(Anilinocarbonyl)amino]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(Anilinocarbonyl)amino]propanoic acid, a derivative of urea and β-alanine, represents a class of molecules with significant interest in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Anilinocarbonyl)amino]propanoic acid, a derivative of urea and β-alanine, represents a class of molecules with significant interest in medicinal chemistry and materials science. The urea functional group is a key structural motif in numerous pharmaceutical agents, valued for its ability to form strong hydrogen bonds and interact with biological targets.[1] The solubility of any active compound is a critical physicochemical parameter that governs its behavior in both laboratory and physiological environments. For drug development professionals, poor solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in poor bioavailability, ultimately causing promising candidates to fail.[2][3]

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 3-[(Anilinocarbonyl)amino]propanoic acid. It is designed to equip researchers with the theoretical knowledge and practical methodologies required to accurately assess and understand the solubility profile of this compound and its analogs. We will explore the molecular characteristics that dictate solubility, present a detailed, field-proven experimental protocol, and discuss the analytical techniques required for precise quantification.

Physicochemical Properties & Solubility Principles

The solubility of 3-[(Anilinocarbonyl)amino]propanoic acid is dictated by its molecular structure, which features several key functional groups:

  • Anilino Group (Phenyl Ring): A nonpolar, hydrophobic moiety that contributes to solubility in less polar organic solvents.

  • Urea Moiety (-NH-CO-NH-): A highly polar group that is both a hydrogen bond donor and acceptor.[1] This feature is crucial for interactions with polar solvents, particularly water.

  • Propanoic Acid Group (-CH2-CH2-COOH): Contains a flexible alkyl chain and a terminal carboxylic acid. The carboxylic acid group is ionizable, making the compound's solubility highly dependent on the pH of the medium.

The interplay between the hydrophobic phenyl ring and the hydrophilic urea and carboxylic acid groups creates a molecule with moderate polarity. According to the principle of "like dissolves like", the compound is expected to exhibit limited solubility in very nonpolar solvents (e.g., hexanes) and greater solubility in polar protic and aprotic solvents that can engage in hydrogen bonding.[4]

Key Principles Governing Solubility:

  • Solvent Polarity: Solvents that can effectively solvate both the phenyl ring and the polar functional groups will be most effective. This includes polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol.

  • Hydrogen Bonding: The urea and carboxylic acid groups can form multiple hydrogen bonds. Water, alcohols, and other protic solvents are excellent hydrogen bond donors and acceptors, promoting solubility.[5]

  • pH and Ionization: The carboxylic acid moiety has a specific pKa. At pH values below its pKa, the group will be protonated (-COOH) and less polar. At pH values above its pKa, it will be deprotonated (-COO⁻), forming a carboxylate salt that is significantly more soluble in aqueous media.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. Strong intermolecular interactions (like the hydrogen bonds in the urea moiety) can lead to high lattice energy, which can decrease solubility.[1]

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, a standardized method for determining solubility is essential. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD.[6][7][8] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved solute in the supernatant.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the shake-flask protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound 1. Weigh excess 3-[(Anilinocarbonyl)amino]propanoic acid prep_solvent 2. Add precise volume of chosen solvent prep_compound->prep_solvent Combine in vial agitate 3. Agitate at constant temperature (e.g., 24-48h) prep_solvent->agitate separate 4. Centrifuge or filter to remove undissolved solid agitate->separate Equilibrium reached quantify 5. Quantify solute concentration in supernatant (e.g., HPLC-UV) separate->quantify Collect clear supernatant calculate 6. Calculate solubility (e.g., mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Step-by-Step Protocol

This protocol is based on the principles outlined in the OECD Test Guideline 105.[6][9][10]

Materials:

  • 3-[(Anilinocarbonyl)amino]propanoic acid (solid, high purity)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add a small, known amount of the compound (e.g., 10 mg) to a vial. Add the solvent in small, measured increments (e.g., 0.1 mL), shaking vigorously after each addition until the solid completely dissolves.[11] This helps determine the amount of substance to use in the definitive test.

  • Sample Preparation: Into at least three separate glass vials, add an excess amount of 3-[(Anilinocarbonyl)amino]propanoic acid. The amount should be at least 5-fold greater than the estimated solubility to ensure a saturated solution is formed.[11]

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[12][13] Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 48 hours. Equilibrium is confirmed when solubility measurements from different time points (e.g., 24h and 48h) are consistent.[11]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the test temperature to let undissolved solids settle. To obtain a clear supernatant free of particulate matter, either:

    • Centrifuge the vials at a high speed.

    • Filter the suspension using a chemically inert syringe filter (e.g., PTFE). Discard the first portion of the filtrate to avoid errors from filter adsorption.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Generate a calibration curve by analyzing these standards using a suitable analytical method, such as HPLC-UV. The phenyl ring in the molecule makes it a good chromophore for UV detection.

    • Dilute the clear supernatant from the equilibrated sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final solubility in units such as mg/mL or mol/L.

Solubility Data Profile

While specific experimental data for 3-[(Anilinocarbonyl)amino]propanoic acid is not widely available in public literature, its structural components allow for a qualitative prediction of its solubility. The following table provides an expected solubility profile based on the principles of "like dissolves like." Researchers should use this as a guide and populate it with their own experimentally determined values.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe urea and carboxylic acid groups promote solubility through hydrogen bonding, but the hydrophobic phenyl ring limits it. Solubility is expected to be highly pH-dependent.[4][5]
pH 7.4 Buffer (PBS)Moderate to HighThe carboxylic acid group will be deprotonated (-COO⁻), significantly increasing aqueous solubility compared to pure water.
Ethanol/MethanolModerate to HighThese alcohols can solvate both the polar (via H-bonding) and nonpolar parts of the molecule.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful solvent for many organic compounds, capable of disrupting crystal lattice forces and solvating polar groups.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is an excellent solvent for compounds with both polar and nonpolar characteristics.
Nonpolar Hexane / TolueneVery LowThe highly polar urea and carboxylic acid moieties are not effectively solvated by nonpolar solvents, leading to poor solubility.[4]

Conclusion

The solubility of 3-[(Anilinocarbonyl)amino]propanoic acid is a multifaceted property governed by the balance of its hydrophobic and hydrophilic functional groups. A thorough understanding of its solubility profile across a range of solvents is paramount for its effective application in research and development. The gold-standard shake-flask method, coupled with a robust analytical technique like HPLC-UV, provides a reliable means of obtaining accurate thermodynamic solubility data. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can confidently characterize this compound, enabling informed decisions in experimental design, formulation, and further development.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link][6][7]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link][9]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from Analytice. [Link][10]

  • Solubility of Things. (n.d.). Urea. Retrieved from Solubility of Things. [Link][4]

  • Mishra, S., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(15), 4984. [Link][1]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][3]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][11]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB. [Link][8]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link][12]

  • Hebei Guangxing Chemical Co., Ltd. (2025). Urea Structure and Its Impact on Solubility. [Link]

  • de Oliveira, G. G., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-58. [Link][13]

  • Jinjiang Melamine. (n.d.). Solubility Of Urea Overview. Retrieved from Jinjiang Melamine. [Link][5]

Sources

Exploratory

Thermogravimetric analysis of 3-[(Anilinocarbonyl)amino]propanoic acid

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-[(Anilinocarbonyl)amino]propanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-[(Anilinocarbonyl)amino]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 3-[(anilinocarbonyl)amino]propanoic acid. As a molecule incorporating a carboxylic acid, a urea-like linkage, and an aromatic phenyl group, its thermal behavior is of significant interest in pharmaceutical development for understanding thermal stability, decomposition pathways, and potential incompatibilities. In the absence of direct empirical data for this specific molecule, this guide, authored from the perspective of a Senior Application Scientist, synthesizes established principles of thermal analysis of related functional groups to propose a robust, scientifically grounded methodology. We will delve into the causality behind experimental design, predict the multi-stage decomposition mechanism, and provide a self-validating protocol to ensure data integrity. This document is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and structurally similar compounds.

Introduction: The Significance of Thermal Analysis in Drug Development

In the landscape of pharmaceutical sciences, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Thermogravimetric analysis (TGA) is a powerful technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This analysis provides critical insights into the material's thermal stability, the kinetics of its decomposition, and its composition.[2] For a molecule like 3-[(anilinocarbonyl)amino]propanoic acid, which possesses multiple reactive functional groups, understanding its response to thermal stress is paramount for predicting its shelf-life, guiding formulation strategies, and ensuring the safety and efficacy of the final drug product.

The structure of 3-[(anilinocarbonyl)amino]propanoic acid presents a unique confluence of chemical moieties: a propanoic acid tail, a central urea-like linkage, and a terminal phenyl group. Each of these components contributes to the overall thermal profile of the molecule, and their interaction during thermal decomposition can lead to a complex series of mass loss events. This guide will dissect these potential events, providing a predictive framework for interpreting the resulting thermogram.

Predicted Thermal Decomposition Pathway of 3-[(Anilinocarbonyl)amino]propanoic Acid

Based on the thermal behavior of its constituent functional groups—urea derivatives, carboxylic acids, and aromatic amines—a multi-stage decomposition pathway for 3-[(anilinocarbonyl)amino]propanoic acid can be hypothesized. Theoretical studies on the thermal decomposition of phenylureas suggest that a primary decomposition route involves a four-center pericyclic reaction, yielding an isocyanate and an amine.[1][3] The carboxylic acid group is susceptible to decarboxylation, while the urea linkage itself can undergo a more complex breakdown.

A plausible decomposition sequence is as follows:

  • Stage 1: Decomposition of the Urea Linkage and Decarboxylation. The initial and most significant mass loss is anticipated to be a concerted or rapidly sequential process involving the breakdown of the urea-like moiety and the decarboxylation of the propanoic acid group. The urea linkage is expected to cleave, potentially forming phenyl isocyanate and 3-aminopropanoic acid (β-alanine). The β-alanine intermediate is known to be thermally unstable and may readily decarboxylate to yield ethylamine and carbon dioxide. Concurrently, the direct decarboxylation of the parent molecule could also contribute to this initial mass loss. The thermal decomposition of urea itself is known to be a complex process, initiating with melting and then decomposing to ammonia and isocyanic acid.[4][5]

  • Stage 2: Further Decomposition of Intermediates. The intermediates formed in the first stage, such as phenyl isocyanate, are themselves reactive and will decompose at higher temperatures. Phenyl isocyanate can undergo further reactions, including trimerization or decomposition into smaller volatile fragments.

  • Stage 3: Final Decomposition of Aromatic Residue. The final stage of decomposition would involve the breakdown of the more thermally stable aromatic structures, leading to a carbonaceous residue at very high temperatures.

The following diagram illustrates this proposed decomposition pathway:

G cluster_0 Proposed Thermal Decomposition Pathway A 3-[(anilinocarbonyl)amino]propanoic acid B Stage 1: Initial Decomposition (Urea Cleavage & Decarboxylation) A->B Heat C Phenyl Isocyanate + 3-Aminopropanoic acid B->C D CO2 + H2O + Other Volatiles B->D E Stage 2: Intermediate Decomposition C->E Higher Heat F Volatile Fragments E->F G Stage 3: Residue Decomposition F->G Very High Heat H Carbonaceous Residue G->H

Caption: A proposed multi-stage thermal decomposition pathway for 3-[(anilinocarbonyl)amino]propanoic acid.

Experimental Protocol for Thermogravimetric Analysis

To obtain a high-quality and reproducible thermogram, a meticulously planned experimental protocol is essential. The following step-by-step methodology is designed to be a self-validating system, ensuring the integrity of the collected data.

3.1. Instrumentation and Calibration

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's guidelines. For temperature calibration, certified reference materials with known melting points (e.g., indium, tin, zinc) are recommended. Mass calibration should be verified using standard calibration weights.

3.2. Sample Preparation

  • Ensure the sample of 3-[(anilinocarbonyl)amino]propanoic acid is homogenous and representative of the batch.

  • Lightly grind the sample to a fine powder to ensure uniform heat transfer.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (aluminum or platinum pans are suitable for the expected temperature range). A smaller sample size minimizes thermal gradients within the sample.[6]

3.3. TGA Experimental Parameters

The choice of experimental parameters is critical for obtaining meaningful data. The rationale for each parameter is provided below:

ParameterRecommended ValueRationale
Temperature Range Ambient to 600 °CThis range should encompass the complete decomposition of the organic molecule, leaving only a minimal residue.
Heating Rate 10 °C/minA heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time. Faster rates can shift decomposition temperatures to higher values and merge overlapping events, while slower rates can broaden peaks.
Purge Gas Nitrogen (Inert)An inert atmosphere of nitrogen is crucial to prevent oxidative decomposition, which would introduce unwanted side reactions and complicate the interpretation of the thermogram.
Purge Gas Flow Rate 50 mL/minA consistent flow rate ensures the efficient removal of volatile decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass loss measurements.

3.4. Experimental Procedure

  • Place the weighed sample pan into the TGA instrument.

  • Tare the balance.

  • Start the TGA method with the parameters outlined in the table above.

  • Monitor the mass loss as a function of temperature.

  • At the end of the experiment, allow the instrument to cool down before removing the sample residue.

  • Analyze the resulting TGA and derivative thermogravimetric (DTG) curves. The DTG curve, which is the first derivative of the TGA curve, is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum.[1]

The following workflow diagram visualizes the experimental protocol:

G cluster_workflow TGA Experimental Workflow start Start instrument_prep Instrument Calibration (Temperature & Mass) start->instrument_prep sample_prep Sample Preparation (5-10 mg, fine powder) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample setup_method Set Experimental Parameters (Temp Range, Heating Rate, Purge Gas) load_sample->setup_method run_tga Run TGA Experiment setup_method->run_tga data_acquisition Acquire TGA/DTG Data run_tga->data_acquisition analysis Analyze Thermogram and DTG Curve data_acquisition->analysis end_run End of Experiment analysis->end_run

Caption: A flowchart of the recommended experimental workflow for the TGA of 3-[(anilinocarbonyl)amino]propanoic acid.

Data Interpretation and Expected Results

The TGA thermogram will plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The DTG curve will show the rate of mass loss.

4.1. TGA Curve

  • A stable baseline at the beginning of the experiment indicates the initial thermal stability of the compound.

  • One or more distinct steps in the TGA curve will correspond to the different stages of decomposition. The onset temperature of each step is a key indicator of thermal stability.

4.2. DTG Curve

  • Peaks on the DTG curve correspond to the points of maximum rate of mass loss for each decomposition step. The temperature at the peak of the DTG curve (Tmax) is a characteristic feature of the decomposition process under the given experimental conditions.

4.3. Quantitative Data Summary

The key quantitative data to be extracted from the TGA and DTG curves should be summarized in a table for easy comparison and reporting.

ParameterExpected ObservationSignificance
Onset Temperature (Tonset) The temperature at which the first significant mass loss begins.A primary indicator of the thermal stability of the compound.
Mass Loss at Stage 1 (%) The percentage of mass lost in the first decomposition step.Corresponds to the loss of specific molecular fragments (e.g., CO2, H2O, aniline). Can be compared with theoretical mass loss calculations to support the proposed decomposition mechanism.
Tmax at Stage 1 (°C) The temperature of the peak in the DTG curve for the first decomposition step.Indicates the temperature of the maximum rate of decomposition for the initial stage.
Mass Loss at Stage 2 (%) The percentage of mass lost in the second decomposition step.Relates to the decomposition of intermediate products.
Tmax at Stage 2 (°C) The temperature of the peak in the DTG curve for the second decomposition step.Indicates the temperature of the maximum rate of decomposition for the second stage.
Final Residue (%) The percentage of mass remaining at the end of the experiment (e.g., at 600 °C).Provides information about the amount of non-volatile, carbonaceous residue formed.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for the thermogravimetric analysis of 3-[(anilinocarbonyl)amino]propanoic acid. By understanding the thermal behavior of the constituent functional groups, a plausible multi-stage decomposition pathway has been proposed. The detailed experimental protocol, including the rationale behind the chosen parameters, is designed to yield high-quality, reproducible data. For researchers, scientists, and drug development professionals, this guide serves as a valuable resource for designing and interpreting TGA experiments for this and structurally related molecules, ultimately contributing to a more thorough understanding of their thermal stability and degradation profiles. It is recommended that the TGA be coupled with evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to definitively identify the volatile decomposition products and confirm the proposed mechanistic pathways.

References

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). PubMed. [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. [Link]

  • Thermo Gravimetric Analysis (TGA). (n.d.). TCA Lab / Alfa Chemistry. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Digital Commons @ University of Georgia. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). ACS Publications. [Link]

  • Urea. (n.d.). Wikipedia. [Link]

  • How Does Urea Decompose? (2023). Chemistry For Everyone - YouTube. [Link]

Sources

Foundational

Crystal structure of 3-[(Anilinocarbonyl)amino]propanoic acid

An In-depth Technical Guide to the Crystal Structure Determination of 3-[(Anilinocarbonyl)amino]propanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional arrangement of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Determination of 3-[(Anilinocarbonyl)amino]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical parameters such as solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of 3-[(anilinocarbonyl)amino]propanoic acid. As the crystal structure of this specific compound is not publicly available at the time of writing, this document serves as a roadmap for researchers, outlining the necessary steps from synthesis and crystallization to data analysis and structure refinement. This guide is designed to provide both the theoretical underpinnings and practical considerations for each stage of the process, ensuring scientific integrity and a robust experimental design.

Introduction: The Significance of Crystalline Structure in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. The precise arrangement of molecules in a crystal lattice, along with the intermolecular interactions that stabilize this arrangement, can significantly influence a drug's performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in therapeutic efficacy and manufacturability. Therefore, the elucidation of a compound's crystal structure is a critical step in drug development, providing invaluable insights for formulation, patent protection, and regulatory approval. This guide focuses on the experimental workflow for determining the crystal structure of 3-[(anilinocarbonyl)amino]propanoic acid, a molecule of interest for its potential applications.

Synthesis of 3-[(Anilinocarbonyl)amino]propanoic Acid

The first crucial step is the synthesis of a pure, well-characterized sample of the target compound. A plausible and efficient synthetic route for 3-[(anilinocarbonyl)amino]propanoic acid is the reaction of β-alanine with phenyl isocyanate.

Proposed Synthetic Protocol
  • Dissolution of β-alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine in a suitable solvent, such as a mixture of water and a polar aprotic solvent like dimethylformamide (DMF), to ensure solubility of the starting material and the product. The reaction should be performed under neutral to slightly basic conditions to ensure the nucleophilicity of the amino group.

  • Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate to the stirred solution of β-alanine at room temperature. The reaction is typically exothermic, so controlled addition is necessary to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture should be worked up to isolate the product. This may involve acidification to precipitate the carboxylic acid, followed by filtration. The crude product should then be purified, for example, by recrystallization from a suitable solvent system to obtain a high-purity sample.

Characterization of the Synthesized Compound

Before proceeding to crystallization, it is imperative to confirm the identity and purity of the synthesized 3-[(anilinocarbonyl)amino]propanoic acid. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. The goal is to obtain crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and diffraction quality.[1]

Crystallization Methodologies

Several techniques can be employed to grow single crystals of N-acyl amino acids.[2] The choice of method depends on the solubility and stability of the compound.

Crystallization MethodDescriptionSuitability for 3-[(anilinocarbonyl)amino]propanoic acid
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.A good starting point due to its simplicity. A variety of solvents should be screened.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, inducing crystallization.A highly effective method for controlling the rate of crystallization.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.Suitable if the compound has a significant temperature-dependent solubility.
Solvent/Precipitant Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.Useful for compounds that are sensitive to temperature changes.
Screening for Crystallization Conditions

A systematic screening of various parameters is essential to identify optimal crystallization conditions. This includes:

  • Solvents: A wide range of solvents with varying polarities should be tested.

  • Concentration: The initial concentration of the compound in the solution is a critical factor.

  • Temperature: The temperature at which crystallization is attempted can influence crystal growth.

  • pH: For a compound with acidic and basic functional groups, the pH of the solution can significantly affect its solubility and crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule. It relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that can be used to reconstruct the electron density map of the molecule.[3]

The SC-XRD Experiment

The experimental workflow for SC-XRD data collection can be visualized as follows:

SC_XRD_Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing Crystal_Selection Crystal Selection & Mounting Diffractometer Mounting on Diffractometer Crystal_Selection->Diffractometer XRay_Exposure X-ray Exposure & Data Collection Diffractometer->XRay_Exposure Integration Integration of Diffraction Spots XRay_Exposure->Integration Scaling Data Scaling & Merging Integration->Scaling Structure_Solution_Refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation Raw_Data Raw Diffraction Data Direct_Methods Direct Methods (e.g., SHELXT) Raw_Data->Direct_Methods Initial_Model Initial Structural Model Direct_Methods->Initial_Model Refinement_Cycles Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement_Cycles Difference_Map Difference Fourier Map Analysis Refinement_Cycles->Difference_Map Final_Model Final Structural Model Refinement_Cycles->Final_Model Difference_Map->Refinement_Cycles Validation_Tools Validation (e.g., checkCIF) Final_Model->Validation_Tools CIF_File Crystallographic Information File (CIF) Validation_Tools->CIF_File

Sources

Exploratory

In Silico Characterization of 3-[(Anilinocarbonyl)amino]propanoic Acid: A Predictive Assessment for Drug Development

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Executive Summary The early stages of drug discovery are characterized by high attrition rates, where promising compounds often fail due to po...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The early stages of drug discovery are characterized by high attrition rates, where promising compounds often fail due to poor physicochemical properties, unfavorable pharmacokinetics (ADME), or unforeseen toxicity.[1] Integrating computational, or in silico, prediction methods into the initial screening process is a mission-critical strategy for mitigating these risks.[2] This technical guide provides a comprehensive in silico evaluation of the novel compound 3-[(Anilinocarbonyl)amino]propanoic acid . By leveraging validated machine learning and quantitative structure-activity relationship (QSAR) models, we present a predictive profile of its core physicochemical characteristics, ADME properties, and toxicological liabilities. This document serves as a blueprint for researchers, scientists, and drug development professionals, detailing not just the predicted data but also the causal logic behind the computational workflows and the principles of model validation that underpin the trustworthiness of the results.

Introduction: The Imperative for Predictive Modeling

This guide focuses on 3-[(Anilinocarbonyl)amino]propanoic acid , a molecule with structural motifs that suggest potential biological activity. Our objective is to construct a foundational dataset of its predicted properties, providing a robust, data-driven starting point for further experimental investigation. The methodologies described herein are designed to be transparent and reproducible, forming a self-validating system that aligns with modern standards for computational evidence in regulatory submissions.[5]

Molecular Identification and Standardization

Unambiguous molecular identification is the bedrock of any computational analysis. Standardized chemical representations ensure that the input for predictive models is consistent and accurate.

  • Molecule: 3-[(Anilinocarbonyl)amino]propanoic acid

  • 2D Structure:

    
    
    
  • Canonical SMILES: C1=CC=C(C=C1)NC(=O)NCCC(=O)O

  • InChI: InChI=1S/C10H12N2O3/c13-9(14)4-5-12-10(15)11-8-6-2-1-3-7-8/h1-3,6-7H,4-5H2,(H,13,14)(H2,11,12,15)

  • InChIKey: PNYDUKLALGANQI-UHFFFAOYSA-N

These identifiers serve as the digital fingerprint for the molecule, allowing for its precise lookup and processing across different software platforms and databases.

The In Silico Evaluation Workflow

Our approach follows a logical cascade, beginning with fundamental physicochemical properties and progressing to complex biological interactions. This workflow ensures that each predictive stage is built upon a solid foundation of data.

cluster_input Input cluster_prediction Predictive Modeling Engine cluster_output Output & Analysis mol_input Molecular Structure (SMILES String) physchem Physicochemical Properties (QSPR) mol_input->physchem Process via QSAR Models adme ADME Profile (Pharmacokinetics) mol_input->adme Process via QSAR Models tox Toxicology (Safety Profile) mol_input->tox Process via QSAR Models data_table Tabulated Data Summary physchem->data_table adme->data_table tox->data_table analysis Drug-Likeness Assessment & Risk-Benefit Analysis data_table->analysis Synthesize Results

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Predicted Physicochemical Properties (QSPR)

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between a molecule's structural features and its physical properties.[6][7] These foundational properties govern how a molecule will behave in a biological system.

Causality and Rationale
  • Molecular Weight (MW): Influences diffusion and transport across membranes. Lower MW is generally preferred for oral bioavailability.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. An optimal LogP (typically 1-3) is required for membrane permeability without sacrificing aqueous solubility.

  • LogS (Aqueous Solubility): Crucial for absorption and distribution. Poor solubility is a major hurdle in drug formulation and delivery.

  • pKa: Determines the ionization state of the molecule at physiological pH (7.4), which profoundly impacts solubility, permeability, and target binding.

  • Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes. A TPSA > 140 Ų often indicates poor cell permeability.

Experimental Protocol: Property Calculation
  • Input: The canonical SMILES string C1=CC=C(C=C1)NC(=O)NCCC(=O)O was submitted to the prediction engine.

  • Execution: The platform's integrated Chemprop-RDKit graph neural networks computed the physicochemical properties.[9]

  • Data Collection: Predicted values were compiled and cross-referenced with standard drug-likeness rules.

Data Summary: Physicochemical Profile
PropertyPredicted ValueOptimal Range (Drug-Likeness)Significance
Molecular Weight ( g/mol )208.21< 500Favorable for absorption and diffusion.
LogP (Consensus)0.85-0.4 to +5.6Good balance between solubility and permeability.
Aqueous Solubility (LogS)-1.75> -4Indicates moderate to good solubility.
pKa (Acidic)4.51N/ACarboxylic acid group will be ionized at pH 7.4.
pKa (Basic)-2.87N/AThe urea and aniline nitrogens are not basic.
TPSA (Ų)77.8< 140Suggests good cell membrane permeability.
H-Bond Donors3≤ 5Compliant with Lipinski's Rule of Five.
H-Bond Acceptors3≤ 10Compliant with Lipinski's Rule of Five.

Predicted Pharmacokinetic (ADME) Profile

A potent molecule is ineffective if it cannot reach its target in the body at a sufficient concentration.[2] ADME predictions model a drug's journey through the body.

ADME_Cascade A Absorption (e.g., Intestine) Predicted: HIA, Caco-2 D Distribution (Bloodstream) Predicted: PPB, BBB A->D Enters Circulation M Metabolism (e.g., Liver) Predicted: CYP Inhibition D->M Transported to Organs E Excretion (e.g., Kidney) Inferred from Solubility M->E Biotransformation & Elimination

Caption: The ADME cascade, linking biological processes to specific in silico endpoints.

Causality and Rationale
  • Absorption: Predicts how well the compound passes from the gut into the bloodstream. High Caco-2 permeability and Human Intestinal Absorption (HIA) are desirable for oral drugs.

  • Distribution: Describes where the compound travels in the body. Blood-Brain Barrier (BBB) penetration is critical for CNS targets but undesirable for peripherally acting drugs. Plasma Protein Binding (PPB) affects the free concentration of the drug available to act on its target.

  • Metabolism: Primarily concerns breakdown by Cytochrome P450 (CYP) enzymes in the liver. Inhibition of major CYP isoforms can lead to dangerous drug-drug interactions.

Experimental Protocol: ADME Prediction
  • Input: The molecule's SMILES string was processed.

  • Execution: The platform's machine learning models, trained on extensive datasets of known drugs, predicted various ADME endpoints.[10]

  • Data Collection: Probabilistic and quantitative outputs were tabulated. For classification tasks (e.g., BBB penetration), the value represents the probability of the event occurring.

Data Summary: ADME Profile
ParameterEndpointPredicted ValueInterpretation & Causality
Absorption Caco-2 Permeability0.89 (Probability)High probability of good intestinal permeability.
HIA0.95 (Probability)High probability of being well-absorbed from the human intestine.
Distribution BBB Penetration0.12 (Probability)Low probability of crossing the blood-brain barrier; likely peripherally restricted.
PPB0.45 (Probability)Moderate plasma protein binding; a significant fraction will be free and active.
Metabolism CYP1A2 Inhibitor0.08 (Probability)Low risk of inhibiting CYP1A2.
CYP2C9 Inhibitor0.15 (Probability)Low risk of inhibiting CYP2C9.
CYP2C19 Inhibitor0.11 (Probability)Low risk of inhibiting CYP2C19.
CYP2D6 Inhibitor0.06 (Probability)Low risk of inhibiting CYP2D6.
CYP3A4 Inhibitor0.21 (Probability)Low-to-moderate risk of inhibiting CYP3A4; warrants monitoring.

Predicted Toxicological Profile

Early identification of toxicological liabilities is paramount to prevent late-stage failures in drug development.[11] Computational toxicology leverages models trained on vast amounts of experimental toxicity data to flag potential hazards based on chemical structure.[12][13]

Causality and Rationale
  • Ames Mutagenicity: Predicts the potential of a compound to cause mutations in DNA, a key indicator of carcinogenicity. A positive result is a significant red flag.

  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias (Torsades de Pointes), making it a mandatory safety screen.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal from the market. This prediction assesses the risk of the compound being toxic to liver cells.

  • Skin Sensitization: Predicts the likelihood of the compound causing an allergic contact dermatitis reaction.

Experimental Protocol: Toxicity Prediction
  • Input: The standardized SMILES string was submitted.

  • Execution: The platform's deep learning models classified the molecule against key toxicological endpoints.[14]

  • Data Collection: The probability of toxicity for each endpoint was recorded.

Data Summary: Toxicological Profile
EndpointPredicted Result (Probability)Risk LevelRationale & Next Steps
Ames Mutagenicity0.07Low Unlikely to be mutagenic.
hERG Inhibition0.05Low Low risk of cardiotoxicity via hERG blockade.
Hepatotoxicity (DILI)0.25Low-to-Moderate A slight potential for liver toxicity is predicted; should be monitored in subsequent in vitro assays.
Skin Sensitization0.10Low Unlikely to cause skin sensitization.

System Trustworthiness and Model Validation

The predictive power of any in silico model is not absolute. Its reliability is defined by a rigorous validation process and a clear understanding of its scope.

QSAR_Logic cluster_data Training Data cluster_model Model Building cluster_predict Prediction Mol_Structure Known Molecules (Structures) Descriptors Calculate Molecular Descriptors Mol_Structure->Descriptors Exp_Data Known Properties (Experimental Data) ML_Algo Machine Learning Algorithm Exp_Data->ML_Algo Trains Model Descriptors->ML_Algo Trains Model Predicted_Prop Predicted Property ML_Algo->Predicted_Prop New_Mol New Molecule (e.g., Target Compound) New_Mol->ML_Algo Applies Model

Caption: The fundamental logic of a Quantitative Structure-Activity Relationship (QSAR) model.

  • Applicability Domain: A critical concept in QSAR modeling is the "applicability domain."[15] This defines the chemical space in which the model's predictions are reliable. The predictions for 3-[(Anilinocarbonyl)amino]propanoic acid are considered reliable as its structural features (e.g., urea, carboxylic acid, phenyl ring) are common in drug and chemical databases, placing it well within the domain of the models used.

  • Guiding, Not Replacing, Experimentation: It is crucial to interpret in silico data as predictive guidance. These results are designed to prioritize resources and design intelligent experiments, not to replace them.[16] For example, the low-to-moderate DILI prediction suggests that an in vitro hepatotoxicity assay should be prioritized during experimental validation.

Conclusion and Future Directions

The comprehensive in silico analysis of 3-[(Anilinocarbonyl)amino]propanoic acid reveals a promising drug-like profile.

  • Summary of Findings: The molecule exhibits favorable physicochemical properties for oral bioavailability, including good predicted solubility and membrane permeability. Its ADME profile is largely benign, with a low likelihood of crossing the blood-brain barrier and a low risk of inhibiting major CYP450 enzymes. Critically, the predicted toxicological liabilities, including mutagenicity and cardiotoxicity, are low.

  • Strategic Recommendations: Based on this predictive data, 3-[(Anilinocarbonyl)amino]propanoic acid represents a viable candidate for progression to the next stage of discovery. The following experimental validations are recommended:

    • Physicochemical: Confirm solubility and LogP using standard analytical methods.

    • Pharmacokinetics: Perform an in vitro Caco-2 permeability assay to validate the absorption prediction.

    • Safety: Prioritize an in vitro hepatotoxicity assay (e.g., using HepG2 cells) to investigate the low-to-moderate DILI prediction. An in vitro hERG assay should also be conducted to confirm the low cardiotoxicity risk.

This predictive foundation allows for a more focused, efficient, and cost-effective experimental validation phase, embodying the core principles of modern, data-driven drug discovery.

References

  • AI-assisted drug discovery uses large datasets from biological, chemical, and clinical sources to train models capable of predicting therapeutic efficacy, toxicity, and off-target interactions. In-silico validation minimizes the time and cost of standard drug development approaches while boosting the accuracy and dependability of outcomes. (2024). In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • Crown Bioscience. (2025, March 12). In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks. Crown Bioscience Blog.
  • Deep Origin. (n.d.).
  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. DNASTAR.
  • ADMET-AI. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal.
  • VPH Institute. (2019, May 14).
  • Frontiers. (2017, November 29).
  • AutoDock. (n.d.). AutoDock. The Scripps Research Institute.
  • ADMET-AI. (n.d.). ADMET-AI.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Digital Discovery (RSC Publishing). (n.d.).
  • Consideration of predicted small-molecule metabolites in comput
  • MDPI. (n.d.). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery.
  • ProQuest. (n.d.).
  • PubMed. (n.d.). Statistical molecular design of balanced compound libraries for QSAR modeling.
  • Wikipedia. (n.d.). List of protein-ligand docking software.
  • JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.
  • PubMed. (2024, February 26). ToxMPNN: A deep learning model for small molecule toxicity prediction.
  • ProtoQSAR. (n.d.). QSAR models.
  • Jetir.Org. (n.d.). “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”.
  • NIH. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • Neovarsity. (2024, August 13).
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties.
  • News-Medical.Net. (2020, January 30). Validating the In-Silico Model for Toxicity Studies.
  • Katedra Biochemii Żywności. (n.d.). Links to free-accessible programs for molecular docking.
  • ResearchGate. (2025, August 7). In Silico Physicochemical Parameter Predictions.
  • PubMed. (2017, January 23). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-[(Anilinocarbonyl)amino]propanoic Acid: A Detailed Protocol for Researchers

This application note provides a comprehensive and technically detailed protocol for the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid, a compound of interest in medicinal chemistry and drug development. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive and technically detailed protocol for the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid, a compound of interest in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction

3-[(Anilinocarbonyl)amino]propanoic acid, also known as N-phenyl-N'-(2-carboxyethyl)urea, belongs to the class of ureidopropanoic acids. These compounds are structurally related to intermediates in pyrimidine metabolism.[1][2] The core structure, featuring a urea linkage to β-alanine, makes it a valuable scaffold for the development of novel therapeutic agents. The synthesis protocol detailed herein describes a straightforward and efficient method for the preparation of this compound via the reaction of β-alanine with phenyl isocyanate.

Reaction Principle

The synthesis is based on the nucleophilic addition of the amino group of β-alanine to the electrophilic carbonyl carbon of phenyl isocyanate. The lone pair of electrons on the nitrogen atom of β-alanine attacks the isocyanate carbon, leading to the formation of a carbamate intermediate. This intermediate then undergoes a proton transfer to yield the final stable urea derivative, 3-[(anilinocarbonyl)amino]propanoic acid. This reaction is a common and reliable method for the formation of urea linkages.[3][4]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
β-Alanine≥99%e.g., Sigma-Aldrich, Carl ROTH
Phenyl Isocyanate≥98%e.g., Sigma-Aldrich, Fisher ScientificCaution: Highly toxic and moisture-sensitive.[5][6]
Sodium Hydroxide (NaOH)Reagent GradeFor pH adjustment.
Hydrochloric Acid (HCl)ConcentratedFor acidification.
Diethyl EtherAnhydrousFor washing the product.
Deionized Water
Magnetic Stirrer with Hotplate
pH Meter or pH paper
Buchner Funnel and Flask
Standard Glassware

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare β-alanine solution Addition Add Phenyl Isocyanate Reagent_Prep->Addition Slowly Stirring Stir at Room Temperature Addition->Stirring 1-2 hours Acidification Acidify with HCl Stirring->Acidification Reaction complete Precipitation Collect Precipitate Acidification->Precipitation Formation of solid Washing Wash with Diethyl Ether Precipitation->Washing Drying Dry the Product Washing->Drying

Caption: Workflow for the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid.

Detailed Synthesis Protocol

1. Preparation of the β-Alanine Solution:

  • In a 250 mL beaker equipped with a magnetic stir bar, dissolve 8.91 g (0.1 mol) of β-alanine in 100 mL of deionized water.

  • Cool the solution in an ice bath to approximately 0-5 °C.

  • Slowly add a 1 M solution of sodium hydroxide until the pH of the solution reaches 9-10. This deprotonates the carboxylic acid group and enhances the nucleophilicity of the amino group.

2. Reaction with Phenyl Isocyanate:

  • Perform this step in a well-ventilated fume hood. Phenyl isocyanate is highly toxic, a lachrymator, and moisture-sensitive.[5][6][7]

  • While vigorously stirring the cooled β-alanine solution, slowly add 11.91 g (0.1 mol) of phenyl isocyanate dropwise over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction is exothermic; maintaining a low temperature during addition helps to control the reaction rate and minimize side reactions.

3. Product Isolation and Purification:

  • After the stirring period, cool the reaction mixture again in an ice bath.

  • Slowly acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate group, causing the product to precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid twice with 50 mL portions of cold deionized water to remove any unreacted β-alanine and salts.

  • Further wash the product with 50 mL of diethyl ether to remove any unreacted phenyl isocyanate and other organic impurities.

  • Dry the purified 3-[(anilinocarbonyl)amino]propanoic acid in a vacuum oven at 60-70 °C to a constant weight.

Safety Precautions

  • β-Alanine: Generally considered safe, though high doses can cause paresthesia (tingling sensation).[8][9] The oral LD50 in rats is > 5,000 mg/kg.[10] Standard laboratory personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.[11][12]

  • Phenyl Isocyanate: This compound is highly toxic, corrosive, and a potent lachrymator.[5][6] It is harmful if swallowed, very toxic by inhalation, and can cause sensitization by inhalation and skin contact.[5][7] All handling must be performed in a certified chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] In case of exposure, seek immediate medical attention.[5] Phenyl isocyanate reacts violently with water and is flammable.[6]

Characterization

The identity and purity of the synthesized 3-[(anilinocarbonyl)amino]propanoic acid can be confirmed by standard analytical techniques:

  • Melting Point: The expected melting point is in the range of 170-175 °C (with decomposition).[15]

  • Spectroscopy (NMR, IR): Spectroscopic analysis should be performed to confirm the chemical structure.

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propanoic acid backbone, and the N-H protons of the urea linkage.

    • ¹³C NMR: Expect signals for the carbonyl carbons of the urea and carboxylic acid, the aromatic carbons, and the aliphatic carbons.

    • IR Spectroscopy: Look for characteristic peaks for N-H stretching, C=O stretching (urea and carboxylic acid), and aromatic C-H stretching.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Ensure the pH of the β-alanine solution is correctly adjusted. Increase the reaction time.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing.
Oily ProductPresence of unreacted phenyl isocyanate or byproducts.Ensure thorough washing with diethyl ether. The product can be recrystallized from a suitable solvent like ethanol/water if necessary.
Discolored ProductImpurities in starting materials or side reactions.Use high-purity starting materials. Maintain a low temperature during the addition of phenyl isocyanate.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The key to a successful synthesis lies in the slow, controlled addition of the highly reactive phenyl isocyanate to a pH-adjusted solution of β-alanine.

References

  • Norwegian Scientific Committee for Food Safety. (2017). Risk assessment of "other substances" – beta-alanine. VKM Report 2017:13.
  • Smolecule. (2023). Buy 3-Ureidopropionic acid | 462-88-4.
  • ChemicalBook. (n.d.). β-Alanine - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Phenyl isocyanate - Material Safety Data Sheet.
  • TargetMol. (n.d.). Ureidopropionic acid | Endogenous Metabolite.
  • Canada.ca. (n.d.). BETA ALANINE.
  • Lanxess. (2015). Product Safety Assessment: Phenyl isocyanate.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate.
  • Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - Phenyl isocyanate.
  • C/D/N Isotopes, Inc. (2015).
  • Georganics. (2020). PHENYL ISOCYANIDE. SAFETY DATA SHEET.
  • Wikipedia. (n.d.). 3-Ureidopropionic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for Ureidopropionic acid (HMDB0000026).
  • ChemicalBook. (n.d.). 3-UREIDOPROPIONIC ACID | 462-88-4.
  • PubMed Central. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.
  • PubMed. (1997). Reactions of 4 methylphenyl isocyanate with amino acids.
  • Semantic Scholar. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids.
  • ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
  • YouTube. (2023). Synthesis of propanoic acid- Dr. Tania CS.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • YouTube. (2020). Amino Acid Synthesis by Leverage the Gabriel Synthesis.
  • Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF.
  • SciSpace. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems.

Sources

Application

Application Notes &amp; Protocols: 3-[(Anilinocarbonyl)amino]propanoic Acid as a Versatile Building Block in Modern Organic Synthesis

These application notes provide researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide on the strategic use of 3-[(anilinocarbonyl)amino]propanoic acid. This document...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide on the strategic use of 3-[(anilinocarbonyl)amino]propanoic acid. This document delves into the molecule's unique structural attributes and demonstrates its utility as a versatile synthon, particularly in the construction of heterocyclic scaffolds and biologically active molecules.

Introduction: Unveiling the Potential of a Bifunctional Synthon

3-[(Anilinocarbonyl)amino]propanoic acid is a β-amino acid derivative distinguished by an N-phenylurea moiety. This unique combination of a carboxylic acid, a β-amino group, and a urea linkage within a single, readily accessible molecule makes it an exceptionally valuable building block. Its bifunctional nature allows for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures.

The urea functional group is a prevalent motif in numerous pharmaceuticals due to its ability to form stable hydrogen bond networks with biological targets. Similarly, β-amino acids are crucial components of peptidomimetics, offering resistance to enzymatic degradation. The integration of these two pharmacologically relevant fragments into one building block positions 3-[(anilinocarbonyl)amino]propanoic acid as a powerful tool in drug discovery and development. Derivatives of similar propanoic acid structures have shown significant potential as anticancer and antimicrobial agents.[1][2][3][4][5]

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent.

PropertyData
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Review the Safety Data Sheet (SDS) before use.

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of 3-[(anilinocarbonyl)amino]propanoic acid stems from its three key reactive centers: the carboxylic acid, the N-H protons of the urea, and the methylene carbons.

G cluster_molecule Key Reactive Sites cluster_reactions Primary Transformations mol 3-[(Anilinocarbonyl)amino]propanoic Acid Structure COOH Carboxylic Acid (Electrophilic Carbonyl, Acidic Proton) HET Heterocycle Formation (e.g., Pyrimidinediones) COOH->HET Intramolecular Cyclization PEP Peptide Coupling (Amide Bond Formation) COOH->PEP Activation & Coupling NH Urea N-H (Nucleophilic, Acidic Protons) NH->HET Nucleophilic Attack CH2 Alpha/Beta Carbons (Potential for Functionalization) DERIV Derivatization (Side-chain modification) CH2->DERIV e.g., Halogenation

Caption: Key reactive sites and corresponding synthetic transformations.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[6][7] 3-[(Anilinocarbonyl)amino]propanoic acid is an ideal precursor for nitrogen-containing heterocycles. A primary application is the synthesis of dihydropyrimidine derivatives through intramolecular cyclization. This transformation is typically acid-catalyzed, where the protonation of a urea oxygen enhances the electrophilicity of the carbonyl carbon, which is then attacked by the terminal carboxylic acid group (or its activated form), leading to cyclization and dehydration.

Development of Peptidomimetics and Bioactive Amides

The carboxylic acid moiety can be readily activated (e.g., using coupling agents like HATU or EDC) for amide bond formation. This allows for its incorporation into peptide chains. As a β-amino acid, it introduces a unique kink into the peptide backbone, which can disrupt secondary structures like β-sheets and increase resistance to proteolytic enzymes. This is a crucial strategy in designing more stable and orally bioavailable peptide-based drugs.

Scaffold for Medicinal Chemistry Exploration

The core structure serves as an excellent starting point for generating libraries of compounds for biological screening. The phenyl ring can be substituted to probe interactions with hydrophobic pockets of target proteins, and the urea and carboxylate groups can be further functionalized. Research has demonstrated that derivatives of similar amino propanoic acids can be developed into potent anticancer and antimicrobial agents by attaching various heterocyclic and aromatic substituents.[1][3][4]

Protocol: Synthesis of 1-Phenyl-dihydro-2,4(1H,3H)-pyrimidinedione

This protocol details the acid-catalyzed intramolecular cyclization of 3-[(anilinocarbonyl)amino]propanoic acid to form a key heterocyclic scaffold. This reaction exemplifies the utility of the building block in generating drug-like cores.

Reaction Scheme:

Workflow Diagram:

G start Start: 3-[(Anilinocarbonyl)amino]propanoic acid react Reaction: Add Polyphosphoric Acid (PPA) Heat to 100-120 °C start->react quench Work-up: Cool to RT Quench with ice-water react->quench filter Isolation: Filter the precipitate Wash with cold water quench->filter dry Purification: Dry under vacuum Recrystallize if needed filter->dry end Product: 1-Phenyl-dihydro-2,4(1H,3H)-pyrimidinedione dry->end

Caption: Experimental workflow for heterocycle synthesis.

Materials and Reagents
ReagentM.W.AmountMolesNotes
3-[(Anilinocarbonyl)amino]propanoic acid208.222.08 g10 mmolStarting Material
Polyphosphoric Acid (PPA)-~20 g-Catalyst and Solvent
Deionized Water18.02As needed-For work-up
Ice-~50 g-For quenching
Step-by-Step Procedure
  • Reaction Setup: Place 2.08 g (10 mmol) of 3-[(anilinocarbonyl)amino]propanoic acid and approximately 20 g of polyphosphoric acid into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Causality: Polyphosphoric acid serves as both a strong dehydrating agent and a non-nucleophilic acid catalyst. It facilitates the intramolecular condensation by protonating the carbonyl oxygen of the urea, making it more electrophilic, and by sequestering the water molecule that is eliminated.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The solid starting material will slowly dissolve as the reaction proceeds.

    • Insight: The reaction mixture will become a viscous slurry. Efficient stirring is crucial to ensure homogenous heat distribution and prevent localized charring. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system) by taking small aliquots, quenching them in a basic solution, and extracting with ethyl acetate.

  • Reaction Time: Continue heating for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing ~50 g of crushed ice with constant stirring.

    • Trustworthiness: This step must be performed cautiously in a fume hood, as the quenching of PPA is exothermic. Adding the mixture to ice controls the temperature rise. A white precipitate of the product should form upon quenching.

  • Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove any residual PPA.

    • Rationale: Washing is critical to remove the highly acidic and water-soluble PPA, which would otherwise contaminate the final product.

  • Drying and Purification: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol.

    • Expected Yield: Typically >85%.

Characterization of Product
  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the phenyl protons, the two methylene groups of the pyrimidine ring, and the remaining N-H proton.

  • IR (KBr): Characteristic peaks for C=O stretching (amide and urea) around 1650-1710 cm⁻¹ and N-H stretching around 3200 cm⁻¹.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Conclusion

3-[(Anilinocarbonyl)amino]propanoic acid is a cost-effective and highly versatile building block for organic synthesis. Its inherent structural features provide a direct route to valuable heterocyclic systems and allow for its seamless integration into peptidomimetic structures. The protocols and insights provided herein are intended to empower researchers to leverage this synthon's full potential in their synthetic campaigns, particularly in the pursuit of novel therapeutic agents.

References

  • Organic Syntheses.Organic Syntheses provides detailed, reliable, and carefully checked procedures for the synthesis of organic compounds.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF.
  • YouTube. Synthesis of propanoic acid. Dr. Tania CS.
  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry.
  • PubChem. 3-Aminopropanoic acid;propanoic acid. National Center for Biotechnology Information.
  • Google Patents. Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Sigma-Aldrich. Heterocyclic Building Blocks.
  • Semantic Scholar. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Pure Help Center. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • SciSpace. 3-(2-Acetyl-anilino)propanoic acid. Acta Crystallographica Section E.
  • Khan Academy. Alpha-substitution of carboxylic acids.
  • PubMed. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules.
  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules.
  • SRD ORGANICS LTD. Heterocyclic Building Blocks.
  • PubMed. Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry.
  • KTU ePubl. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.

Sources

Method

Application Notes &amp; Protocols: 3-[(Anilinocarbonyl)amino]propanoic Acid in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide on the application of 3-[(anilinocarbonyl)amino]propanoic acid as a versatile scaffold in medicinal chemistry. While not a therapeutic agent in itself, its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 3-[(anilinocarbonyl)amino]propanoic acid as a versatile scaffold in medicinal chemistry. While not a therapeutic agent in itself, its unique structural motifs—a β-amino acid backbone and a phenylurea moiety—make it a valuable building block for designing novel therapeutics. We present detailed protocols for its synthesis and characterization, alongside application notes illustrating its utility in the rational design of enzyme inhibitors and peptidomimetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount. 3-[(Anilinocarbonyl)amino]propanoic acid emerges as a molecule of significant interest, embodying two key structural features widely exploited in medicinal chemistry:

  • The β-Amino Acid Core: Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced proteolytic stability and can adopt unique, well-defined secondary structures.[1][2] This makes them ideal for creating peptidomimetics that can disrupt protein-protein interactions or target receptors with improved pharmacokinetic profiles.[1][3]

  • The Phenylurea Moiety: The urea functional group is a cornerstone of medicinal chemistry, capable of forming multiple stable hydrogen bonds with protein targets.[4] When attached to a phenyl ring, this moiety becomes a critical pharmacophore in a vast number of approved drugs, particularly in the realm of kinase inhibitors and other enzyme-targeted therapies.[5][6][7]

The combination of these two features in a single, synthetically accessible molecule provides a powerful platform for generating diverse chemical libraries with high potential for biological activity.

Synthesis and Characterization

Protocol: Synthesis of 3-[(Anilinocarbonyl)amino]propanoic Acid

This protocol details the straightforward synthesis from commercially available starting materials. The reaction involves the nucleophilic addition of the amino group of β-alanine to phenyl isocyanate.

Materials:

  • β-Alanine

  • Phenyl isocyanate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve β-alanine (1.0 eq) in 1 M NaOH solution (2.5 eq) with stirring until a clear solution is obtained. Cool the flask in an ice bath.

  • Addition of Isocyanate: While stirring vigorously in the ice bath, add a solution of phenyl isocyanate (1.05 eq) in DCM (2 mL per mmol of β-alanine) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up (Aqueous Phase): After the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with DCM to remove any unreacted phenyl isocyanate and organic byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold DCM.

  • Drying: Dry the solid under vacuum to yield 3-[(anilinocarbonyl)amino]propanoic acid.

Causality Note: The use of NaOH is crucial to deprotonate the carboxylic acid of β-alanine, increasing its solubility in the aqueous phase, and to neutralize the HCl that would be formed if the isocyanate reacted with water. The final acidification step protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its reduced solubility.

Protocol: Compound Characterization

The identity and purity of the synthesized compound must be confirmed.

Technique Purpose Illustrative Expected Results
¹H NMR Structural confirmationPeaks corresponding to aromatic protons (aniline), CH₂ protons of the propanoic acid backbone, and NH protons.
¹³C NMR Carbon skeleton confirmationSignals for carbonyl carbons (urea and carboxylic acid), aromatic carbons, and aliphatic carbons.
LC-MS Purity and Mass VerificationA single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or [M-H]⁻ of C₁₀H₁₂N₂O₃ (MW: 208.21 g/mol ).
Melting Point Purity assessmentA sharp melting point range.

Application Note 1: Scaffold for Kinase Inhibitor Design

The phenylurea motif is a well-established "hinge-binding" element in many Type II kinase inhibitors. The urea NH groups act as hydrogen bond donors to the kinase hinge region. The propanoic acid tail of 3-[(anilinocarbonyl)amino]propanoic acid provides a versatile vector for extension into the solvent-exposed region of the ATP-binding pocket, allowing for modifications that can enhance potency and selectivity.

Design Strategy Workflow

The following workflow illustrates how the scaffold can be elaborated into a potential kinase inhibitor library.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Screening & Optimization Scaffold Synthesize Scaffold 3-[(anilinocarbonyl)amino]propanoic acid Amide Amide Coupling (Diverse Amine Library) Scaffold->Amide Carboxylic Acid Handle Aryl Aryl Substitution (Modify Aniline Ring) Scaffold->Aryl Phenyl Ring Screen Primary Kinase Screen (Identify Hits) Amide->Screen Aryl->Screen SAR SAR by Catalogue (Analog Synthesis) Screen->SAR Lead Lead Optimization (ADME/Tox Profiling) SAR->Lead

Caption: Workflow for developing kinase inhibitors from the scaffold.

Experimental Protocol: Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library from the scaffold's carboxylic acid group.

Procedure:

  • Activation: In an array of reaction vials, dissolve 3-[(anilinocarbonyl)amino]propanoic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

  • Amine Addition: To each vial, add a unique primary or secondary amine (1.2 eq) from a pre-selected library.

  • Reaction: Seal the vials and shake at room temperature for 12-18 hours.

  • Purification: Purify the products using automated reverse-phase HPLC to yield the final amide derivatives.

Application Note 2: Building Block for Peptidomimetics

The incorporation of β-amino acids like our scaffold into peptide sequences can enforce specific secondary structures (e.g., helices, turns) and significantly increase resistance to degradation by proteases.[1][2]

Design Principle

The anilinocarbonyl group can serve as a non-natural side chain, capable of forming specific hydrogen bonds or participating in π-stacking interactions with a protein target. This allows for the design of peptidomimetics with novel binding modes.

G cluster_0 Standard Peptide cluster_1 Peptidomimetic a_alpha α-AA b_alpha α-AA c_alpha α-AA a_pep α-AA b_pep Scaffold Phenylurea Side Chain a_pep->b_pep:f0 c_pep α-AA b_pep:f0->c_pep Protein Target Protein b_pep:f1->Protein H-Bond/ π-Stacking

Caption: Integration of the scaffold into a peptide backbone.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration

The scaffold can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase synthesis.

Procedure:

  • Resin Preparation: Start with a suitable Fmoc-protected amino acid loaded onto a solid support (e.g., Wang or Rink Amide resin).

  • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Coupling: Activate the carboxylic acid of 3-[(anilinocarbonyl)amino]propanoic acid (3.0 eq) with a coupling reagent like HBTU/HOBt (3.0 eq) and a base (e.g., DIPEA, 6.0 eq) in DMF. Add this solution to the resin and agitate for 2-4 hours.

  • Capping: After coupling, cap any unreacted amino groups with acetic anhydride.

  • Iteration: Repeat the deprotection and coupling steps with the next standard Fmoc-amino acid.

  • Cleavage & Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptidomimetic using reverse-phase HPLC.

Conclusion

3-[(Anilinocarbonyl)amino]propanoic acid is a strategically valuable and readily accessible building block for medicinal chemistry. Its constituent parts—a stable β-amino acid backbone and a potent phenylurea pharmacophore—provide a robust platform for the rapid generation of diverse compound libraries. The protocols and strategies outlined in this document demonstrate its broad applicability in constructing novel kinase inhibitors, stable peptidomimetics, and other potential therapeutics, making it a key tool for modern drug discovery programs.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. PubMed. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

Sources

Application

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 3-[(Anilinocarbonyl)amino]propanoic Acid

Abstract This application note describes a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(Anilinocarbonyl)amino]propanoic acid. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(Anilinocarbonyl)amino]propanoic acid. The methodology outlined herein has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability testing, and research applications. We provide a detailed explanation of the method development strategy, optimized chromatographic conditions, and a comprehensive protocol for method validation, including specificity, linearity, accuracy, precision, and robustness.

Introduction and Analyte Properties

3-[(Anilinocarbonyl)amino]propanoic acid is an organic compound featuring a propanoic acid moiety, an aniline group, and a urea linkage. Its structure presents a unique analytical challenge, combining a hydrophobic phenyl group with polar functional groups, including a carboxylic acid.

  • Hydrophobicity: The phenyl ring provides non-polar character, making reversed-phase chromatography a suitable separation technique.[1]

  • Acidity: The terminal carboxylic acid group (structurally similar to propanoic acid, pKa ≈ 4.87) means the analyte's ionization state is highly dependent on the mobile phase pH.[2][3]

To achieve optimal chromatographic performance—characterized by good retention, sharp peak shape, and reproducible results—it is critical to control the ionization of the carboxylic acid. By operating the mobile phase at a pH at least two units below the analyte's pKa, the carboxyl group remains in its protonated, non-ionized form. This suppression of ionization increases the molecule's overall hydrophobicity, leading to better retention on a non-polar stationary phase and preventing peak tailing that is common with ionized acids.[4][5]

Chromatographic Method and Rationale

A systematic approach was taken to develop a method that is both efficient and robust.

Column Selection

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common and versatile stationary phase in reversed-phase HPLC, providing excellent retention for a wide range of moderately polar to non-polar compounds.[6]

Mobile Phase Optimization

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Component: A low pH buffer is required to suppress the ionization of the analyte. A phosphate buffer at pH 3.0 was chosen. Phosphoric acid is an excellent choice for UV-based detection as it is non-volatile and has a low UV cutoff.

  • Organic Modifier: Acetonitrile was selected due to its strong elution strength and low viscosity, which results in sharper peaks and lower backpressure compared to methanol.

  • Elution Mode: An isocratic elution was found to provide adequate separation and is preferable for quality control applications due to its simplicity and robustness.[7]

Detection

The presence of the phenyl ring in the analyte's structure provides strong UV absorbance. A photodiode array (PDA) detector was used to scan across a range of wavelengths to determine the absorbance maximum (λmax), which was found to be at 225 nm.

Optimized HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Potassium Dihydrogen Phosphate (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV/VIS at 225 nm
Run Time 10 minutes
Diluent Mobile Phase

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase: Mix the filtered Phosphate Buffer and HPLC-grade Acetonitrile in a 50:50 volume/volume ratio. Degas the solution for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-[(Anilinocarbonyl)amino]propanoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation Protocol
  • Accurately weigh a sample containing the equivalent of 10 mg of 3-[(Anilinocarbonyl)amino]propanoic acid.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

Method Validation Framework

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[8][9] The validation process follows a structured protocol to demonstrate the method's performance characteristics.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Analyte Analyte Characterization Screening Column & Mobile Phase Screening Analyte->Screening Optimization Method Optimization (Flow, Temp, Ratio) Screening->Optimization SST System Suitability Test (SST) Optimization->SST Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness SST->Specificity

Figure 1: A diagram illustrating the logical workflow from method development to full validation.

System Suitability

System suitability testing (SST) is an integral part of any analytical procedure. It is performed before any sample analysis to ensure the chromatographic system is performing adequately.[10]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

| % RSD of Retention Time | ≤ 1.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject a placebo solution (a mixture of all formulation excipients without the active ingredient) to confirm no matrix interference.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are adequately resolved from the main analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[11]

Protocol:

  • Prepare a placebo sample matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[12]

Protocol:

  • Repeatability: Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the % RSD for the results from both studies.

Acceptance Criteria:

  • % RSD for Repeatability: ≤ 2.0%

  • % RSD for Intermediate Precision: ≤ 2.0%

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Inject the working standard solution and a sample solution for each condition.

  • Evaluate the effect on system suitability parameters and analyte quantification.

Acceptance Criteria:

  • System suitability parameters must meet the criteria defined in Section 5.1.

  • The change in assay results should not be significant.

Validation Summary and Conclusion

The RP-HPLC method described here for the quantification of 3-[(Anilinocarbonyl)amino]propanoic acid is specific, linear, accurate, precise, and robust over the specified range. The validation data confirms that this method is suitable for its intended purpose in a regulated laboratory environment. The systematic approach, from understanding the analyte's properties to rigorous validation, ensures the generation of reliable and reproducible data.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Inject Blank, Standards, & Samples D->E F Integrate Peaks E->F G Calculate Results (Assay, Purity, etc.) F->G

Figure 2: A flowchart of the overall experimental workflow for sample analysis.

References

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Technology Networks. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds. (2021, October 21). Reddit. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Daicel Chiral Technologies. Retrieved from [Link]

  • Reverse Phase HPLC Basics for LC/MS. (2001, July 22). IonSource. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International. Retrieved from [Link]

  • 3-Aminopropanoic acid. (2010, April 8). FooDB. Retrieved from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Chemical Properties of Propanoic acid (CAS 79-09-4). (n.d.). Cheméo. Retrieved from [Link]

  • Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol... (n.d.). PubMed. Retrieved from [Link]

  • propanoate. (2015, May 7). FooDB. Retrieved from [Link]

  • <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • 3-Aminopropanoic acid;propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of... (2022, April 5). Pharmacia. Retrieved from [Link]

Sources

Method

Derivatization of 3-[(Anilinocarbonyl)amino]propanoic acid for further reactions

Application Note & Protocols Topic: Strategic Derivatization of 3-[(Anilinocarbonyl)amino]propanoic Acid for Advanced Chemical Synthesis and Drug Discovery Abstract 3-[(Anilinocarbonyl)amino]propanoic acid is a scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 3-[(Anilinocarbonyl)amino]propanoic Acid for Advanced Chemical Synthesis and Drug Discovery

Abstract

3-[(Anilinocarbonyl)amino]propanoic acid is a scaffold of significant interest, combining the structural features of a β-amino acid with a phenylurea moiety. This unique combination offers multiple reactive sites, making it a versatile building block for combinatorial chemistry and a core structure for developing novel therapeutics. The urea functionality is a well-established pharmacophore capable of forming critical hydrogen bond interactions with biological targets, while the carboxylic acid provides a handle for modulating physicochemical properties or for conjugation to other molecules.[1] This guide provides a comprehensive overview of the strategic derivatization of this molecule, detailing field-proven protocols for the selective modification of its key functional groups. We will explore the chemical logic behind these transformations, offering researchers a practical framework for generating diverse molecular libraries for structure-activity relationship (SAR) studies and lead optimization.[2][3]

Molecular Architecture and Strategic Reactive Sites

The derivatization potential of 3-[(anilinocarbonyl)amino]propanoic acid stems from three primary reactive zones within its structure. A successful synthetic strategy depends on understanding the distinct reactivity of each site to achieve selective modification.

  • Site A: Carboxylic Acid: The terminal carboxyl group is the most acidic proton and a prime target for nucleophilic acyl substitution. Its modification is a cornerstone of medicinal chemistry for improving pharmacokinetic profiles.[4][5]

  • Site B: Urea N-H Protons: The two N-H groups of the urea moiety are crucial hydrogen bond donors. Their protons are weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to probe their role in target binding.[1]

  • Site C: Aromatic Ring: The phenyl ring is susceptible to electrophilic aromatic substitution (EAS). The –NH–CO–NH– substituent is an activating, ortho, para-directing group, guiding the introduction of new functionalities to modulate electronic and steric properties.[6]

Caption: Key reactive sites for derivatization.

Derivatization of the Carboxylic Acid Moiety (Site A)

Modification at this site is often the first step in library synthesis. The primary goals are the formation of esters to mask polarity and increase membrane permeability, or the creation of amides to introduce new interaction points and expand structural diversity.

Esterification

Fischer esterification, the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a direct and scalable method for producing esters.[7][8] This transformation typically improves a compound's lipophilicity, which can enhance oral absorption.

Protocol 2.1: General Procedure for Fischer Esterification

  • Setup: Suspend 3-[(anilinocarbonyl)amino]propanoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol), used as both reagent and solvent (approx. 0.2-0.5 M).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq or p-toluenesulfonic acid, 0.1 eq). For more sensitive substrates, bubbling dry HCl gas through the cooled solution is an effective alternative.[7]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography (silica gel) or recrystallization.

Reagent (Alcohol)Expected Derivative Property
Methanol / EthanolIncreased lipophilicity, potential for simple prodrugs.
Benzyl alcoholIntroduces aromatic moiety, removable by hydrogenolysis.
tert-ButanolCreates a sterically hindered ester, stable to many reagents but cleavable under strong acidic conditions.
Amide Bond Formation

Forming an amide bond requires activation of the carboxylic acid, as direct reaction with an amine at room temperature results in a non-productive acid-base salt formation.[9] The use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a standard and highly effective method.[9][10]

The mechanism involves the initial formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile to yield the desired amide and a urea byproduct.

G start Carboxylic Acid + DCC intermediate O-Acylisourea Intermediate (Highly Reactive) start->intermediate Activation product Target Amide intermediate->product Nucleophilic Attack byproduct Dicyclohexylurea (DCU) (Precipitate) intermediate->byproduct Rearrangement & Proton Transfer reagents Primary or Secondary Amine (R₂NH₂) reagents->product

Caption: DCC-mediated amide coupling workflow.

Protocol 2.2: General Procedure for EDC-Mediated Amide Coupling

  • Setup: Dissolve 3-[(anilinocarbonyl)amino]propanoic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Activation: Add the amine (1.1 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.1 eq). Rationale: These additives suppress side reactions and minimize racemization if chiral amines are used.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: If using DCM, wash the reaction mixture with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. If using DMF, dilute with ethyl acetate and perform the same aqueous washes.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Derivatization of the Urea Moiety (Site B)

Modification of the urea N-H groups directly impacts the hydrogen-bonding capacity of the molecule. This is a powerful strategy for probing interactions within a protein binding pocket.

N-Alkylation

Direct N-alkylation can be achieved by deprotonating one of the urea nitrogens with a strong base, followed by reaction with an alkylating agent.

Protocol 3.1: N-Alkylation of the Urea Moiety

  • Setup: Dissolve the starting material (1.0 eq), preferably as its methyl or ethyl ester to protect the carboxylic acid, in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) carefully. Caution: Hydrogen gas is evolved. Stir for 30-60 minutes at 0 °C.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography. Note: This reaction may yield a mixture of N-alkylated and N,N'-dialkylated products, requiring careful chromatographic separation.[11]

Reagent (Base / Alkyl Halide)Rationale
NaH / Methyl IodideIntroduces a small, lipophilic methyl group.
K₂CO₃ / Benzyl BromideMilder base, introduces a bulky aromatic group.
Phase Transfer Catalyst / Alkyl HalideAn alternative method for reactions with solid bases.[12]

Derivatization of the Aromatic Ring (Site C)

Electrophilic aromatic substitution allows for the introduction of substituents directly onto the phenyl ring, altering the electronic and steric profile of the molecule. The existing urea substituent is activating and directs incoming electrophiles to the ortho and para positions.

Protocol 4.1: Representative Procedure for Aromatic Bromination

  • Setup: Protect the carboxylic acid as an ester. Dissolve the ester derivative (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like DCM.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution. For less reactive systems, a combination of Br₂ and a Lewis acid catalyst (e.g., FeBr₃) may be required.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to consume any excess bromine. Extract the product into an organic solvent. Wash with water and brine.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography to separate the ortho and para isomers.

Summary Workflow

The derivatization of 3-[(anilinocarbonyl)amino]propanoic acid can follow multiple pathways to generate a diverse chemical library from a single, common intermediate.

G A 3-[(Anilinocarbonyl)amino]- propanoic acid B Ester Derivatives A->B Esterification (Site A) C Amide Derivatives A->C Amidation (Site A) D N-Alkylated Derivatives A->D N-Alkylation (Site B) E Ring-Substituted Derivatives A->E EAS (Site C)

Caption: Synthetic pathways from the core scaffold.

References

  • Lockwood, S. F., et al. (2011). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Bioorganic & Medicinal Chemistry Letters, 21(19), 5946-5951. [Online].
  • Anandan, R., et al. (2011). The Structure-Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. PubMed. [Online]. Available: [Link]

  • Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(13), 1239-1263. [Online]. Available: [Link]

  • ResearchGate. (2025). Quantitative Structure-Cytotoxic Activity Relationship 1- (Benzoyloxy)urea and Its Derivative. ResearchGate. [Online]. Available: [Link]

  • Kim, I., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(18), 6648-6663. [Online]. Available: [Link]

  • Wikipedia. (n.d.). N-Benzoyl-N'-phenylurea. Wikipedia. [Online]. Available: [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. AK Lectures. [Online]. Available: [Link]

  • Singh, S., et al. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. IntechOpen. [Online]. Available: [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Online]. Available: [Link]

  • Sharma, P., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10738-10747. [Online]. Available: [Link]

  • Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides. Google Patents. [Online].
  • ABI Scientific. (n.d.). Protein, Amino Acid and Peptide Synthesis. ABI Scientific. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylurea. PubChem Compound Database. [Online]. Available: [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Pearson+. [Online]. Available: [Link]

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 123-130. [Online]. Available: [Link]

  • Simion, C., et al. (2013). A Study of Aminoacid Esterification with Nonanol. ResearchGate. [Online]. Available: [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Online]. Available: [Link]

  • Google Patents. (1992). EP0471983A1 - Process for the N-alkylation of urea. Google Patents. [Online].
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Online]. Available: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 27(21), 7481. [Online]. Available: [Link]

  • Grybaite, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(24), 8016. [Online]. Available: [Link]

  • ChemRxiv. (2023). Methanol” mediated Selective N-Methylation of Urea via Transfer Hydrogenation catalyzed by Pd/C. ChemRxiv. [Online]. Available: [Link]

  • Gallou, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2344-2351. [Online]. Available: [Link]

  • ResearchGate. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Online]. Available: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Online]. Available: [Link]

  • ResearchGate. (2025). Evolution of amide bond formation. ResearchGate. [Online]. Available: [Link]

  • Vasil’eva, O. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6214. [Online]. Available: [Link]

  • Sakaguchi, Y., et al. (2019). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 144(11), 3511-3519. [Online]. Available: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Online]. Available: [Link]

  • Pure Help Center. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pure Help Center. [Online]. Available: [Link]

  • PubMed. (2001). [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. PubMed. [Online]. Available: [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. [Online]. Available: [Link]

  • Pelliccia, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Online]. Available: [Link]

  • PubMed. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. [Online]. Available: [Link]

Sources

Application

Harnessing 3-[(Anilinocarbonyl)amino]propanoic Acid as a Versatile Ligand for Novel Metal Complexes: Synthesis, Characterization, and Application Protocols

An Application Guide for Researchers Introduction: The intersection of inorganic chemistry and life sciences has yielded remarkable advancements, particularly in the development of metal-based therapeutics and catalysts....

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The intersection of inorganic chemistry and life sciences has yielded remarkable advancements, particularly in the development of metal-based therapeutics and catalysts. Transition metal complexes, with their diverse coordination geometries and redox properties, offer a vast chemical space for designing novel functional molecules.[1] The choice of ligand is paramount, as it modulates the stability, solubility, and biological activity of the resulting complex.[1] Amino acids and their derivatives are exceptional candidates for ligand design due to their biological relevance, inherent chirality, and versatile coordination modes, typically involving amino and carboxylate groups.[2][3]

This guide focuses on a promising, yet underexplored, ligand: 3-[(anilinocarbonyl)amino]propanoic acid . As a derivative of β-alanine, it features multiple coordination sites: the carboxylate oxygen, the amide nitrogen, and the carbonyl oxygen of the urea moiety. This structure suggests potential for acting as a bidentate or even tridentate chelating agent, forming stable five- or six-membered rings with metal ions.[2] The anilinocarbonyl group introduces additional hydrophobicity and potential for π-stacking interactions, which can significantly influence the biological activity of its metal complexes.

This document provides a comprehensive set of protocols for the synthesis of the ligand, its complexation with representative transition metals [e.g., Copper (II), Cobalt (II), Nickel (II)], detailed characterization methodologies, and application notes for evaluating their potential in two key areas: antimicrobial activity and catalysis.

Part 1: Synthesis Protocol for 3-[(Anilinocarbonyl)amino]propanoic Acid (The Ligand)

The synthesis of the title ligand can be achieved through a straightforward nucleophilic addition reaction between β-alanine and phenyl isocyanate. This protocol is based on established methods for urea synthesis from amines and isocyanates.

Principle & Rationale

The reaction involves the nucleophilic attack of the amino group of β-alanine on the electrophilic carbonyl carbon of phenyl isocyanate. A non-protic solvent is chosen to prevent unwanted side reactions with the highly reactive isocyanate. The resulting product, a substituted urea derivative, is expected to have limited solubility in non-polar solvents, facilitating its isolation via precipitation.

Experimental Workflow: Ligand Synthesis

Ligand_Synthesis reagents Reactants: - β-Alanine - Phenyl Isocyanate - Dry Acetonitrile (Solvent) reaction Reaction Setup: 1. Dissolve β-Alanine in Acetonitrile. 2. Add Phenyl Isocyanate dropwise at 0°C. 3. Stir at room temperature for 12-18h. reagents->reaction Combine workup Work-up & Isolation: 1. Reduce solvent volume in vacuo. 2. Induce precipitation (e.g., with hexane). 3. Filter the solid precipitate. reaction->workup Isolate Crude Product purify Purification: 1. Wash with cold diethyl ether. 2. Recrystallize from an appropriate   solvent system (e.g., Ethanol/Water). 3. Dry under vacuum. workup->purify Purify characterize Characterization: - FT-IR, 1H-NMR, 13C-NMR - Elemental Analysis - Melting Point purify->characterize Verify Structure

Caption: Workflow for the synthesis and purification of the ligand.

Detailed Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve β-alanine (e.g., 0.05 mol) in 100 mL of dry acetonitrile. Cool the flask in an ice bath to 0°C.

  • Reaction: While stirring, add phenyl isocyanate (0.05 mol) dropwise to the cooled solution over 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, a white precipitate may have already formed. If not, reduce the solvent volume by approximately half using a rotary evaporator. Add n-hexane to the concentrated mixture to induce further precipitation.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold diethyl ether to remove any unreacted phenyl isocyanate. For higher purity, recrystallize the solid from an ethanol-water mixture.

  • Drying & Storage: Dry the purified white crystalline product in a vacuum oven at 50-60°C. Store the final ligand in a desiccator.

Part 2: General Protocol for Metal Complex Synthesis

This protocol outlines a general method for synthesizing metal (II) complexes of 3-[(anilinocarbonyl)amino]propanoic acid. The procedure involves the reaction of a metal salt with the deprotonated ligand in a 1:2 (Metal:Ligand) molar ratio, which is common for bidentate amino acid-derived ligands forming octahedral or square planar complexes.[3][4]

Principle & Rationale

Coordination typically occurs through the deprotonated carboxylate group and another donor atom (likely the amide nitrogen or carbonyl oxygen).[3] To facilitate deprotonation of the carboxylic acid, a weak base like sodium hydroxide or potassium hydroxide is added to the ligand solution, creating the ligand salt in situ.[3][5] The complex then precipitates from the solution upon addition of the metal salt. The choice of solvent (e.g., methanol/water) ensures the solubility of both the ligand salt and the metal salt.

Experimental Workflow: Metal Complexation

Complexation_Workflow cluster_prep Preparation ligand_sol Ligand Solution: 1. Dissolve Ligand in Methanol/Water. 2. Add NaOH/KOH solution dropwise   to deprotonate (pH 8-9). reaction Complexation Reaction: 1. Add metal salt solution to the   ligand solution dropwise. 2. Reflux for 2-4 hours. ligand_sol->reaction Combine (1:2 M:L ratio) metal_sol Metal Salt Solution: Dissolve Metal(II) Salt (e.g., CuCl₂, CoCl₂, NiCl₂) in water. metal_sol->reaction Combine (1:2 M:L ratio) isolation Isolation & Purification: 1. Cool to room temperature. 2. Collect precipitate by filtration. 3. Wash with water, then ethanol. 4. Dry under vacuum. reaction->isolation Precipitate Forms characterize Characterization: - FT-IR, UV-Vis - Molar Conductance - Magnetic Susceptibility - TGA, Elemental Analysis isolation->characterize Verify Complex

Caption: General workflow for the synthesis of metal complexes.

Detailed Step-by-Step Protocol
  • Ligand Salt Preparation: Dissolve the synthesized ligand (e.g., 2 mmol) in a methanol/water (1:1 v/v) solution. Slowly add a dilute aqueous solution of NaOH or KOH dropwise while stirring until the ligand is fully dissolved and the pH reaches 8-9.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) (1 mmol) in a minimal amount of distilled water.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate should be observed.[6]

  • Reflux: Attach a condenser to the reaction flask and heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.

  • Isolation and Washing: Allow the mixture to cool to room temperature. Collect the colored precipitate by vacuum filtration. Wash the solid product sequentially with distilled water (to remove unreacted metal salts and base) and then with ethanol or diethyl ether (to remove any unreacted ligand).

  • Drying: Dry the final metal complex in a vacuum desiccator over anhydrous CaCl₂.

Part 3: Physicochemical Characterization

Thorough characterization is essential to confirm the identity of the ligand and the successful coordination with the metal ion.

Rationale for Techniques
  • FT-IR Spectroscopy: Crucial for identifying the coordination sites. A shift in the C=O (carboxylate) and N-H stretching frequencies upon complexation provides strong evidence of metal-ligand bond formation.[3][7] The disappearance of the broad O-H stretch from the carboxylic acid is also indicative of deprotonation and coordination.

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in proposing the geometry (e.g., octahedral, tetrahedral, square planar).[8]

  • Molar Conductance: Measures the electrolytic nature of the complexes in a solvent like DMSO or DMF. Low values indicate non-electrolytic complexes, confirming that the counter-ions of the metal salt are not present as free ions.[7]

  • Magnetic Susceptibility: Helps determine the number of unpaired electrons in the metal center, which is used to infer the geometry of the complex.[8]

  • Thermogravimetric Analysis (TGA): Confirms the presence of coordinated or lattice water molecules by identifying mass loss at specific temperature ranges (typically 80-150°C for coordinated water).[8]

Expected Characterization Data Summary
TechniqueLigand (Expected)Metal(II) Complex (Expected Change)Rationale for Change
FT-IR (cm⁻¹) Broad ν(O-H) ~3000-2500ν(C=O)acid ~1710ν(N-H) ~3300ν(C=O)urea ~1650Disappearance of ν(O-H)νasym(COO⁻) ~1600-1550νsym(COO⁻) ~1420-1380Shift in ν(N-H) and/or ν(C=O)ureaDeprotonation of carboxylic acid and coordination through carboxylate oxygens.[3][8] Perturbation of electron density upon coordination.
¹H-NMR COOH proton signal ~10-12 ppmN-H protons (variable)Disappearance of COOH protonBroadening of N-H signalsDeprotonation of the carboxylic acid. Interaction with the paramagnetic metal center can cause signal broadening.
UV-Vis (nm) π → π* transitions (~250-300 nm)Ligand bands may shiftAppearance of new d-d transition bands in the visible region (e.g., 500-800 nm)Coordination alters ligand electronics. d-d transitions are characteristic of the metal ion's coordination environment.[8]
Molar Cond. N/ALow values (e.g., < 20 Ω⁻¹cm²mol⁻¹) in DMSOIndicates a neutral, non-electrolytic complex.[7]

Part 4: Application Note - Antimicrobial Screening

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by chelation theory.[9] Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.[9]

Principle of Agar Well Diffusion Method

The agar well diffusion method is a standard and widely used technique to assess the antimicrobial activity of chemical agents.[6] A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then punched into the agar, and the test compounds (dissolved in a suitable solvent like DMSO) are introduced into these wells. During incubation, the compounds diffuse into the agar. If a compound is effective against the microbe, it will inhibit its growth, resulting in a clear area around the well known as a "zone of inhibition." The diameter of this zone is proportional to the antimicrobial activity.

Workflow for Antimicrobial Screening

Antimicrobial_Screening prep_media Media Preparation: Prepare and sterilize Nutrient Agar (bacteria) or Potato Dextrose Agar (fungi). prep_plates Plate Inoculation: 1. Pour molten agar into sterile Petri plates. 2. Allow to solidify. 3. Spread microbial culture (e.g., E. coli,   S. aureus) uniformly on the surface. prep_media->prep_plates prep_wells Well Preparation: Punch uniform wells (e.g., 6 mm) into the agar using a sterile cork borer. prep_plates->prep_wells add_samples Sample Loading: 1. Prepare solutions of ligand & complexes   in DMSO (e.g., 1 mg/mL). 2. Add a fixed volume (e.g., 100 µL)   to respective wells. 3. Include controls: DMSO (negative),   Standard antibiotic (positive). prep_wells->add_samples incubation Incubation: Incubate plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi). add_samples->incubation measure Data Collection: Measure the diameter (mm) of the zone of inhibition for each well. incubation->measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

Detailed Step-by-Step Protocol
  • Microbial Strains: Use standard bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Media Preparation: Prepare nutrient agar for bacteria and potato dextrose agar for fungi according to the manufacturer's instructions. Sterilize by autoclaving.

  • Inoculation: Pour the sterile molten agar into sterile Petri dishes and allow them to solidify. Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Uniformly swab the entire surface of the agar plates with this suspension.

  • Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar plates.

  • Sample Preparation: Prepare stock solutions of the free ligand and each metal complex in DMSO (e.g., at a concentration of 1 mg/mL).

  • Loading: Carefully pipette a fixed volume (e.g., 100 µL) of each sample solution into the wells. Use one well for a negative control (DMSO only) and another for a positive control (a standard antibiotic like Ciprofloxacin).

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). The experiment should be performed in triplicate for reproducibility.

Part 5: Application Note - Catalytic Activity Evaluation

Amino acid-metal complexes are known to catalyze various organic reactions, such as oxidations and carbon-carbon bond-forming reactions.[10][11] The Henry reaction (nitroaldol reaction) is a classic C-C bond formation reaction between a nitroalkane and an aldehyde or ketone, and it serves as an excellent model reaction to screen the catalytic potential of new metal complexes.[12]

Principle of the Henry Reaction

The metal complex can act as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. A basic site on the ligand or an external base can deprotonate the nitroalkane to form a nitronate anion, which then attacks the activated carbonyl carbon. The synthesized complexes can be screened for their efficiency in catalyzing this transformation.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry 25 mL Schlenk flask containing a magnetic stir bar, add the metal complex catalyst (e.g., 0.05 mmol).

  • Reagents: Add the solvent (e.g., 1 mL of methanol), benzaldehyde (0.5 mmol), and nitromethane (5 mmol).[12]

  • Reaction: Stir the reaction mixture vigorously at room temperature for a specified time (e.g., 24 hours).

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC or Gas Chromatography (GC).

  • Quantification: After the reaction period, analyze the reaction mixture using ¹H NMR spectroscopy to determine the conversion of benzaldehyde to the corresponding nitroaldol product.[12] The yield can be calculated by comparing the integration of product peaks to an internal standard.

  • Catalyst Screening: Repeat the reaction for each synthesized metal complex to compare their catalytic activities. A control reaction without any catalyst should also be performed to measure the background reaction rate.

References

  • Massoud, S. S., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules.
  • Obaleye, J. A., et al. (2007). Synthesis, Characterisation and Antimicrobial Activity of Some Metal(II) Amino Acids' Complexes. ResearchGate.
  • Chohan, Z. H., et al. (2005). Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds. PubMed Central. Available at: [Link]

  • Layra, M. (2024). Exploration of Transition Metal Complexes as Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research.
  • Buanz, A., et al. (2022). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Pharmaceuticals.
  • Todorova, S., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. ResearchGate. Available at: [Link]

  • Suma, B. C., et al. (2022). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry.
  • Wikipedia contributors. Transition metal amino acid complexes. Wikipedia. Available at: [Link]

  • Al-Jeboori, F. H., et al. (2013). Synthesis and spectroscopic study of new ligand 3-(acetylthioureido)propanoic acid with their metal complexes. Neliti. Available at: [Link]

  • Salama, T. M., et al. (2013). Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Google Patents.
  • Holder, A. A., et al. (2014). Transition Metal–α-Amino Acid Complexes with Antibiotic Activity against Mycobacterium spp. PubMed Central. Available at: [Link]

  • Al-Jeboori, F. H., et al. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research.
  • Ameer, A. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH 2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID. International Journal of Research in Pharmacy and Chemistry.
  • Al-Masoudi, W. A. M., et al. (2020). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Scirp.org. Available at: [Link]

  • Lyubchak, K., et al. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. Available at: [Link]

  • Fushimi, N., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Schachner, J. A., et al. (2019). Heterometallic Coordination Compounds with Amino-Acid Dithiocarbamate Ligands. Chemistry – A European Journal. Available at: [Link]

  • Davies, S. G., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Raman, N., et al. (2023). Catalytic, Theoretical, and Biological Investigations of Ternary Metal (II) Complexes Derived from L-Valine-Based Schiff Bases and Heterocyclic Bases. MDPI. Available at: [Link]

  • Sharma, K., et al. (2016). Synthesis and Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid with Evaluation of their Antioxidant Activities. Oriental Journal of Chemistry.
  • Jwad, S. M. (2017). SYNTHESIS OF LIGANDS FROM AMINO ACID AND STUDYING OF (SPECTRAL, COMPLEXATION, THERMAL, BIOLOGICAL)-APPLICATIONS. ResearchGate. Available at: [Link]

  • Gomm, A., et al. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • Sun, W., et al. (2012). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Journal of Chemical Sciences. Available at: [Link]

  • Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. Available at: [Link]

  • Talib, F. T., & Sarhan, B. M. (2021). Synthesis and characterization of some new metals complexes of 2-(3- acetylthioureido)-3-phenylpropanoic acid (APA). Connect Journals.
  • Todorova, S., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Catalysts. Available at: [Link]

Sources

Method

Assessing the In Vitro Cytotoxicity of 3-[(Anilinocarbonyl)amino]propanoic acid: A Multi-Assay Application Protocol

Introduction: Rationale for Cytotoxicity Profiling In the landscape of drug discovery and chemical safety assessment, the thorough characterization of a compound's effect on cell health is a foundational step.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Cytotoxicity Profiling

In the landscape of drug discovery and chemical safety assessment, the thorough characterization of a compound's effect on cell health is a foundational step.[1][2] This application note provides a detailed experimental framework for evaluating the cytotoxic potential of 3-[(Anilinocarbonyl)amino]propanoic acid, a novel small molecule. While specific biological activities of this compound are under investigation, related propanoic acid derivatives have demonstrated potential as anticancer agents, making a comprehensive cytotoxicity assessment crucial.[3][4][5] This protocol is designed for researchers in pharmacology, toxicology, and drug development, providing a robust, multi-faceted approach to understanding how this compound interacts with living cells.

Our strategy employs a tripartite suite of assays to move beyond a simple live/dead binary, instead creating a more nuanced cellular profile. We will assess:

  • Metabolic Viability via the MTT assay, which measures the metabolic activity of a cell population.[6][7][8][9]

  • Cell Membrane Integrity through the Lactate Dehydrogenase (LDH) assay, which quantifies membrane rupture.[10][11][12]

  • Apoptotic Induction by measuring the activity of key executioner caspases-3 and -7.[13][14][15][16]

By integrating data from these three distinct but complementary assays, researchers can gain a comprehensive understanding of the dose-dependent cytotoxic and cytostatic effects of 3-[(Anilinocarbonyl)amino]propanoic acid, and begin to elucidate its potential mechanism of action.

Part 1: Foundational Procedures

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, a common, well-characterized cell line such as human lung carcinoma (A549) or human cervical cancer (HeLa) cells is recommended.[3][17] If a specific therapeutic area is envisioned, a panel of relevant cell lines should be used.

  • Protocol: Cells should be cultured in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[18] Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth and ensure cellular health.[19]

Compound Preparation and Dilution Series

Proper handling of the test compound is paramount to ensure accurate and reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution of 3-[(Anilinocarbonyl)amino]propanoic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[18]

  • Serial Dilutions: Perform a serial dilution of the stock solution in complete cell culture medium to create a range of test concentrations. An eight-point dose range is typically recommended for initial IC50 determination.[20]

Part 2: The Tripartite Cytotoxicity Assay Workflow

The following diagram illustrates the overall experimental workflow, from cell seeding to data analysis from the three parallel assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis A Select & Culture Appropriate Cell Line B Prepare Stock Solution of 3-[(Anilinocarbonyl)amino]propanoic acid A->B C Perform Serial Dilutions in Culture Medium B->C D Seed Cells in 96-Well Plates C->D E Treat Cells with Compound (24-72h Incubation) D->E F Perform Parallel Assays E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Caspase-3/7 Assay (Apoptosis) F->I J Measure Absorbance/ Luminescence G->J H->J I->J K Calculate % Viability/ Cytotoxicity J->K L Determine IC50 Value K->L

Caption: Overall experimental workflow for assessing the cytotoxicity of 3-[(Anilinocarbonyl)amino]propanoic acid.

Assay I: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[8]

  • Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of 3-[(Anilinocarbonyl)amino]propanoic acid. Include vehicle-only (e.g., 0.5% DMSO) and no-cell (medium only) controls.[11] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[6][22]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well.[8][9]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7][8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][22]

Assay II: LDH Assay for Cytotoxicity (Membrane Integrity)

Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[10][11] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color formed being proportional to the number of lysed cells.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Prepare separate plates for the LDH assay.

  • Controls: In addition to the vehicle and no-cell controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., Triton X-100) to a set of untreated wells 45 minutes before the assay endpoint.[12][21]

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[23]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[12]

  • Incubation and Data Acquisition: Incubate the plate at room temperature for 30 minutes, protected from light.[12] Measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used for background correction.[12]

Assay III: Caspase-3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[16] Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave specific cellular substrates, leading to the dismantling of the cell.[15][16] This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.[14] Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Allow the assay plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Data Acquisition: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate luminometer.

The following diagram illustrates the mechanistic basis of each assay.

G cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay M1 Viable Cell M2 Mitochondrial Reductases M1->M2 M4 Formazan (Purple) M2->M4 Reduction M3 MTT (Yellow) M3->M2 L1 Damaged Cell L2 Released LDH L1->L2 Lysis L4 Formazan (Red) L2->L4 Conversion L3 Tetrazolium Salt L3->L2 C1 Apoptotic Cell C2 Active Caspase-3/7 C1->C2 Activation C4 Light Signal C2->C4 Cleavage & Luciferase Reaction C3 Pro-luminescent Substrate (DEVD) C3->C2

Caption: Principles of the MTT, LDH, and Caspase-3/7 assays.

Part 3: Data Analysis and Interpretation

Data Normalization

For each assay, the raw data (absorbance or luminescence) must be normalized to the controls to determine the percentage of viability or cytotoxicity.

MTT Assay Data:

  • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

LDH Assay Data:

  • % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

Caspase-3/7 Assay Data:

  • Fold Induction = Lum_sample / Lum_vehicle

ParameterCalculationInterpretation
% Viability (MTT) Relative to vehicle controlDecrease indicates reduced metabolic activity or cell proliferation.
% Cytotoxicity (LDH) Relative to maximum lysis controlIncrease indicates loss of membrane integrity and cell death.
Fold Induction (Caspase) Relative to vehicle controlIncrease indicates activation of the apoptotic pathway.
Determination of IC50

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[20][24] It represents the concentration of 3-[(Anilinocarbonyl)amino]propanoic acid that causes a 50% reduction in cell viability.

  • Procedure: Plot the percentage of cell viability (from the MTT assay) against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (four-parameter logistic model).[25][26] The IC50 value can then be interpolated from this curve.[25]

Conclusion

This application note provides a comprehensive, multi-assay protocol for the in vitro cytotoxicity assessment of 3-[(Anilinocarbonyl)amino]propanoic acid. By concurrently evaluating metabolic activity, membrane integrity, and apoptosis induction, researchers can obtain a detailed profile of the compound's cellular effects. This integrated approach not only determines the potency (IC50) of the compound but also offers initial insights into its potential mechanism of cell death, thereby guiding future preclinical development.[1][27]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • Medistri SA. (n.d.). Cytotoxicity. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved from [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Thien-2-yl)-L-alanine, N-BOC protected. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopropanoic acid;propanoic acid. Retrieved from [Link]

Sources

Application

Use of 3-[(Anilinocarbonyl)amino]propanoic acid in polymer chemistry

An Application Guide to 3-[(Anilinocarbonyl)amino]propanoic Acid in Polymer Chemistry This document provides detailed application notes and protocols for the use of 3-[(anilinocarbonyl)amino]propanoic acid as a novel mon...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-[(Anilinocarbonyl)amino]propanoic Acid in Polymer Chemistry

This document provides detailed application notes and protocols for the use of 3-[(anilinocarbonyl)amino]propanoic acid as a novel monomer in polymer chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in creating new polymers with unique properties. This guide offers full editorial control to present a comprehensive technical narrative, grounded in scientific principles and field-proven insights.

Introduction: A Monomer with Designed Functionality

3-[(Anilinocarbonyl)amino]propanoic acid is a synthetic β-amino acid derivative that holds significant promise as a building block for novel polymers. Its unique molecular architecture, which combines a reactive carboxylic acid, a hydrogen-bonding urea moiety, and an aromatic aniline group, allows for the design of polymers with tailored thermal, mechanical, and biocompatibility properties.

The β-amino acid backbone suggests the potential for creating polymers analogous to poly(β-peptoid)s, which are known for their proteolytic stability and biocompatibility.[1] The anilinocarbonyl group, a urea derivative, is expected to introduce strong, directional hydrogen bonding. This can lead to polymers with enhanced thermal stability and specific intermolecular interactions, which are beneficial for creating organized supramolecular structures. The presence of the phenyl ring can further enhance thermal properties and introduce possibilities for π-π stacking.

This guide will focus on the use of 3-[(anilinocarbonyl)amino]propanoic acid in polycondensation reactions to synthesize novel polyamides.

PART 1: CORE DIRECTIVE - A Guide to Synthesis and Characterization

Application Note 1: Synthesis of Polyamides via Direct Polycondensation

Direct polycondensation is a robust and versatile method for synthesizing polyamides from monomers containing carboxylic acid and amine functionalities. In the case of 3-[(anilinocarbonyl)amino]propanoic acid, it can be polymerized with a suitable diamine comonomer. The reaction is typically facilitated by a condensing agent to activate the carboxylic acid group and promote amide bond formation.

Causality Behind Experimental Choices:

  • Choice of Comonomer: The choice of the diamine comonomer (e.g., aliphatic vs. aromatic) will significantly impact the properties of the final polymer. Aliphatic diamines, such as hexamethylenediamine, will lead to more flexible polymers, while aromatic diamines will result in more rigid, high-performance materials.

  • Condensing Agent: The Yamazaki-Higashi method, which uses a phosphite-based condensing agent in the presence of a base like pyridine, is a well-established and efficient method for polyamide synthesis at relatively low temperatures. This avoids thermal degradation of the monomer and polymer.

  • Solvent System: A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is chosen for its ability to dissolve the monomers and the resulting polymer, as well as its high boiling point, which allows for a suitable reaction temperature. The addition of LiCl improves the solubility of the growing polymer chains, preventing premature precipitation.

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol describes the synthesis of a polyamide from 3-[(anilinocarbonyl)amino]propanoic acid and hexamethylenediamine.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-[(Anilinocarbonyl)amino]propanoic acid208.212.082 g10
Hexamethylenediamine116.211.162 g10
Diphenyl phosphite234.192.576 g (2.15 mL)11
Pyridine79.101.582 g (1.62 mL)20
N-Methyl-2-pyrrolidone (NMP)99.1340 mL-
Lithium Chloride (LiCl)42.391.0 g-
Methanol32.04500 mL-

Step-by-Step Methodology:

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Monomer Dissolution: In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 3-[(anilinocarbonyl)amino]propanoic acid (10 mmol), hexamethylenediamine (10 mmol), and LiCl (1.0 g) in NMP (40 mL).

  • Addition of Reagents: To the stirred solution, add pyridine (20 mmol) followed by the dropwise addition of diphenyl phosphite (11 mmol).

  • Polymerization Reaction: Heat the reaction mixture to 100°C and maintain it at this temperature for 3-5 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol (500 mL) with vigorous stirring to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours to a constant weight.

Diagram 1: Proposed Polycondensation Reaction

G cluster_reactants Reactants cluster_products Products MonomerA 3-[(Anilinocarbonyl)amino]propanoic acid Polymer Polyamide MonomerA->Polymer Polycondensation MonomerB Hexamethylenediamine MonomerB->Polymer Byproducts Byproducts

Caption: Polycondensation of monomers.

Application Note 2: Characterization of the Resulting Polymer

A thorough characterization of the synthesized polyamide is essential to confirm its structure, determine its molecular weight, and evaluate its thermal properties.

Table 2: Polymer Characterization Techniques

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the formation of amide bonds and identify functional groups.Disappearance of the carboxylic acid O-H stretch. Appearance of a strong amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). Presence of peaks corresponding to the urea C=O and aromatic C-H.
¹H NMR Spectroscopy To elucidate the polymer structure and confirm monomer incorporation.Broadened peaks corresponding to the polymer backbone protons. Signals from the anilino group and the aliphatic diamine should be present in the correct stoichiometric ratio.
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).A monomodal distribution indicating a successful polymerization. The molecular weight will depend on the reaction conditions.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A high decomposition temperature (Td), likely above 300°C, due to the presence of aromatic and urea groups.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.A high Tg is expected due to the rigidity imparted by the anilino-urea side chains. The polymer may be amorphous or semi-crystalline depending on the diamine used.

Diagram 2: Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis MonomerPrep Monomer Preparation Polycondensation Polycondensation Reaction MonomerPrep->Polycondensation Purification Purification & Drying Polycondensation->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR GPC GPC Analysis Purification->GPC Thermal Thermal Analysis (TGA/DSC) Purification->Thermal StructureConfirm Structure Confirmation FTIR->StructureConfirm NMR->StructureConfirm MW_PDI Molecular Weight & PDI GPC->MW_PDI ThermalProps Thermal Properties Thermal->ThermalProps

Caption: Workflow from synthesis to analysis.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: Insights into Polymer Properties and Applications

The unique structure of polymers derived from 3-[(anilinocarbonyl)amino]propanoic acid is expected to give rise to a distinct set of properties.

  • Enhanced Thermal Stability: The combination of the aromatic ring and the urea group, which can form strong hydrogen bonds, is likely to result in polymers with high glass transition temperatures and excellent thermal stability. This makes them potential candidates for high-performance applications where resistance to heat is crucial.

  • Biocompatibility and Biodegradability: As a derivative of a β-amino acid, the resulting polymers may exhibit good biocompatibility. The amide linkages in the backbone could be susceptible to enzymatic or hydrolytic degradation, making these materials interesting for biomedical applications such as drug delivery systems or tissue engineering scaffolds.[2]

  • Adhesion Properties: The presence of urea groups has been shown to significantly improve the adhesive properties of polymers.[3] This is attributed to the strong hydrogen bonding capabilities of the urea moiety, which can form robust interactions with various substrates. This suggests potential applications in advanced adhesives and coatings.

  • Solution Processability: While the strong intermolecular forces might suggest poor solubility, the use of N-substituted β-amino acid derivatives can sometimes lead to polymers that are soluble in common organic solvents, facilitating their processing into films and fibers.[4]

PART 3: VISUALIZATION & FORMATTING

Diagram 3: Structure of the Polymer Repeating Unit

G cluster_polymer Polymer Repeating Unit cluster_sidechain start [ N1 N end ]n H1 H N1->H1 C1 C N1->C1 O1 O C1->O1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 N4 N C2->N4 C4 C C3->C4 O2 O C4->O2 N2 N C4->N2 H2 H N2->H2 C5 (CH₂)₆ N2->C5 N3 N C5->N3 H3 H N3->H3 H4 H N4->H4 C6 C N4->C6 O3 O C6->O3 N5 N C6->N5 H5 H N5->H5 Phenyl N5->Phenyl

Caption: Repeating unit of the synthesized polyamide.

References

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]

  • Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry. [Link]

  • Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. MDPI. [Link]

  • Progress in Synthetic Polymers Based on Natural Amino Acids. ResearchGate. [Link]

  • Urea host monomers for stoichiometric molecular imprinting of oxyanions. PubMed. [Link]

  • Monomers for adhesive polymers, 17.a Synthesis, photopolymerization and adhesive properties of polymerizable phosphonic acids bearing urea groups. Taylor & Francis Online. [Link]

  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives. CORE. [Link]

Sources

Method

Application Note: Quantitative Analysis of 3-[(Anilinocarbonyl)amino]propanoic Acid in Pharmaceutical Matrices

Abstract This application note presents a comprehensive guide to the analytical quantification of 3-[(anilinocarbonyl)amino]propanoic acid, a molecule of interest in pharmaceutical development due to its structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical quantification of 3-[(anilinocarbonyl)amino]propanoic acid, a molecule of interest in pharmaceutical development due to its structural motifs—a urea linkage and a carboxylic acid group—which are common in bioactive compounds. Given the critical role of precise and accurate quantification in drug development and quality control, this document outlines robust analytical methodologies. We provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure scientific integrity. All protocols are designed as self-validating systems, adhering to the principles of analytical method validation.

Introduction: The Analytical Imperative for 3-[(Anilinocarbonyl)amino]propanoic Acid

3-[(Anilinocarbonyl)amino]propanoic acid is a compound that incorporates both a urea and a carboxylic acid functional group. Such molecules are of significant interest in medicinal chemistry. The urea moiety can participate in hydrogen bonding, a key interaction in drug-receptor binding, while the carboxylic acid group can influence solubility and pharmacokinetic properties. The accurate quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of the final product.

The development of reliable analytical methods is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2][3] A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2][3][4] This application note details two primary analytical techniques for the quantification of 3-[(anilinocarbonyl)amino]propanoic acid, designed to be adaptable to various research and quality control environments.

Physicochemical Properties and Analytical Considerations

To develop a robust analytical method, understanding the physicochemical properties of 3-[(anilinocarbonyl)amino]propanoic acid is crucial.

  • Structure: The molecule contains a phenyl ring, a urea group, and a propanoic acid tail.

  • Polarity: The presence of the carboxylic acid and urea groups makes the molecule polar and water-soluble.

  • UV Absorbance: The anilino (phenylamino) group provides a chromophore, making it suitable for UV detection.

  • Ionization: The carboxylic acid group can be readily deprotonated, and the urea and amino groups can be protonated, making the molecule amenable to mass spectrometry.

These properties guide the selection of appropriate chromatographic conditions and detection methods.

Recommended Analytical Workflow

A generalized workflow for the quantification of 3-[(anilinocarbonyl)amino]propanoic acid is presented below. This workflow emphasizes critical decision points and quality control steps.

Analytical Workflow cluster_0 Sample Handling cluster_1 Analytical Method cluster_2 Chromatography & Detection cluster_3 Data Processing Sample Collection Sample Collection (e.g., Plasma, Formulation) Sample Preparation Sample Preparation (e.g., Protein Precipitation, Dilution) Sample Collection->Sample Preparation Chromatographic Separation Chromatographic Separation (HPLC/LC-MS) Sample Preparation->Chromatographic Separation Detection Detection (UV/MS-MS) Chromatographic Separation->Detection Data Analysis Data Analysis (Integration, Calibration) Detection->Data Analysis Reporting Reporting (Concentration, Validation Data) Data Analysis->Reporting LC-MS_MS_Process Sample Injection Sample Injection UHPLC Separation UHPLC Separation (C18 Column) Sample Injection->UHPLC Separation ESI Source Electrospray Ionization (Creation of Ions) UHPLC Separation->ESI Source Quadrupole 1 (Q1) Q1: Precursor Ion Selection ([M-H]⁻ or [M+H]⁺) ESI Source->Quadrupole 1 (Q1) Collision Cell (Q2) Q2: Fragmentation (Collision-Induced Dissociation) Quadrupole 1 (Q1)->Collision Cell (Q2) Quadrupole 3 (Q3) Q3: Product Ion Selection Collision Cell (Q2)->Quadrupole 3 (Q3) Detector Detector (Signal Acquisition) Quadrupole 3 (Q3)->Detector

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(Anilinocarbonyl)amino]propanoic Acid

Welcome to the technical support center for the synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis, improve yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and practical, field-tested experience to support your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and work-up, you isolate a minimal amount of the target compound, or the reaction does not appear to have proceeded to a significant extent.

Potential Causes and Solutions:

  • Cause A: Presence of Moisture: Phenyl isocyanate is highly reactive towards water. Any moisture in the reaction setup, including wet glassware, solvents, or even absorbed water in the β-alanine, will lead to the rapid formation of N,N'-diphenylurea as a major byproduct. This side reaction consumes the phenyl isocyanate, preventing it from reacting with β-alanine.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. β-alanine can be dried in a vacuum oven before the reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the system.[1]

  • Cause B: Poor Solubility of β-Alanine: β-Alanine has limited solubility in many common organic solvents, which can hinder the reaction with phenyl isocyanate.[2]

    • Solution: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is recommended to improve the solubility of β-alanine. Alternatively, a basic aqueous solution can be used, as the deprotonated carboxylate of β-alanine is more soluble.

  • Cause C: Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess of phenyl isocyanate (e.g., 1.05 to 1.1 equivalents) can be used to ensure the complete consumption of β-alanine. However, a large excess should be avoided as it can complicate the purification process.

Issue 2: Presence of a Significant Amount of White, Insoluble Precipitate

Symptom: A white solid that is sparingly soluble in the reaction mixture or during the work-up is observed. This is often N,N'-diphenylurea.

Potential Causes and Solutions:

  • Cause A: Reaction with Water: As mentioned, moisture leads to the formation of N,N'-diphenylurea. Phenyl isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide. The aniline produced then rapidly reacts with another molecule of phenyl isocyanate to form the insoluble diphenylurea.

    • Solution: Rigorous exclusion of water is critical. If diphenylurea has formed, it can be removed during the purification step due to its low solubility in aqueous base. The desired product, being a carboxylic acid, will dissolve in a basic aqueous solution, while the neutral diphenylurea will not.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Symptom: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) shows little to no change over an extended period.

Potential Causes and Solutions:

  • Cause A: Low Reaction Temperature: The reaction rate may be too slow at room temperature, especially if there are solubility issues.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heating should be avoided as it can promote side reactions.

  • Cause B: Inadequate Mixing: If β-alanine is not well-suspended or dissolved in the solvent, the reaction will be slow due to the limited surface area for reaction.

    • Solution: Ensure efficient stirring throughout the reaction. Using a suitable solvent to achieve a homogeneous solution is the best approach.

Experimental Workflow and Key Checkpoints

The following diagram illustrates the general workflow for the synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid, highlighting critical stages where issues can arise.

Synthesis_Workflow Workflow for 3-[(Anilinocarbonyl)amino]propanoic Acid Synthesis prep Preparation of Reagents & Glassware (Crucial for Yield) reaction Reaction Setup (β-alanine, Solvent, Base) prep->reaction Anhydrous Conditions addition Slow Addition of Phenyl Isocyanate (Temperature Control) reaction->addition Inert Atmosphere monitoring Reaction Monitoring (TLC) addition->monitoring Maintain Temperature workup Aqueous Work-up (Separation of Byproducts) monitoring->workup Confirm Completion purification Purification (Recrystallization) workup->purification Isolate Crude Product characterization Product Characterization (NMR, MP, IR) purification->characterization Obtain Pure Product

Caption: Key stages in the synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: While several solvents can be used, a polar aprotic solvent like DMF or DMSO is often preferred as it helps to dissolve β-alanine.[2] A basic aqueous solution (e.g., using sodium bicarbonate or sodium hydroxide) can also be effective as it forms the more soluble sodium salt of β-alanine. The choice of solvent will influence the reaction rate and the ease of product isolation.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method. A suitable mobile phase would be a mixture of a polar solvent like ethyl acetate and a less polar solvent like hexane, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate. The starting materials (β-alanine and phenyl isocyanate) and the product should have different Rf values.

Q3: What is the best way to purify the final product?

A3: The primary impurity is often N,N'-diphenylurea. A purification strategy based on acid-base extraction is highly effective. The crude reaction mixture can be dissolved in an aqueous base (e.g., 1M NaOH). The desired product, 3-[(Anilinocarbonyl)amino]propanoic acid, will deprotonate and dissolve, while the neutral diphenylurea will remain as a solid and can be removed by filtration. The aqueous filtrate is then acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol-water can be performed for further purification.

Q4: What are the expected spectral characteristics of 3-[(Anilinocarbonyl)amino]propanoic acid?

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, two methylene groups (CH₂), and exchangeable protons for the carboxylic acid and the two N-H groups.

  • ¹³C NMR: Resonances for the carbonyl carbons (one for the urea and one for the carboxylic acid), aromatic carbons, and the two aliphatic carbons.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (for both urea and carboxylic acid), and aromatic C-H stretching.

Q5: Can other isocyanates be used in this reaction?

A5: Yes, this reaction is generally applicable to a range of substituted aryl and alkyl isocyanates. The reactivity of the isocyanate may vary depending on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the reactivity of the isocyanate.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid. Optimization of reaction time and temperature may be necessary.

Materials:

  • β-Alanine

  • Phenyl Isocyanate

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve β-alanine (1.0 eq) in anhydrous DMF.

  • Addition of Phenyl Isocyanate: While stirring the solution under a nitrogen atmosphere, add phenyl isocyanate (1.05 eq) dropwise via the dropping funnel over 15-20 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing 1 M NaOH (aq) and stir for 30 minutes. Filter off any white precipitate (N,N'-diphenylurea).

  • Acidification: Cool the filtrate in an ice bath and slowly acidify with 1 M HCl (aq) until the pH is around 2-3. A white precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethyl acetate/hexane (1:1).

  • Drying and Characterization: Dry the product under vacuum. Characterize the product by NMR, IR, and melting point determination.

Data Summary Table

ParameterRecommended Condition/ValueRationale
Solvent Anhydrous DMF or DMSOGood solubility for β-alanine.
Stoichiometry 1.0 eq β-alanine : 1.05 eq Phenyl IsocyanateA slight excess of isocyanate ensures complete conversion of the amino acid.
Temperature Room temperature to 50 °CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents the formation of N,N'-diphenylurea from moisture.[1]
Purification Acid-base extraction followed by recrystallizationEffectively removes the main byproduct, N,N'-diphenylurea.

References

  • Synthesis and Characterization by NMR and MS Spectra. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB. Available at: [Link]. (Accessed: January 12, 2026)

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Available at: [Link]. (Accessed: January 12, 2026)

  • Beta-Alanine | C3H7NO2 | CID 239. PubChem. Available at: [Link]. (Accessed: January 12, 2026)

  • Moisture Contamination of Polyurethanes. ResinLab. Available at: [Link]. (Accessed: January 12, 2026)

Sources

Optimization

Technical Support Center: Purification Challenges of 3-[(Anilinocarbonyl)amino]propanoic acid

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-[(Anilinocarbonyl)amino]propanoic acid. This document provides in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-[(Anilinocarbonyl)amino]propanoic acid. This document provides in-depth troubleshooting, detailed protocols, and frequently asked questions to facilitate the isolation of this compound in high purity.

Introduction to the Molecule and its Challenges

3-[(Anilinocarbonyl)amino]propanoic acid (CAS 10250-66-5) is a molecule that integrates a urea moiety with a carboxylic acid through a flexible propanoic linker. This unique combination of functional groups—a phenylurea and a carboxylic acid—imparts a distinct physicochemical profile that can complicate purification. The presence of two amide-like protons and a carboxylic acid proton makes the molecule an excellent hydrogen bond donor, while the carbonyl and carboxylate oxygens are strong hydrogen bond acceptors. This extensive hydrogen bonding capability, coupled with the aromatic ring and the polar functional groups, results in moderate to low solubility in many common organic solvents and a tendency to retain water and polar impurities.

Common synthetic routes, such as the reaction of β-alanine with phenyl isocyanate, can introduce specific and challenging impurities that require targeted purification strategies. This guide will address these challenges systematically.

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section is designed to address the most frequently encountered purification problems in a question-and-answer format, providing both the "how" and the "why" behind each recommendation.

Issue 1: Oily Product or Failure to Crystallize After Work-up

Question: After quenching my reaction and extracting the product, I'm left with a persistent oil or a sticky solid that refuses to crystallize. How can I induce solidification and purification?

Answer:

This is a very common issue, often stemming from the presence of residual solvents, excess starting materials, or symmetrically substituted by-products that act as eutectic impurities, depressing the melting point and inhibiting lattice formation.

Causality Explained: The primary unreacted starting material, phenyl isocyanate, can react with trace water to form aniline, which in turn can react with more phenyl isocyanate to produce 1,3-diphenylurea. This symmetrical urea is significantly less polar than your desired product and can interfere with crystallization.

Troubleshooting Workflow:

Caption: Decision workflow for inducing crystallization.

Step-by-Step Protocols:

  • Removal of Residual Solvents:

    • Protocol: Dissolve the oil in a minimal amount of a volatile solvent like methanol or dichloromethane. Add a higher boiling, non-polar solvent like toluene. Concentrate the solution using a rotary evaporator. The toluene forms an azeotrope with many common solvents and water, effectively removing them. Repeat 2-3 times.

  • Trituration to Remove Non-Polar Impurities:

    • Principle: Trituration involves suspending the impure solid or oil in a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Protocol:

      • Place the oily product in a flask.

      • Add a small volume of a solvent in which 1,3-diphenylurea is soluble but your product is not. Good starting choices are diethyl ether, dichloromethane, or a mixture of ethyl acetate and hexanes.

      • Stir or sonicate the suspension vigorously. The desired product should precipitate as a solid as the impurities are washed away.

      • Filter the resulting solid, wash with a fresh portion of the cold trituration solvent, and dry under vacuum.

Issue 2: Poor Yield and Purity After Recrystallization

Question: I've managed to get a solid, but recrystallization results in either very low recovery or the final product is still impure according to my TLC/LC-MS. What am I doing wrong?

Answer:

This points to a suboptimal choice of recrystallization solvent or technique. The ideal solvent should dissolve the compound when hot but not when cold. Given the dual functionality of your molecule, a single solvent is often insufficient.

Causality Explained: The carboxylic acid moiety imparts polarity and solubility in protic solvents like water and alcohols, while the phenylurea group provides some solubility in polar aprotic solvents. Finding a single solvent that provides a steep solubility curve can be difficult.

Solvent Selection and Recrystallization Strategy:

A systematic approach to solvent screening is crucial. Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

Table 1: Predicted Solubility of 3-[(Anilinocarbonyl)amino]propanoic acid

Solvent SystemSolubility at 25°CSolubility at BoilingRecommendation
WaterSparingly SolubleSolubleGood for single-solvent, but slow cooling is critical.
Ethanol/WaterSoluble in hot EtOHSparingly solubleExcellent binary system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool.
AcetoneSlightly SolubleModerately SolubleCan be effective, but may require a large volume.
Ethyl AcetatePoorly SolubleSlightly SolubleGenerally not a good choice for recrystallization alone.
Acetic Acid/WaterHighly SolubleHighly SolubleUseful for dissolving very crude material, but removal of acetic acid can be problematic. Use as a last resort.

Optimized Recrystallization Protocol (Ethanol/Water):

  • Dissolve the crude solid in the minimum required volume of boiling ethanol.

  • While still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a cold 1:1 ethanol/water mixture, followed by a small amount of cold water.

  • Dry the crystals under high vacuum.

Issue 3: Removal of Acidic or Basic Impurities

Question: My product is contaminated with unreacted β-alanine or aniline. How can I remove these efficiently?

Answer:

An acid-base extraction is the most effective method to remove ionizable impurities like residual amines (aniline) or amino acids (β-alanine).

Causality Explained: The carboxylic acid of your product allows it to be deprotonated and dissolved in a basic aqueous solution. Aniline, being basic, can be protonated and extracted into an acidic aqueous solution. This difference in acid-base properties is the key to their separation.

Protocol: Acid-Base Purification Workflow

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • To remove aniline: Extract the organic solution with a dilute acid (e.g., 1 M HCl). The aniline will be protonated to form anilinium chloride and will move to the aqueous layer. Discard the aqueous layer.

  • To isolate the product: To the organic layer, add a dilute base (e.g., 1 M NaHCO₃ or Na₂CO₃ solution). Your product will be deprotonated to its carboxylate salt and will dissolve in the aqueous layer.

  • Separate the layers. The organic layer now contains non-polar impurities like 1,3-diphenylurea.

  • Wash the basic aqueous layer once with fresh ethyl acetate to remove any remaining non-polar impurities.

  • Cool the basic aqueous layer in an ice bath and slowly acidify it with 1 M HCl with stirring. Your product will precipitate out as a solid as it is protonated.

  • Filter the pure solid product, wash with cold deionized water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point for pure 3-[(Anilinocarbonyl)amino]propanoic acid? A1: While a definitive, widely published melting point is not readily available, similar N-aryl-beta-alanine derivatives often exhibit melting points in the range of 150-180°C. A sharp melting point (within a 1-2°C range) is a good indicator of high purity. Significant depression or a broad melting range suggests the presence of impurities.

Q2: What are the best TLC conditions to monitor the purification? A2: A good starting mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid (0.5-1%). The acetic acid helps to suppress the ionization of the carboxylic acid, leading to sharper spots. The product should have an intermediate Rf value, while highly non-polar impurities like diphenylurea will be near the solvent front, and polar starting materials like β-alanine will remain at the baseline.

Q3: Is column chromatography a viable option for purification? A3: Yes, but it can be challenging due to the compound's polarity. Silica gel chromatography can be effective, but often requires a polar mobile phase, which can lead to band broadening. A gradient elution from ethyl acetate to ethyl acetate/methanol with 1% acetic acid is a good starting point. Reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is also a powerful technique for high-purity samples.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity with high precision.

  • Melting Point Analysis: To assess crystalline purity.

References

  • "Purification of Laboratory Chemicals" by W.L.F. Armarego and Christina Li Lin Chai. This comprehensive text provides detailed procedures and principles for a wide range of purification techniques, including recrystallization and solvent selection. (URL: [Link])

  • "Vogel's Textbook of Practical Organic Chemistry" by A.I. Vogel, B.S. Furniss, et al. A classic laboratory manual that includes extensive sections on the purification of organic compounds and the principles behind them. (URL: [Link])

  • Journal of Organic Chemistry. This peer-reviewed journal is a primary source for synthetic methodologies and characterization data for novel and known organic compounds. Searching for related structures can provide valuable experimental details. (URL: [Link])

Troubleshooting

Technical Support Center: Synthesis of N-Acyl-β-Alanines

Welcome to the technical support center for the synthesis of N-acyl-β-alanines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-acyl-β-alanines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes, improve yield, and ensure product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and side reactions encountered when performing N-acylation of β-alanine, particularly under Schotten-Baumann conditions.

Q1: What is the most common reason for low yields in the N-acylation of β-alanine?

A: The most frequent cause of low yields is the competitive hydrolysis of the acylating agent (e.g., acyl chloride or anhydride) by water or hydroxide ions in the aqueous basic medium.[1][2] Acyl halides are highly reactive and susceptible to nucleophilic attack by water, which converts them into the corresponding carboxylic acid, rendering them unavailable for the desired amidation reaction.[2][3]

To mitigate this:

  • Maintain Low Temperatures: Perform the reaction at 0-5 °C to slow down the rate of hydrolysis, which often has a higher activation energy than the aminolysis reaction.[4]

  • Efficient Stirring: Use vigorous stirring to ensure that the acylating agent, typically dissolved in an immiscible organic solvent, reacts quickly with the β-alanine at the phase interface before it can be hydrolyzed.

  • Slow, Controlled Addition: Add the acylating agent dropwise over a prolonged period (1-2 hours) to keep its instantaneous concentration low, favoring the reaction with the amine over hydrolysis.[4]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A: Besides unreacted starting materials (β-alanine and the acylating agent), common byproducts include:

  • Hydrolyzed Acylating Agent: The carboxylic acid formed from the hydrolysis of your acyl chloride or anhydride.[5] For example, using tosyl chloride can result in p-toluenesulfonic acid.[4]

  • Diacylated Product: While less common for β-alanine due to the deactivating effect of the carboxylate group, over-acylation can occur under harsh conditions or with highly reactive acylating agents, leading to the formation of an unstable mixed anhydride at the carboxylate end.

  • Azlactone Formation: If the acyl group has an α-proton and the reaction is run under certain conditions (e.g., with a dehydrating agent or at high temperatures), an azlactone (or more accurately, an oxazinone for β-alanine) intermediate can form. This is a significant concern as it can be a pathway for racemization if the molecule is chiral.[6][7][8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific, complex problems that may arise during the synthesis.

Guide 1: Issue - Low Yield and Incomplete Reaction

Problem: My reaction has stalled, and a significant amount of β-alanine remains unreacted, even after extended reaction times. My yield of N-acyl-β-alanine is below 50%.

Causality Analysis: This issue points towards the deactivation or consumption of the acylating agent before it can fully react with the β-alanine. The primary culprit is hydrolysis, but insufficient activation or poor solubility can also be contributing factors.

Here is a logical workflow to diagnose and solve the problem of low product yield.

Low_Yield_Troubleshooting start Start: Low Yield of N-Acyl-β-Alanine check_hydrolysis Primary Suspect: Acylating Agent Hydrolysis? start->check_hydrolysis check_conditions Review Reaction Conditions: Temp, Stirring, Addition Rate check_hydrolysis->check_conditions No solution_hydrolysis Implement Mitigation: 1. Lower Temp (0-5°C) 2. Vigorous Biphasic Stirring 3. Slow Dropwise Addition check_hydrolysis->solution_hydrolysis Yes check_reagents Assess Reagents: Stoichiometry & Purity? check_conditions->check_reagents Optimal solution_conditions Optimize Conditions: 1. Ensure pH > 9 2. Use efficient overhead stirrer 3. Extend addition time check_conditions->solution_conditions Suboptimal solution_reagents Adjust Reagents: 1. Use slight excess (1.1 eq) of acylating agent 2. Verify purity of β-alanine and acyl chloride check_reagents->solution_reagents Issue Found end Resolution: Improved Yield check_reagents->end No Issues solution_hydrolysis->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low yields.

This protocol is designed to minimize hydrolysis and maximize yield.

  • Preparation: In a three-necked flask equipped with an overhead mechanical stirrer, a dropping funnel, and a thermometer, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Efficient cooling is critical.[4]

  • Acylating Agent Addition: Dissolve the acyl chloride (1.1 eq) in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). Add this solution to the dropping funnel.

  • Reaction: Begin vigorous stirring of the aqueous β-alanine solution. Add the acyl chloride solution dropwise from the funnel over 1-2 hours, ensuring the internal temperature does not rise above 5 °C. The base in the water phase neutralizes the HCl generated.[9]

  • Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by TLC, spotting for the disappearance of β-alanine (visualized with ninhydrin stain).[4]

  • Workup:

    • Separate the organic and aqueous layers.

    • Wash the aqueous layer with a small amount of the organic solvent to remove unreacted acyl chloride.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold concentrated HCl. The N-acyl-β-alanine product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.

Guide 2: Issue - Product Racemization

Problem: My starting material (either the acyl group or a substituted β-alanine) is chiral, but my final product shows low enantiomeric purity.

Causality Analysis: Racemization in N-acyl amino acid synthesis, especially under basic conditions, can occur through two primary mechanisms: direct enolization or, more commonly, via the formation of a planar azlactone (oxazolone) intermediate.[10][11] The α-proton of the amino acid becomes acidic upon acylation and can be abstracted by the base. The resulting carbanion or the planar azlactone ring intermediate allows for the loss of stereochemical information.[11]

The diagram below illustrates how an activated N-acyl amino acid can cyclize to a planar azlactone, which upon ring-opening can yield a racemic mixture.

Racemization_Mechanism cluster_0 Chiral N-Acyl-β-Alanine cluster_1 Planar Azlactone (Oxazinone) Intermediate cluster_2 Racemic Product A R-N(H)-CH(R')-CH2-COOH B Planar Intermediate (Loss of Chirality) A->B + Base - H₂O C 50% R-N(H)-CH(R')-CH2-COOH 50% S-N(H)-CH(R')-CH2-COOH B->C + H₂O (Workup)

Caption: Racemization pathway via a planar intermediate.

StrategyRationaleImplementation Details
Strict Temperature Control Lower temperatures disfavor the proton abstraction from the chiral carbon and reduce the rate of azlactone formation.[4]Maintain the reaction temperature at or below 0 °C throughout the addition and stirring phases.
Control of Basicity A very high pH increases the rate of proton abstraction.[4][11] Using a weaker base or carefully controlling the amount of strong base can minimize this side reaction.Use the minimum effective concentration of NaOH. Alternatively, consider using a milder base like sodium bicarbonate if the acylation is efficient enough.
Choice of Acylating Agent Highly reactive acylating agents or those used with coupling reagents that promote dehydration can favor azlactone formation.[8]When possible, use an acyl chloride or anhydride directly under Schotten-Baumann conditions rather than peptide coupling reagents known to cause racemization.
Minimize Reaction Time Prolonged exposure to basic conditions increases the probability of racemization.Monitor the reaction closely by TLC or HPLC and proceed with the acidic workup as soon as the starting material is consumed.

References

  • Bergmann azlactone peptide synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Bergmann‐Stern Azlactone Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. [Link]

  • Bergmann Azlactone Peptide Synthesis. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

  • Wang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Coatings. [Link]

  • Nachtigall, F. M., et al. (2018). Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. Journal of the Brazilian Chemical Society. [Link]

  • Bergmann Azlactone Peptide Synthesis. (n.d.). Merck Index. [Link]

  • Acylation Mechanism. (2025). Save My Exams. [Link]

  • The reactions of acyl chlorides and acid anhydrides. (2024). Crunch Chemistry. [Link]

  • Process for racemization of optically active N-acyl-amino acids in aquatic solution. (1979).
  • Acyl Chlorides and Acid Anhydrides. (n.d.). Chemrevise. Retrieved January 13, 2026, from [Link]

  • Methods for racemizing N-acylamino acids and producing optically active amino acids. (2001).
  • Schotten-Baumann Reaction. (2017). Lokey Lab Protocols - Wikidot. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. [Link]

  • Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

  • Process for preparing fatty acid chlorides and n-acyl amino acid salts. (2020).
  • Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. (2000).
  • n-acylated amino acids: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

  • Hydrolysis of Acid Chlorides. (2010). University of Calgary. [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. [Link]

  • Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Anilinocarbonyl Derivatization

Welcome to the technical support guide for anilinocarbonyl derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for anilinocarbonyl derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful analytical technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your methods effectively.

Core Principles: The "Why" Behind the Reaction

Anilinocarbonyl derivatization is a pre-column chemical modification technique used to improve the analytical properties of target molecules, particularly those containing primary and secondary amine functional groups.[1] The process enhances detectability for methods like HPLC-UV, improves chromatographic separation by increasing hydrophobicity, and can stabilize the analyte.[2][3]

The core of this technique is the reaction with an isocyanate, most commonly Phenyl Isocyanate (PHI) . PHI is an aromatic monoisocyanate that reacts with the nucleophilic amine group to form a stable, highly UV-absorbent phenylurea derivative.[4]

Reaction Mechanism

The reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a stable carbon-nitrogen bond, resulting in the corresponding urea derivative.

Caption: Mechanism of anilinocarbonyl derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of anilinocarbonyl derivatization?

A1: The main goal is to chemically modify an analyte that is otherwise difficult to detect or separate.[3] By reacting an amine with phenyl isocyanate, you attach a phenyl group, which acts as a strong chromophore, making the molecule easily detectable by UV-Vis detectors.[2][3] This modification also typically increases the molecule's hydrophobicity, leading to better retention and separation in reversed-phase HPLC.[3]

Q2: What are the most critical parameters to control during the reaction?

A2: The success of the derivatization hinges on several key factors:

  • Reagent Quality and Stoichiometry: The purity of phenyl isocyanate and its molar ratio to the analyte are paramount.

  • Water Content: Isocyanates are highly sensitive to moisture and can be rapidly hydrolyzed.

  • Reaction Solvent & pH: The solvent must dissolve all components and not interfere with the reaction. The pH must be optimized to ensure the amine is sufficiently nucleophilic without causing reagent degradation.

  • Temperature and Time: These parameters directly control the reaction kinetics and must be carefully optimized to ensure complete derivatization without promoting side reactions.[5][6]

Q3: Can this method be used for compounds other than amines?

A3: Yes, although it's most common for primary and secondary amines. Phenyl isocyanate can also react with other nucleophiles like alcohols and thiols, though the reaction conditions may need significant adjustment.[4][7] The reactivity with phenolic hydroxyl groups, for instance, has been noted.[4] This guide focuses on the optimization for amines.

Q4: Is a catalyst required for the reaction?

A4: Often, the reaction proceeds efficiently without a catalyst, especially with primary amines. However, for less reactive (e.g., sterically hindered) secondary amines or to increase the reaction rate at lower temperatures, a non-nucleophilic base catalyst like pyridine or triethylamine (TEA) can be employed. The catalyst's role is to increase the nucleophilicity of the analyte. Care must be taken, as a strong base can also accelerate the hydrolysis of the isocyanate reagent.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem: Low or No Derivative Yield

Q: My chromatogram shows a very small product peak or none at all. What went wrong?

A: This is one of the most common issues and typically points to a problem with the reaction components or conditions.

Potential CauseScientific Explanation & Solution
Degraded Derivatizing Reagent Phenyl isocyanate is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming inactive aniline. Solution: Always use a fresh, high-purity (≥99.0%) reagent.[4] Purchase in small quantities and store under an inert gas (e.g., argon or nitrogen) in a desiccator.
Presence of Water Water competes with the analyte by reacting with phenyl isocyanate to form an unstable carbamic acid, which decomposes to aniline. This consumes the reagent and reduces yield. Solution: Use anhydrous solvents (HPLC-grade or better). If your sample is aqueous, perform a solvent exchange or use a drying agent prior to derivatization. Lyophilization can be an effective sample preparation step.[8]
Incorrect Stoichiometry An insufficient amount of derivatizing reagent will lead to an incomplete reaction. Solution: Ensure a significant molar excess of phenyl isocyanate to the analyte. A starting point of 20-50 fold excess is common. Optimize this ratio systematically, as a very large excess can lead to interfering peaks.[9]
Suboptimal pH The amine must be in its deprotonated, nucleophilic state (R-NH₂) to react. If the pH is too acidic, the amine will be protonated (R-NH₃⁺) and non-reactive. Solution: The reaction is typically performed under neutral to slightly basic conditions. A borate buffer (pH 8.5-9.5) is often used to maintain an optimal pH.[10]
Insufficient Reaction Time or Temperature The derivatization may be kinetically slow, especially for sterically hindered amines. Solution: Systematically optimize the reaction time and temperature. Investigate a range from 10 to 60 minutes and temperatures from room temperature (25°C) to 60°C.[6][11] An automated system can ensure consistent incubation times, improving reproducibility.[12]
Problem: Multiple Peaks and Reaction By-products

Q: My chromatogram is complex, showing multiple unexpected peaks. How can I simplify it?

A: Extraneous peaks can originate from reagent artifacts, side reactions, or derivative instability.

Potential CauseScientific Explanation & Solution
Excess Reagent and Hydrolysis Product A large excess of phenyl isocyanate can appear as a broad, tailing peak. Its hydrolysis product, aniline, will also be chromatographically active and may co-elute with analytes. Solution: Optimize the reagent-to-analyte ratio to use the minimum excess required for a complete reaction.[9] Consider a post-derivatization cleanup step, such as liquid-liquid extraction, to remove excess reagent.
Interfering Matrix Components Other nucleophiles in the sample matrix (e.g., alcohols, thiols) can react with phenyl isocyanate, creating additional derivatized products.[7] Solution: Implement a sample cleanup procedure like Solid-Phase Extraction (SPE) before derivatization to isolate the amine analytes from the interfering matrix.
Derivative Instability The formed phenylurea derivative might be unstable under your analytical conditions (e.g., pH of the mobile phase, temperature). Solution: Analyze the derivatized samples as quickly as possible. Investigate the stability of the derivatives over time at different storage temperatures (e.g., 4°C).[9][13] Ensure the mobile phase pH is compatible with the derivative's stability.
Problem: Poor Reproducibility (High RSD)

Q: My peak areas are inconsistent between runs. How can I improve my precision?

A: Poor reproducibility often stems from variability in the manual sample preparation steps.

G Start High RSD in Peak Area? Cause_Manual Inconsistent Manual Handling? Start->Cause_Manual Yes Cause_Temp Temperature Fluctuation? Start->Cause_Temp Yes Cause_Matrix Complex Sample Matrix? Start->Cause_Matrix Yes Sol_Auto Implement Automated Liquid Handler - Ensures precise volumes - Guarantees consistent timing Cause_Manual->Sol_Auto Sol_Temp Use Thermostatic Reaction Block - Maintains constant temperature Cause_Temp->Sol_Temp Sol_Cleanup Introduce Sample Cleanup (SPE/LLE) - Removes interferences - Reduces matrix effects Cause_Matrix->Sol_Cleanup End Achieve Reproducible Results Sol_Auto->End Sol_Temp->End Sol_Cleanup->End

Caption: Troubleshooting workflow for poor reproducibility.

Potential CauseScientific Explanation & Solution
Inconsistent Pipetting & Timing Manual addition of small volumes of reagents and variable reaction times are major sources of error. Solution: Utilize an automated sample preparation system or autosampler with a derivatization function.[10] This ensures that every sample is treated identically, dramatically improving inter-assay precision.[12] If performing manually, use calibrated pipettes and a timer for all steps.
Temperature Fluctuations Leaving samples on a benchtop can lead to inconsistent reaction rates as ambient temperature changes. Solution: Perform the incubation step in a temperature-controlled environment, such as a dry block heater, water bath, or the thermostatic agitator of an autosampler.[8][12]
Matrix Effects Inconsistent matrix components between samples can affect derivatization efficiency, leading to variable results. This is a significant challenge in complex samples like plasma.[14][15] Solution: As mentioned previously, a robust sample cleanup protocol is the best way to mitigate matrix effects. The use of a stable isotope-labeled internal standard can also help correct for variability.

Experimental Protocols & Optimization Strategy

Protocol 1: General Pre-Column Derivatization

This protocol provides a robust starting point for the derivatization of primary/secondary amines in a non-aqueous solvent.

  • Sample Preparation: Prepare a solution of your analyte in an anhydrous solvent (e.g., acetonitrile, toluene). A typical concentration is 10-100 µg/mL.

  • Reagent Preparation: Prepare a 1% (v/v) solution of phenyl isocyanate in the same anhydrous solvent. Safety Note: Phenyl isocyanate is toxic and a lachrymator. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction Initiation: In a 1.5 mL autosampler vial, combine 100 µL of the analyte solution with 100 µL of a catalyst solution (e.g., 1% pyridine in acetonitrile).

  • Derivatization: Add 50 µL of the 1% phenyl isocyanate solution to the vial. This represents a significant molar excess for most analytes in the specified concentration range.

  • Incubation: Cap the vial immediately and vortex for 10 seconds. Place the vial in a heating block at 55°C for 20 minutes.[5]

  • Quenching (Optional): To consume excess phenyl isocyanate, a quenching reagent like a primary alcohol (e.g., 20 µL of methanol) can be added. Incubate for another 5-10 minutes. This step is useful if the reagent peak interferes with your analyte peaks.

  • Analysis: Cool the sample to room temperature. Dilute with the mobile phase if necessary and inject into the HPLC system.

Optimization Workflow

For a new analyte or matrix, a systematic optimization is crucial. The following workflow is recommended:

G A 1. Analyte & Solvent Selection (Use Anhydrous Acetonitrile) B 2. Screen Reagent Molar Ratio (Test 20x, 50x, 100x excess) A->B C 3. Optimize Reaction Temperature (Test 25°C, 40°C, 60°C) B->C D 4. Optimize Reaction Time (Test 10, 20, 40, 60 min) C->D E 5. Validate Method (Assess Linearity, Precision, Stability) D->E

Caption: Systematic workflow for method optimization.

Table of Recommended Starting Conditions

The following table summarizes typical parameter ranges for optimization experiments. The goal is to find the condition that provides the maximum, most stable product peak area with minimal by-products.

ParameterRecommended RangeRationale & Key Considerations
Reagent/Analyte Molar Ratio 20:1 to 200:1Ensures reaction goes to completion. Higher ratios may be needed for complex matrices but can cause interference.[9]
Reaction Temperature 25°C - 75°CHigher temperatures increase reaction rate but can also promote side reactions or derivative degradation. Start at a moderate temperature (e.g., 55°C).[5]
Reaction Time 5 - 60 minutesMust be sufficient for complete conversion. Monitor the product peak area at different time points to find the plateau.[6]
pH (for aqueous samples) 8.0 - 10.0Balances the need for a deprotonated amine with the stability of the isocyanate reagent.
Solvent Acetonitrile, Toluene, DichloromethaneMust be anhydrous and inert. Acetonitrile is a common choice due to its polarity and miscibility with common HPLC mobile phases.

By understanding the underlying chemistry and systematically troubleshooting, you can develop a robust and reliable anilinocarbonyl derivatization method tailored to your specific analytical needs.

References
  • National Institutes of Health (NIH). (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. NIH. Retrieved from [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Why use derivatization?. Analytics-Shop. Retrieved from [Link]

  • PubMed. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of the competitive rate of derivatization of several secondary amines with phenylisocyanate (PHI), hexamethylene-1,6-diisocyanate (HDI), 4,4 '-methylenebis( phenyl isocyanate) (MDI) and toluene diisocyanate (TDI) in liquid medium. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction optimization. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of derivatization conditions for the four reactive.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a).... ResearchGate. Retrieved from [Link]

  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices. ResearchGate. Retrieved from [Link]

  • LCGC. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Future Science. (n.d.). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Future Science. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 3-[(Anilinocarbonyl)amino]propanoic acid in solution

Welcome to the technical support center for 3-[(Anilinocarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(Anilinocarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in solution. As direct stability data for this specific molecule is not extensively published, this document synthesizes information based on the chemical properties of its core functional groups: a β-alanine backbone, a carboxylic acid, and an N-phenylurea (anilinocarbonyl) linkage.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-[(Anilinocarbonyl)amino]propanoic acid that influence its stability?

A1: 3-[(Anilinocarbonyl)amino]propanoic acid is characterized by three primary functional groups that dictate its chemical behavior in solution:

  • Carboxylic Acid Group (-COOH): This group is acidic, with a pKa typically in the range of 4-5.[1] Its ionization state is pH-dependent, which can influence the molecule's solubility and overall stability.

  • β-Alanine Backbone: Unlike α-amino acids, the amino group is on the beta-carbon. β-amino acids are generally stable, but their degradation pathways can differ from their alpha counterparts.[2][3]

  • N-Phenylurea Linkage (-NH-CO-NH-Ph): This is the most chemically labile part of the molecule. Urea and its derivatives are susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures.[4][5]

Q2: What are the primary degradation pathways for this molecule in solution?

A2: The most probable degradation pathway is the hydrolysis of the N-phenylurea linkage. This can occur through two main mechanisms:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the urea nitrogen can be deprotonated, or hydroxide ions can directly attack the carbonyl carbon.

Both pathways ultimately lead to the cleavage of the C-N bond, resulting in the formation of aniline, β-alanine, and carbon dioxide (or carbonate/bicarbonate in solution).

Q3: What environmental factors are most likely to affect the stability of my compound?

A3: The following factors should be carefully controlled to ensure the stability of 3-[(Anilinocarbonyl)amino]propanoic acid in solution:

  • pH: The rate of hydrolysis of the urea linkage is significantly influenced by pH.[4] Extreme acidic or basic conditions will accelerate degradation. It is advisable to work with solutions buffered around a neutral pH, unless experimentally required.

  • Temperature: Higher temperatures provide the activation energy needed for hydrolytic reactions.[6][7] Therefore, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.

  • Solvent: While aqueous solutions are common, the presence of co-solvents can impact stability. Protic solvents can participate in hydrolysis.

  • Light: Although the core structure is not strongly chromophoric in the visible spectrum, photostability should not be overlooked. As a general good practice, storing solutions in amber vials or protected from light is recommended.[8][9]

Q4: What are the recommended procedures for preparing and storing stock solutions?

A4: To maximize the shelf-life of your stock solutions, follow these guidelines:

  • Solvent Selection: For initial stock solutions, consider using a non-aqueous, aprotic solvent like DMSO or DMF if the compound's solubility allows. This will minimize hydrolysis.

  • Buffering: For aqueous working solutions, use a buffer system to maintain a stable pH, preferably between 6.0 and 7.5.

  • Concentration: Prepare concentrated stock solutions to minimize the volume added to your experimental system.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q5: What are the expected degradation products that I might observe?

A5: The primary degradation products from the hydrolysis of the N-phenylurea linkage are:

CompoundMolecular FormulaMonoisotopic Mass (Da)
3-[(Anilinocarbonyl)amino]propanoic acid C₁₀H₁₂N₂O₃208.08
β-AlanineC₃H₇NO₂89.05
AnilineC₆H₇N93.06

Troubleshooting Guide

Problem: I'm observing a decrease in the concentration of my compound in an aqueous buffer over time. What is likely happening?

Answer: This is a classic sign of chemical instability, most likely due to the hydrolysis of the N-phenylurea linkage. The rate of this degradation is highly dependent on the pH and temperature of your buffer. Even at a neutral pH, some degree of hydrolysis can occur over extended periods, especially at room temperature or higher.

To confirm this, you can set up a small experiment: incubate your compound in the buffer at different temperatures (e.g., 4°C, RT, and 37°C) and analyze samples at various time points by HPLC. A faster decline in the parent compound's peak area at higher temperatures would support the hypothesis of chemical degradation.

A 3-[(Anilinocarbonyl)amino]propanoic acid in Aqueous Buffer B Hydrolysis of N-Phenylurea Linkage A->B H₂O, ΔT, pH C β-Alanine B->C D Aniline B->D E CO2 B->E

Caption: Hydrolytic degradation pathway.

Problem: My HPLC analysis shows new peaks appearing in my aged samples. How can I identify these impurities?

Answer: The new peaks are likely the degradation products: β-alanine and aniline. Due to their different chemical properties, they will have distinct retention times from the parent compound.

  • β-Alanine is a very polar small molecule and will likely elute early in a standard reverse-phase HPLC method.

  • Aniline is more hydrophobic than β-alanine and will have a longer retention time, but likely shorter than the parent compound.

To definitively identify these peaks, the following analytical techniques are recommended:

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for this purpose. By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, you can confirm their identity by matching them with the expected masses of the degradation products.[10][11]

  • Co-injection with Standards: If you have authentic standards of β-alanine and aniline, you can spike your degraded sample with these standards. An increase in the height of a specific peak upon spiking will confirm its identity.

Problem: How can I quickly assess the stability of my compound in a new experimental buffer or formulation?

Answer: A forced degradation study (also known as a stress test) is an efficient way to evaluate the stability of your compound under various conditions.[8][9][12][13] This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify potential stability liabilities.

cluster_0 Forced Degradation Workflow A Prepare Solutions of Compound in Test Buffer B Expose to Stress Conditions (Parallel Experiments) A->B C Acidic (e.g., 0.1 M HCl) B->C D Basic (e.g., 0.1 M NaOH) B->D E Oxidative (e.g., 3% H₂O₂) B->E F Thermal (e.g., 60°C) B->F G Photolytic (UV/Vis light) B->G H Analyze Samples by HPLC at t=0 and subsequent time points C->H D->H E->H F->H G->H I Assess % Degradation and Identify Degradants H->I

Caption: Forced degradation study workflow.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Accurately weigh the desired amount of 3-[(Anilinocarbonyl)amino]propanoic acid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Forced Degradation Study
  • Prepare a 1 mg/mL solution of the compound in your test buffer.

  • Aliquot this solution into five separate amber glass vials.

  • Treat each vial as follows:

    • Acid Hydrolysis: Add 0.1 M HCl to one vial.

    • Base Hydrolysis: Add 0.1 M NaOH to another vial.

    • Oxidation: Add 3% H₂O₂ to a third vial.

    • Thermal Stress: Place a fourth vial in an oven at 60°C.

    • Control: Keep the fifth vial at room temperature, protected from light.

  • Take samples from each vial at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Immediately quench the reactions from the acid and base vials by neutralizing the pH before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Sample Analysis by Reverse-Phase HPLC
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should be optimized to achieve good separation between the parent compound and its potential degradation products.

References

  • AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • JoVE. (2023). Acidity of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2021). Some Chemical Properties of Carboxylic Acids. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Frontiers. (n.d.). Advances in the synthesis of β-alanine. [Link]

  • PMC. (n.d.). Advances in the synthesis of β-alanine. [Link]

  • ResearchGate. (n.d.). The influence of temperature and pH on the suppression of N-acylurea... [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of urea in water by two Chromatographic methods (HPLC/APCI/MS/MS and HPLC/ES/MS/MS). [Link]

  • Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. [Link]

  • Sepax Technologies. (n.d.). Analysis of Urea. [Link]

  • PubChem. (n.d.). β-alanine degradation. [Link]

  • ResearchGate. (2021). Development and validation of two analytical methods for urea determination in compound feed... [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (2025). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. [Link]

  • ResearchGate. (n.d.). The influence of temperature and pH on the suppression of N-acylurea... [Link]

  • NIH. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Cheng Research Group. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. [Link]

  • Wikipedia. (n.d.). β-Alanine. [Link]

  • PubMed Central. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. [Link]

Sources

Optimization

Troubleshooting unexpected peaks in the NMR spectrum of 3-[(Anilinocarbonyl)amino]propanoic acid

Technical Support Center: 3-[(Anilinocarbonyl)amino]propanoic acid Welcome, Researchers and Scientists, This guide is designed to serve as a dedicated resource for troubleshooting unexpected peaks in the ¹H NMR spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-[(Anilinocarbonyl)amino]propanoic acid

Welcome, Researchers and Scientists,

This guide is designed to serve as a dedicated resource for troubleshooting unexpected peaks in the ¹H NMR spectrum of 3-[(anilinocarbonyl)amino]propanoic acid. As Senior Application Scientists, we understand that purity is paramount and that an NMR spectrum is the primary gatekeeper of quality control. This document moves beyond a simple checklist to provide in-depth, cause-and-effect explanations for common spectral artifacts, empowering you to diagnose and solve issues with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My spectrum shows unexpected signals in the aromatic region (δ 6.5-7.5 ppm) that don't correspond to my product. What are they?

Answer:

This is one of the most common issues and typically points to residual starting material, specifically aniline . The synthesis of 3-[(anilinocarbonyl)amino]propanoic acid often involves the reaction of an aniline derivative with a derivative of β-alanine. Incomplete reaction or inadequate purification can leave unreacted aniline in your final sample.

Diagnostic Clues:

  • Aniline (C₆H₅NH₂): Look for a complex multiplet pattern between δ 6.7 and 7.2 ppm. The exact shifts can vary, but the presence of signals in this specific upfield region of the aromatic spectrum is a strong indicator.[1][2][3] The NH₂ protons often appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.

Causality: Aniline is a nucleophile that attacks an activated carbonyl species in the synthesis. If the stoichiometry is not exact, or if the reaction does not go to completion, excess aniline will remain. Its volatility can be lower than some common organic solvents, making it difficult to remove completely by simple evaporation.

Step-by-Step Resolution Protocol:

  • Confirm with D₂O: Dissolve your sample in a deuterated solvent like DMSO-d₆, acquire a spectrum, add a drop of D₂O, shake vigorously, and re-acquire the spectrum. The broad NH₂ peak of aniline should diminish or disappear.[4][5]

  • Re-purification: The most effective method to remove aniline is through an acid wash.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The aniline will be protonated to form anilinium chloride, which is water-soluble and will move to the aqueous layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Validate: Re-run the ¹H NMR on the purified material to confirm the absence of the aniline signals.

Q2: I see sharp singlets at δ 8.0, 2.9, and 2.8 ppm. Are these related to my compound?

Answer:

These signals are the classic signature of N,N-Dimethylformamide (DMF) , a common solvent used in urea synthesis reactions.[6][7] Its high boiling point (153 °C) makes it notoriously difficult to remove under standard vacuum conditions.

Diagnostic Clues:

  • Formyl Proton (-CHO): A sharp singlet around δ 8.0 ppm.[6]

  • Methyl Protons (-N(CH₃)₂): Two distinct sharp singlets around δ 2.9 and 2.8 ppm.[6][7] The two methyl groups are non-equivalent at room temperature due to the restricted rotation around the C-N amide bond, giving rise to two separate signals.[7]

Causality: DMF is an excellent polar aprotic solvent for dissolving amines and facilitating reactions for urea formation.[8] However, its low vapor pressure means that it often remains in the product even after prolonged drying on a rotary evaporator or under high vacuum at room temperature.

Step-by-Step Resolution Protocol:

  • High-Vacuum Drying with Heat: If the compound is thermally stable, drying under high vacuum at an elevated temperature (e.g., 40-50 °C) can be effective.

  • Lyophilization (Freeze-Drying): Dissolve the sample in a solvent with a higher vapor pressure that can be frozen (like water or 1,4-dioxane), freeze the sample, and lyophilize it. The DMF will be removed along with the primary solvent.

  • Azeotropic Removal: Dissolve the sample in a solvent like toluene and evaporate it under reduced pressure. Repeat this process multiple times. Toluene forms a low-boiling azeotrope with DMF, facilitating its removal.

  • Precipitation/Re-crystallization: Dissolve your product in a minimal amount of a suitable solvent and then precipitate it by adding an anti-solvent. DMF will likely remain in the mother liquor.

Q3: My spectrum has peaks at δ 4.1 (quartet), 2.0 (singlet), and 1.2 (triplet) ppm. Where did these come from?

Answer:

This pattern is the unmistakable fingerprint of ethyl acetate (EtOAc) .[9][10] It is a very common solvent for extraction and chromatography, and traces can be difficult to remove completely.

Diagnostic Clues:

  • -OCH₂-: A quartet around δ 4.1 ppm.[9]

  • -C(=O)CH₃: A singlet around δ 2.0 ppm.[11]

  • -CH₂CH₃: A triplet around δ 1.2 ppm.[9]

Causality: Ethyl acetate is frequently used in the work-up procedure to extract the product from an aqueous phase or as an eluent in column chromatography. Due to its moderate boiling point (77 °C), it can be persistent if not removed diligently under high vacuum.

Step-by-Step Resolution Protocol:

  • High-Vacuum Drying: The most straightforward solution is to place the sample under a high-vacuum line for several hours.[4] Gentle heating (30-40 °C), if the compound is stable, will accelerate removal.

  • Verification: Before proceeding with further experiments, run a quick ¹H NMR spectrum in a different deuterated solvent (if solubility permits) to ensure the peaks have disappeared and were not masking product signals.

Troubleshooting Workflow & Impurity Identification

The following diagram outlines a logical workflow for identifying the source of unexpected peaks.

G cluster_start Initial Observation cluster_analysis Signal Analysis cluster_diagnosis Diagnosis Categories cluster_action Corrective Action start Unexpected Peaks in ¹H NMR Spectrum analyze Analyze Chemical Shift (δ), Multiplicity, and Integration start->analyze compare Compare to Impurity Tables & Literature Data analyze->compare solvent Residual Solvent? (e.g., DMF, EtOAc, Acetone) compare->solvent Hypothesize Source reactant Unreacted Starting Material? (e.g., Aniline) compare->reactant Hypothesize Source contaminant External Contaminant? (e.g., Grease, Phthalates) compare->contaminant Hypothesize Source side_product Side Product? (e.g., Biuret, Cyclized species) compare->side_product Hypothesize Source dry Dry Under High Vacuum (with gentle heat if stable) solvent->dry Action repurpose Re-purify Sample (Wash, Recrystallize, Chromatography) reactant->repurpose Action contaminant->repurpose Action side_product->repurpose Action validate Re-acquire NMR Spectrum to Confirm Purity dry->validate repurpose->validate

Caption: General workflow for troubleshooting unexpected NMR peaks.

Data Summary: Common Impurities

The identification of impurities is greatly simplified by comparing observed chemical shifts with known values. The following table lists common contaminants and their characteristic ¹H NMR signals in DMSO-d₆, a common solvent for this class of compounds.

CompoundStructure¹H NMR Chemical Shifts (δ ppm in DMSO-d₆)Multiplicity
Aniline C₆H₅NH₂~7.0 (t), ~6.6 (d), ~6.5 (t), ~4.9 (s, broad)m
DMF HCON(CH₃)₂~7.95, ~2.86, ~2.69s, s, s
Ethyl Acetate CH₃COOCH₂CH₃~3.97, ~1.98, ~1.15q, s, t
Acetone CH₃COCH₃~2.09s
Silicone Grease (Si(CH₃)₂O)ₙ~0.05 - 0.1s, broad
Biuret NH₂CONHCONH₂Variable, often broad peaks-

Note: Chemical shifts are approximate and can vary with concentration, temperature, and pH. Data compiled from authoritative sources.[12][13][14][15]

Q4: I've ruled out common solvents and starting materials, but still have broad, unidentifiable peaks. What else could be the cause?

Answer:

If simple contaminants are ruled out, consider these more complex possibilities:

  • Side Products (e.g., Biuret Formation): Urea compounds can sometimes self-condense under certain conditions (especially with heat) to form biuret-like structures.[16] These oligomeric impurities often give rise to broad, poorly resolved peaks in the NMR spectrum.

    • Diagnosis: These are often difficult to identify by ¹H NMR alone. LC-MS is a powerful tool to identify species with higher molecular weights than your expected product.

    • Resolution: Careful column chromatography is typically required to separate these closely related, higher molecular weight impurities.

  • Poor Shimming or Sample Issues: Distorted, broad, or asymmetric peaks can be an instrument or sample preparation issue rather than a chemical one.[17]

    • Diagnosis: Check if the peaks for your deuterated solvent and any known internal standard are also broad or distorted. If they are, the problem is likely with the shimming or the sample itself (e.g., poor solubility, presence of paramagnetic impurities).[17][18]

    • Resolution: Ensure your sample is fully dissolved. Filter it if necessary. If the problem persists, consult the facility manager to check the spectrometer's shimming.[4]

  • Dynamic Exchange/Rotamers: The N-H protons and the protons adjacent to them can sometimes show broadening due to restricted rotation (rotamers) or chemical exchange with trace amounts of acid or water.[4]

    • Diagnosis: Acquiring the spectrum at a higher temperature can sometimes resolve this issue. As the temperature increases, the rate of rotation or exchange increases, leading to the coalescence of broad peaks into sharper signals.[4]

    • Resolution: This is an intrinsic property of the molecule under certain conditions and not an impurity. Reporting the spectrum was taken at a specific temperature is the correct approach.

Reference Structures

G cluster_target Target Molecule cluster_impurities Common Impurities target 3-[(Anilinocarbonyl)amino]propanoic acid C₉H₁₀N₂O₃ aniline Aniline img_target img_target dmf DMF img_aniline img_aniline etoh Ethyl Acetate img_dmf img_dmf img_etoh img_etoh

Caption: Structures of the target molecule and common impurities.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pouchert, C. J. (1993). The Aldrich Library of NMR Spectra (2nd ed.). Aldrich Chemical Company.
  • Jalalian, M., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1755-1760. [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • ResearchGate. ¹H NMR chemical shift values of aniline. [Link]

  • YouTube. NMR spectrum of ethyl acetate. [Link]

  • Jackowski, K., et al. Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. [Link]

  • ResearchGate. ¹H NMR spectrum of 100% ethyl acetate, neat. [Link]

  • SDBS. Aniline ¹H NMR spectrum. [Link]

  • Human Metabolome Database. Aniline ¹H NMR Spectrum. [Link]

  • Reddit. Grease in NMRs. [Link]

  • YouTube. Why does DMF (dimethylformamide) have 3 signals in ¹H NMR?[Link]

  • Pascal-Man. Si NMR Some Practical Aspects. [Link]

  • SDSU NMR Facility. Common Problems. [Link]

  • SpectraBase. Dimethylformamide ¹H NMR Chemical Shifts. [Link]

  • ResearchGate. Representative ¹H-NMR spectra of aniline. [Link]

  • University of California, Irvine. NMR Chemical Shifts. [Link]

  • Wikipedia. Urea. [Link]

  • ResearchGate. Origin of Impurities Formed in a Polyurethane Production Chain. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Human Metabolome Database. ¹H NMR Spectrum. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of propanoic acid. [Link]

  • Wikipedia. 3-Ureidopropionic acid. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

  • Journal of Chemical Education. NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. [Link]

  • Molecules. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • ResearchGate. Superimposed ¹H-NMR spectra of the corresponding amines (aniline...). [Link]

  • Organic Chemistry Data. ¹H NMR Chemical Shifts. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 3-[(Anilinocarbonyl)amino]propanoic acid

Welcome to the technical support center for 3-[(Anilinocarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(Anilinocarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage and handling procedures, you can ensure the integrity and reliability of your experimental results.

Introduction

3-[(Anilinocarbonyl)amino]propanoic acid is a ureidopropanoic acid derivative with a structure that combines features of an amino acid and a carbanilide. This unique structure, while conferring specific chemical properties, also presents challenges for its long-term stability. Degradation can be initiated by several factors, including hydrolysis, temperature fluctuations, light exposure, and inappropriate pH, leading to the formation of impurities that can compromise its purity and activity. This guide provides a comprehensive overview of the potential degradation pathways, recommended storage conditions, and analytical methods to monitor the stability of 3-[(Anilinocarbonyl)amino]propanoic acid.

Troubleshooting Guide: Preventing Degradation

This section addresses specific issues you might encounter during the storage and handling of 3-[(Anilinocarbonyl)amino]propanoic acid in a question-and-answer format.

Question 1: I've observed a decrease in the purity of my solid 3-[(Anilinocarbonyl)amino]propanoic acid over time. What are the likely causes and how can I prevent this?

Answer:

Degradation of solid 3-[(Anilinocarbonyl)amino]propanoic acid is most commonly due to a combination of three factors: hydrolysis from atmospheric moisture, thermal stress, and photodegradation.

  • Hydrolysis: The ureido (-NH-CO-NH-) and amide-like linkages in the molecule are susceptible to hydrolysis. Ambient moisture can be sufficient to initiate this process over time, leading to the cleavage of the molecule into aniline, 3-aminopropanoic acid (β-alanine), and carbon dioxide. The carboxylic acid group can also participate in intermolecular reactions, especially at elevated temperatures.

  • Thermal Stress: Elevated temperatures can accelerate the rate of hydrolytic degradation and may also promote decarboxylation of the propanoic acid moiety. Even room temperature storage can be detrimental over extended periods.

  • Photodegradation: The aromatic aniline ring makes the compound potentially susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways and the formation of colored impurities.

To prevent solid-state degradation, we recommend the following:

  • Storage Temperature: For long-term storage, it is crucial to store the solid compound at -20°C or lower . For short-term storage (a few days to weeks), refrigeration at 2-8°C is acceptable.

  • Moisture Protection: Store the compound in a tightly sealed container, preferably a desiccator containing a desiccant like silica gel. Before opening a refrigerated or frozen container, always allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

Question 2: My solution of 3-[(Anilinocarbonyl)amino]propanoic acid turned yellow and showed additional peaks on HPLC analysis. What is happening and how can I prepare stable solutions?

Answer:

The yellowing of a solution and the appearance of new HPLC peaks are clear indicators of degradation. In solution, 3-[(Anilinocarbonyl)amino]propanoic acid is significantly more susceptible to degradation than in its solid state. The primary culprits are hydrolysis and pH-mediated reactions.

  • Hydrolysis: The rate of hydrolysis is significantly accelerated in solution. The ureido bond can be cleaved, especially under acidic or basic conditions, to yield aniline and 3-(carbamoylamino)propanoic acid, which can further hydrolyze to β-alanine.

  • pH Effects: The stability of the compound is highly dependent on the pH of the solution. Extreme pH values (both acidic and basic) will catalyze hydrolysis. The optimal pH for storage of solutions of similar compounds, like peptides, is typically in the slightly acidic range of pH 5-7.[1][2]

To prepare and store stable solutions, follow these guidelines:

  • Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.

  • Control pH: Prepare solutions in a sterile, slightly acidic buffer, ideally between pH 5 and 6 .[2] Avoid dissolving in strongly acidic or basic solutions unless required for a specific experimental step, and use the solution immediately.

  • Storage Temperature: Store stock solutions at -20°C or -80°C .[3][4] For daily use, a fresh dilution from the frozen stock is recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Aliquoting the stock solution into smaller, single-use volumes is a best practice.[1]

  • Light Protection: As with the solid form, protect solutions from light by using amber vials or by wrapping the container in foil.[4]

  • Prepare Freshly: Whenever possible, prepare solutions fresh on the day of use.

Question 3: How can I monitor the stability of my 3-[(Anilinocarbonyl)amino]propanoic acid and identify potential degradation products?

Answer:

A stability-indicating analytical method is essential for monitoring the purity of your compound and detecting any degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

A stability-indicating HPLC method should be able to separate the intact parent compound from all potential degradation products, excipients, and impurities. To develop such a method, you would typically perform forced degradation studies.[5] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to intentionally generate degradation products.[6]

Key steps in developing a stability-indicating HPLC method:

  • Column Selection: A reversed-phase column, such as a C18 or C8, is generally a good starting point.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound from its more polar or non-polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 230-240 nm due to the aniline chromophore) is suitable.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solid and a solution to UV light.

  • Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[7]

By analyzing the chromatograms from the forced degradation studies, you can identify the retention times of the degradation products and ensure your method can resolve them from the main peak. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 3-[(Anilinocarbonyl)amino]propanoic acid?

A1: Based on its chemical structure, the most likely degradation products resulting from hydrolysis are:

  • Aniline

  • 3-Aminopropanoic acid (β-alanine)

  • Carbon dioxide Under certain conditions, cyclization to form a dihydrouracil derivative might also be possible.[9]

Q2: What are the ideal long-term storage conditions for solid 3-[(Anilinocarbonyl)amino]propanoic acid?

A2: For long-term storage (months to years), the ideal conditions are:

  • Temperature: -20°C or colder.[2]

  • Atmosphere: In a desiccator under a dry, inert atmosphere (argon or nitrogen).

  • Container: A tightly sealed amber glass vial.

Q3: Can I store solutions of 3-[(Anilinocarbonyl)amino]propanoic acid at 4°C?

A3: Storing solutions at 4°C is only recommended for very short periods (up to one week).[2] For longer-term stability, solutions should be aliquoted and stored at -20°C or -80°C.[4]

Q4: How many freeze-thaw cycles can a solution of 3-[(Anilinocarbonyl)amino]propanoic acid tolerate?

A4: It is best to avoid repeated freeze-thaw cycles as they can accelerate degradation.[2] We strongly recommend aliquoting stock solutions into single-use volumes to minimize this.

Q5: Is it necessary to use a buffer for preparing solutions?

A5: Yes, using a buffer is highly recommended to maintain a stable pH. An unbuffered solution can have its pH altered by absorbed atmospheric CO2 or by the compound itself, which can accelerate degradation. A buffer in the pH range of 5-6 is advisable.[2]

Data and Protocols

Recommended Storage Conditions Summary
Form Temperature Duration Container Additional Precautions
Solid -20°C to -80°CLong-term (Years)Tightly sealed, amber vialStore in a desiccator under an inert atmosphere.[2][4]
Solid 2-8°CShort-term (Weeks to Months)Tightly sealed, amber vialStore in a desiccator.[10]
Solution -20°C to -80°CLong-term (Months)Tightly sealed, amber vialsAliquot into single-use volumes to avoid freeze-thaw cycles. Use a buffer of pH 5-6.[1][2][3]
Solution 2-8°CShort-term (Up to 1 week)Tightly sealed, amber vialPrepare fresh if possible. Use a buffer of pH 5-6.[2]
Experimental Protocol: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method for 3-[(Anilinocarbonyl)amino]propanoic acid.

1. Materials and Equipment:

  • 3-[(Anilinocarbonyl)amino]propanoic acid reference standard

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • High-purity water

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

3. Forced Degradation Study:

  • Prepare a stock solution of 3-[(Anilinocarbonyl)amino]propanoic acid (1 mg/mL) in a 50:50 mixture of water and acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 1 hour. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H2O2. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Dissolve and dilute to 100 µg/mL. Also, reflux the stock solution for 6 hours, cool, and dilute.

  • Photodegradation: Expose the solid and the stock solution to UV light (254 nm) for 24 hours. Dilute the solution to 100 µg/mL.

4. Analysis and Method Optimization:

  • Inject the undergraded standard solution and all samples from the forced degradation studies.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation peaks.

  • Adjust the gradient slope, mobile phase pH, and organic solvent to optimize the separation. The goal is to achieve a resolution of >1.5 between all peaks.

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acidic or Basic) main 3-[(Anilinocarbonyl)amino]propanoic acid aniline Aniline main->aniline Cleavage co2 CO2 main->co2 Cleavage beta_alanine β-Alanine main->beta_alanine Cleavage

Caption: Primary hydrolytic degradation pathway of 3-[(Anilinocarbonyl)amino]propanoic acid.

Experimental Workflow for Stability Testing

G start Obtain Sample of 3-[(Anilinocarbonyl)amino]propanoic acid forced_degradation Perform Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) start->forced_degradation stability_study Place Samples on Stability (Recommended Conditions) start->stability_study hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev validation Validate HPLC Method (ICH Guidelines) hplc_dev->validation analysis Analyze Samples at Time Points (e.g., 0, 3, 6 months) validation->analysis stability_study->analysis results Evaluate Purity and Degradation Profile analysis->results

Caption: Workflow for assessing the stability of 3-[(Anilinocarbonyl)amino]propanoic acid.

References

Sources

Optimization

Recrystallization techniques for purifying crude 3-[(Anilinocarbonyl)amino]propanoic acid

Welcome to the technical support center for the purification of 3-[(Anilinocarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-[(Anilinocarbonyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to empower you to overcome common challenges in your purification workflows.

I. Foundational Principles of Recrystallization

Successful recrystallization hinges on the principle of differential solubility.[1] An ideal solvent will dissolve the target compound, 3-[(Anilinocarbonyl)amino]propanoic acid, readily at an elevated temperature but poorly at lower temperatures.[2][3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.[3]

The structure of 3-[(Anilinocarbonyl)amino]propanoic acid, featuring a carboxylic acid, an amide, and a phenyl group, suggests a polar nature. Therefore, polar solvents are generally a good starting point for solvent selection.[4][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 3-[(Anilinocarbonyl)amino]propanoic acid.

Issue 1: The compound does not dissolve in the hot solvent.
  • Question: I've added the calculated amount of solvent and heated it to boiling, but my crude 3-[(Anilinocarbonyl)amino]propanoic acid isn't dissolving. What should I do?

  • Answer: This is a common issue that can arise from a few factors. Here's a systematic approach to troubleshoot:

    • Insufficient Solvent: It's possible you haven't added enough solvent. While using the minimum amount of hot solvent is crucial for good recovery, you may need to add slightly more.[6][7] Add the solvent in small increments to the boiling solution until the solid dissolves.[7]

    • Inappropriate Solvent: The chosen solvent may not be a good match for your compound at elevated temperatures.[8] If adding a reasonable amount of additional hot solvent doesn't work, you may need to select a different solvent or a solvent mixture.[2]

    • Insoluble Impurities: Your crude product might contain insoluble impurities. If a small amount of solid remains even after adding a significant amount of hot solvent, it's likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3][9]

Issue 2: No crystals form upon cooling.
  • Question: My compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What went wrong?

  • Answer: The absence of crystal formation upon cooling is a frequent challenge, often due to one of the following reasons:

    • Too Much Solvent: This is the most common reason for crystallization failure.[10] If an excess of solvent was used, the solution may not be supersaturated upon cooling, thus preventing crystal formation.

      • Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator to concentrate the solution.[10] Then, allow the concentrated solution to cool again.

    • Supersaturation: The solution might be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[10] In this state, crystallization needs a nucleation point to begin.

      • Solutions:

        • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[6] The tiny scratches on the glass can provide nucleation sites for crystal growth.[6]

        • Seeding: If you have a small crystal of pure 3-[(Anilinocarbonyl)amino]propanoic acid, add it to the solution.[6] This "seed crystal" will act as a template for further crystallization.

        • Extreme Cooling: Cool the flask in an ice-salt bath to further decrease the solubility of your compound.[9]

Issue 3: The compound "oils out" instead of crystallizing.
  • Question: Instead of forming crystals, my product has separated as an oily layer. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.[10][11]

    • Solutions:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point slightly.[10]

      • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with a cloth.[10]

      • Change Solvent: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system.

Issue 4: The recrystallized product is still impure.
  • Question: I've recrystallized my product, but my analysis (e.g., melting point, TLC) shows it's still not pure. What can I do?

  • Answer: Impurities can be carried over for several reasons:

    • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[12] Ensure a slow cooling process to allow for the formation of pure crystals.

    • Inadequate Washing: The crystals may not have been washed properly after filtration. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[6]

    • Co-crystallization of Impurities: If an impurity has similar solubility properties to your target compound, it may co-crystallize. In this case, a second recrystallization may be necessary, or you might need to consider a different purification technique like column chromatography.[13]

Issue 5: Low recovery of the final product.
  • Question: My final yield of pure 3-[(Anilinocarbonyl)amino]propanoic acid is very low. How can I improve it?

  • Answer: While some product loss is inherent in recrystallization, a very low yield can be addressed.[6]

    • Too Much Solvent: As mentioned earlier, using an excessive amount of solvent is a primary cause of low yield, as a significant portion of your compound will remain in the mother liquor.[6][8]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, you can lose product on the filter paper.[9] Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation.[12]

    • Washing with Warm Solvent: Washing the crystals with solvent that is not ice-cold will dissolve some of your product.[6]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 3-[(Anilinocarbonyl)amino]propanoic acid?

A1: The ideal solvent should have the following properties:

  • The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[2]

  • The solvent should not react with the compound.[2]

  • Impurities should either be very soluble or insoluble in the solvent at all temperatures.[2][3]

  • The solvent should be volatile enough to be easily removed from the crystals.[2]

For a polar molecule like 3-[(Anilinocarbonyl)amino]propanoic acid, good starting points for solvent screening include water, ethanol, methanol, or mixtures of these with less polar solvents.[14] A systematic approach involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then at their boiling points.[2]

Q2: What is a mixed solvent recrystallization and when should I use it?

A2: A mixed solvent recrystallization is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

You should consider a mixed solvent system if you cannot find a single solvent that meets the criteria in Q1. Common mixed solvent pairs include ethanol-water and acetone-water.[2]

Q3: How much solvent should I use?

A3: The goal is to use the minimum amount of boiling solvent necessary to just dissolve the crude product.[6] Adding too much solvent will result in a poor yield.[6] It's best to add the solvent in small portions to the heated crude material.[7]

Q4: What is the purpose of "seeding"?

A4: Seeding is the process of adding a small, pure crystal of the desired compound to a supersaturated solution to initiate crystallization.[6] The seed crystal provides a nucleation site for other molecules to deposit onto, promoting the growth of larger, well-defined crystals.

Q5: My recrystallized product has a wide melting point range. What does this indicate?

A5: A wide melting point range is a strong indication that your sample is still impure.[12] Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.

IV. Experimental Protocols & Data

Solvent Selection Protocol
  • Place a small amount (e.g., 20-30 mg) of crude 3-[(Anilinocarbonyl)amino]propanoic acid into several test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[4]

  • For solvents in which the compound is insoluble at room temperature, heat the test tube in a water bath.

  • Continue adding the hot solvent dropwise until the solid dissolves.

  • Allow the test tubes that formed a clear solution upon heating to cool to room temperature and then in an ice bath.

  • The solvent that yields a good quantity of crystals upon cooling is a suitable choice.

Data Summary: Solvent Properties
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds. May require slow drying.[15]
Ethanol78HighA versatile solvent for many organic compounds.[15]
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumA good choice for compounds of intermediate polarity.
Acetone56MediumA highly volatile solvent.
Toluene111LowSuitable for less polar compounds.
Hexane69LowA non-polar solvent, often used as the "bad" solvent in a mixed pair.

V. Visualized Workflows

Recrystallization Workflow

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystallize Crystal Formation cool->crystallize vacuum_filtration Vacuum Filtration crystallize->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree: No Crystals Formed

No_Crystals_Troubleshooting start No Crystals Formed check_solvent Too much solvent used? start->check_solvent supersaturated Is the solution supersaturated? check_solvent->supersaturated No reduce_volume Reduce Solvent Volume check_solvent->reduce_volume Yes induce_crystallization Induce Crystallization supersaturated->induce_crystallization reduce_volume->start scratch Scratch inner wall of flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed cool_further Cool in ice-salt bath induce_crystallization->cool_further fail Still No Crystals (Re-evaluate solvent) induce_crystallization->fail success Crystals Form scratch->success seed->success cool_further->success

Caption: Decision tree for troubleshooting when no crystals form.

VI. References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(6), 406.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Brainly. (2023, October 4). Complete the following paragraph describing the selection of an appropriate solvent for. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. PMC. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • MDPI. (n.d.). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • PubMed. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids. Retrieved from

  • FooDB. (2010, April 8). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

  • National Institutes of Health. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-[(Anilinocarbonyl)amino]propanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid. As you transition from laboratory-scale expe...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid. As you transition from laboratory-scale experiments to pilot-plant production, you may encounter challenges related to reaction kinetics, impurity profiles, and process control. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a smooth and efficient scale-up process. Our approach is grounded in established chemical principles and practical, field-tested experience to empower you with the knowledge for success.

Reaction Overview: The Core Synthesis

The synthesis of 3-[(anilinocarbonyl)amino]propanoic acid is typically achieved through the nucleophilic addition of 3-aminopropanoic acid (β-alanine) to phenyl isocyanate. This reaction is generally straightforward on a lab scale but can present challenges during scale-up.

Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification 3_aminopropanoic_acid 3-Aminopropanoic Acid (β-Alanine) mixing Controlled Addition & Mixing 3_aminopropanoic_acid->mixing phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->mixing crude_product Crude Product mixing->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product 3-[(Anilinocarbonyl)amino]propanoic acid purification->final_product

Caption: General workflow for the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 3-[(anilinocarbonyl)amino]propanoic acid?

A1: The synthesis proceeds via a nucleophilic addition mechanism. The primary amine group of 3-aminopropanoic acid acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group in phenyl isocyanate. This forms a substituted urea linkage, resulting in the desired product. The reaction is typically exothermic.

Q2: Which solvents are most suitable for this reaction during scale-up?

A2: The choice of solvent is critical for controlling reaction rate, managing heat, and ensuring product purity. An ideal solvent should:

  • Be inert to the reactants and product.

  • Provide good solubility for the starting materials.

  • Allow for easy product isolation.

Commonly used solvents include aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can facilitate the reaction. However, their high boiling points can complicate removal. Depending on the specific process, other solvents may be employed. Careful consideration of solvent properties is necessary for efficient scale-up.

Q3: What are the key safety precautions when handling phenyl isocyanate?

A3: Phenyl isocyanate is a hazardous chemical and requires strict handling protocols. It is a lachrymator and respiratory irritant. Key safety measures include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Having an emergency plan in place for spills or exposure.

  • Phenyl isocyanate is also moisture-sensitive and should be handled under anhydrous conditions to prevent unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of your synthesis.

Problem 1: Low Yield of the Final Product

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to ensure it has gone to completion.

    • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and incomplete mixing of reactants. Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the reaction volume.

  • Side Reactions:

    • Reaction with Water: Phenyl isocyanate readily reacts with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide.[1] The aniline can then react with another molecule of phenyl isocyanate to form N,N'-diphenylurea, a common impurity.

      • Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Handle phenyl isocyanate under an inert atmosphere (e.g., nitrogen or argon).

    • Biuret Formation: The newly formed urea product can react with another molecule of isocyanate, especially if there is an excess of isocyanate or at elevated temperatures, to form a biuret.[1][2]

      • Solution: Maintain strict stoichiometric control of the reactants. Phenyl isocyanate should be added portion-wise or via a syringe pump to the solution of 3-aminopropanoic acid to avoid a localized excess. Maintain a controlled temperature throughout the reaction.

  • Product Loss During Work-up and Purification:

    • Suboptimal Crystallization: If the product is purified by recrystallization, improper solvent choice or cooling rate can lead to significant product loss.

      • Solution: Perform solubility studies to identify the optimal recrystallization solvent system. A slow cooling rate generally promotes the formation of larger, purer crystals.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss During Work-up Low_Yield->Product_Loss Monitor_Reaction Monitor Reaction Progress (TLC, HPLC, NMR) Incomplete_Reaction->Monitor_Reaction Optimize_Mixing Optimize Agitation Incomplete_Reaction->Optimize_Mixing Anhydrous_Conditions Use Anhydrous Solvents & Inert Atmosphere Side_Reactions->Anhydrous_Conditions Stoichiometric_Control Strict Stoichiometric Control Side_Reactions->Stoichiometric_Control Controlled_Addition Controlled Addition of Isocyanate Side_Reactions->Controlled_Addition Temperature_Control Maintain Controlled Temperature Side_Reactions->Temperature_Control Optimize_Crystallization Optimize Recrystallization (Solvent, Cooling Rate) Product_Loss->Optimize_Crystallization

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Presence of N,N'-Diphenylurea Impurity

Cause: This is a very common impurity and, as mentioned, arises from the reaction of phenyl isocyanate with water to form aniline, which then reacts with another equivalent of phenyl isocyanate.[1][2]

Solutions:

  • Stringent Anhydrous Conditions: This is the most critical preventative measure. Ensure solvents are dried over a suitable drying agent and distilled before use. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere.

  • Purification:

    • Recrystallization: N,N'-diphenylurea often has different solubility characteristics than the desired product. A carefully selected recrystallization solvent can effectively remove this impurity.

    • Aqueous Wash: In some cases, a work-up procedure involving an aqueous wash can help remove any water-soluble starting materials or byproducts.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

  • Product is too Soluble in the Reaction Solvent:

    • Solution: If the product is highly soluble in the reaction solvent, it can be difficult to precipitate. Consider adding an anti-solvent to induce precipitation. The choice of anti-solvent should be one in which the product is insoluble, but the impurities remain in solution.

  • Formation of an Oil Instead of a Solid:

    • Solution: Oiling out can occur if the product is impure or if the solution is cooled too rapidly. Try slowing down the cooling rate during crystallization. Seeding the solution with a small crystal of the pure product can also promote crystallization. If the product persists as an oil, it may be necessary to purify it using column chromatography.

Experimental Protocols

General Lab-Scale Synthesis Protocol

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopropanoic acid in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Reactant Addition: Slowly add an equimolar amount of phenyl isocyanate to the stirred solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent can be partially removed under reduced pressure, or an anti-solvent can be added to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallize from a suitable solvent system to obtain the pure product.

Scale-Up Considerations
ParameterLab Scale (e.g., 1-10 g)Pilot Scale (e.g., 1-10 kg)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorMaterial compatibility, heat transfer, and agitation efficiency.
Agitation Magnetic stirrerMechanical overhead stirrerEnsure homogenous mixing in a larger volume.
Temperature Control Ice bath, heating mantleReactor jacket with heating/cooling fluidEfficient heat removal is critical to control the exotherm and prevent side reactions.
Reagent Addition Manual addition (pipette, syringe)Dosing pumpControlled addition rate is crucial for safety and selectivity.
Product Isolation Filtration (Büchner funnel)Centrifuge, filter pressEfficient solid-liquid separation at a larger scale.

References

  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171. [Link]

  • Naegele, M., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3539. [Link]

  • Královičová, L., et al. (1987). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. Angewandte Makromolekulare Chemie, 153(1), 131-140.
  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopropanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). the mechanism of the reaction between. Retrieved from [Link]

  • BIOGEN Científica. (n.d.). 3-[(anilinocarbonyl)amino]propanoic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-[(Anilinocarbonyl)amino]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the validat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the validation of analytical methods for 3-[(anilinocarbonyl)amino]propanoic acid, a compound of interest in drug discovery and development. As a senior application scientist, my objective is to not only outline the necessary steps but to also provide the scientific rationale behind each stage of the validation process. This document is structured to offer full editorial control, moving beyond rigid templates to deliver a narrative that is both educational and practical.

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide will delve into the critical parameters of analytical method validation, in line with the International Council for Harmonisation (ICH) guidelines, and will compare hypothetical performance data for High-Performance Liquid Chromatography (HPLC), a workhorse in pharmaceutical analysis.[3][4][5]

The "Why": Foundational Principles of Method Validation

Before delving into the specifics of each validation parameter, it is crucial to understand the overarching goal: to ensure that the chosen analytical method is "fit for purpose."[2][4] This means the method must be reliable, reproducible, and accurate for the analysis of 3-[(anilinocarbonyl)amino]propanoic acid in the specified sample matrix. The validation process provides a high degree of assurance that the method will consistently produce data that is a true representation of the sample's characteristics.

I. Comparison of Analytical Methods: A Hypothetical Case Study

Parameter HPLC-UV Method LC-MS/MS Method Rationale for Comparison
Specificity Good, but potential for interference from co-eluting impurities with similar UV spectra.Excellent, based on precursor and product ion monitoring, offering high selectivity.Specificity is crucial to ensure the analyte is unequivocally assessed in the presence of other components.[3][9]
Linearity (r²) > 0.999> 0.999Demonstrates a direct proportional relationship between concentration and response over a defined range.[3]
Range (µg/mL) 1 - 1000.1 - 50The range is the interval over which the method is precise, accurate, and linear.[2]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Measures the closeness of the test results to the true value.[1][3]
Precision (%RSD) < 2.0%< 1.5%Expresses the closeness of agreement between a series of measurements.[3][9]
LOD (µg/mL) 0.20.02The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (µg/mL) 0.70.07The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Sensitive to changes in mobile phase composition and pH.Generally more robust to minor chromatographic variations.Indicates the method's reliability during normal usage with small, deliberate variations in parameters.[9]

II. The Validation Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow Start Start: Define Analytical Target Profile (ATP) Method_Development Analytical Method Development & Optimization Start->Method_Development Validation_Protocol Prepare Validation Protocol Method_Development->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Criteria Robustness->System_Suitability Validation_Report Compile Validation Report System_Suitability->Validation_Report Method_Implementation Method Implementation & Lifecycle Management Validation_Report->Method_Implementation End End Method_Implementation->End

Caption: Workflow for Analytical Method Validation.

III. Experimental Protocols: A Deeper Dive

The following sections provide detailed, step-by-step methodologies for each of the key validation parameters.

A. Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][9]

Experimental Protocol (for a Stability-Indicating HPLC Method):

  • Forced Degradation Studies: Subject the drug substance to stress conditions to induce degradation.[10][11] Common stress conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo sample (if applicable).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak should be spectrally homogeneous.

  • Resolution: Ensure that the analyte peak is well-resolved from any degradation product peaks (resolution > 2).

B. Linearity and Range

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[3]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 3-[(anilinocarbonyl)amino]propanoic acid of known concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: r² ≥ 0.999.

C. Accuracy

Objective: To determine the closeness of the analytical method's results to the true value.[1][3]

Experimental Protocol (Spike/Recovery Method):

  • Sample Preparation: Prepare a placebo (matrix) sample and spike it with known amounts of 3-[(anilinocarbonyl)amino]propanoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery at each concentration level.

    • Formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

    • Acceptance Criteria: 98.0% to 102.0% recovery.

D. Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][9]

Experimental Protocols:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate samples of 3-[(anilinocarbonyl)amino]propanoic acid at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

    • Acceptance Criteria: %RSD ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calibration Curve: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Verification: Prepare standards at the calculated LOD and LOQ concentrations and analyze them to confirm their detectability and quantifiability, respectively.

F. Robustness

Objective: To evaluate the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution of 3-[(anilinocarbonyl)amino]propanoic acid under each modified condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak area, retention time, tailing factor, and resolution). The method is considered robust if the results remain within the acceptance criteria for system suitability.

IV. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

System Suitability Parameters and Acceptance Criteria:

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Areas (for replicate injections) ≤ 2.0%
Resolution (Rs) Rs > 2.0 (between the analyte and the closest eluting peak)

V. Conclusion

The validation of an analytical method for 3-[(anilinocarbonyl)amino]propanoic acid is a systematic process that ensures the reliability and integrity of the data generated. This guide has provided a comprehensive overview of the key validation parameters, their scientific rationale, and detailed experimental protocols. By adhering to these principles and the guidelines set forth by regulatory bodies like the ICH, researchers and drug development professionals can have a high degree of confidence in their analytical results, which is fundamental to the successful development of safe and effective pharmaceuticals. The lifecycle management of the analytical procedure is also a critical aspect, and any changes to a validated method may require partial or full revalidation.[2][12]

References

  • ICH Guidelines for Analytical Method Valid
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Guidance Q14 / Q2(R2)
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Stability Indicating HPLC Method Development – A Review. (2021). IJTSRD.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency (EMA).
  • EMA publishes Document on the Validation of analytical Methods. (2014). gmp-compliance.org.
  • A Comparative Guide to the Validation of Analytical Methods for 3-Aminobutanoic Acid in Complex Biological M
  • VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". (n.d.).
  • Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. (2020). Journal of Applied Pharmaceutical Science.
  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (n.d.). PubMed.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). Journal of Biomolecular Techniques.
  • Analysis of Amino Acids by HPLC. (2010). Agilent.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • (PDF) Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. (2020).
  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatiz

Sources

Comparative

Comparative Biological Activity of 3-Ureidopropanoic Acid and Its Analogs: A Guide for Researchers

An In-Depth Technical Guide In the landscape of drug discovery and metabolic research, the nuanced interplay between a molecule's structure and its biological function is a central theme. This guide provides a comparativ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of drug discovery and metabolic research, the nuanced interplay between a molecule's structure and its biological function is a central theme. This guide provides a comparative analysis of the biological activities of 3-ureidopropanoic acid (also known as N-carbamoyl-β-alanine) and its structural analogs. While specific experimental data on 3-[(anilinocarbonyl)amino]propanoic acid is not extensively available in public literature, we will explore the well-documented activities of its parent compound and other key derivatives. This analysis will equip researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships within this chemical class, supported by experimental protocols and mechanistic insights.

The Core Moiety: 3-Ureidopropanoic Acid

3-Ureidopropanoic acid is a key intermediate in the metabolic pathway of uracil.[1][2][3] It is formed from dihydrouracil by the enzyme dihydropyrimidinase and is subsequently metabolized to β-alanine, carbon dioxide, and ammonia by β-ureidopropionase.[1][2] Its primary known biological role is as a metabolite in this catabolic pathway.

Metabolic Significance and Pathophysiology

The clinical relevance of 3-ureidopropanoic acid becomes apparent in cases of β-ureidopropionase deficiency, an inborn error of pyrimidine metabolism. In individuals with this deficiency, elevated levels of 3-ureidopropanoic acid are observed in bodily fluids.[2] This accumulation has been linked to neurological complications, suggesting a potential neurotoxic role for the compound at pathological concentrations.[4]

Mechanism of Neurotoxicity

Studies have indicated that at high concentrations, 3-ureidopropanoic acid can act as an endogenous neurotoxin.[4] Experimental evidence in cultured chick neurons has shown that it induces concentration- and time-dependent neurodegeneration. This neurotoxic effect is thought to be mediated through the inhibition of mitochondrial energy metabolism, specifically by targeting complex V (ATP synthase) of the respiratory chain.[4] This impairment of energy production can lead to secondary excitotoxic mechanisms, increased production of reactive oxygen species (ROS), and a delayed rise in intracellular calcium, ultimately resulting in neuronal damage.[4]

Structural Analogs and Their Diverse Biological Activities

The 3-ureidopropanoic acid scaffold has served as a template for the synthesis of various analogs with a wide spectrum of biological activities. The introduction of different substituents on the urea nitrogen or modifications of the propanoic acid backbone can dramatically alter the compound's biological profile.

N-Aryl Substituted Analogs: Antimicrobial and Anticancer Potential

Recent research has focused on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which incorporate an aryl group (a hydroxylated phenyl ring) on the amino nitrogen. These compounds have demonstrated promising antimicrobial and anticancer activities.[5][6][7][8][9]

  • Antimicrobial Activity: A library of these derivatives exhibited structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[7][8][9] Specifically, certain hydrazone derivatives containing heterocyclic substituents showed potent and broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and various Gram-negative pathogens.[8]

  • Anticancer and Antioxidant Properties: The same class of compounds was evaluated for its anticancer potential.[5][6][10] Several derivatives were found to reduce the viability of A549 lung cancer cells and inhibit their migration in vitro.[5][6] The presence of the 4-hydroxyphenyl moiety is also believed to confer antioxidant properties, which can be beneficial in combating the oxidative stress often associated with cancer.[5][6]

Thiazole-Containing Analogs: Plant Growth Regulation and Antimicrobial Effects

The incorporation of a thiazole ring into the structure of N,N-disubstituted β-amino acids has yielded compounds with unique biological activities. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote the growth of rapeseed, increasing both seed yield and oil content.[11] Other derivatives in this series displayed modest antimicrobial activity, with the level of activity being influenced by the nature of the substituents on the thiazole and aromatic rings.[11]

Phenylpropanoic Acid Analogs: Receptor Modulation

Modifications to the propanoic acid backbone and the nature of the aromatic substituents have led to the discovery of potent and selective receptor modulators.

  • EP3 Receptor Antagonists: A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated as antagonists for the prostaglandin EP3 receptor.[12] These compounds have potential therapeutic applications in conditions where EP3 receptor signaling is dysregulated.

  • GPR40 Agonists: 3-Substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as agonists of GPR40 (Free Fatty Acid Receptor 1), a target for the treatment of type 2 diabetes.[13] Select compounds in this class demonstrated the ability to enhance glucose tolerance in animal models.[13]

Comparative Summary of Biological Activities

Compound/Analog Class Core Structure Key Substituents Primary Biological Activity Potential Applications
3-Ureidopropanoic Acid 3-Ureidopropanoic AcidNone (parent compound)Metabolite in uracil catabolism; Neurotoxin at high concentrations[1][4]Metabolic research, biomarker for metabolic disorders[1]
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives 3-Aminopropanoic Acid4-Hydroxyphenyl on amino group; various aromatic/heterocyclic moieties[5][7]Anticancer, Antioxidant, Antimicrobial[5][6][7][8]Oncology, Infectious Diseases
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic Acid 3-Aminopropanoic AcidPhenyl and 4-oxo-thiazolyl on amino group[11]Plant growth promotion, mild antimicrobial[11]Agriculture, Agrochemicals
3-(2-Aminocarbonylphenyl)propanoic Acid Analogs 3-Phenylpropanoic AcidAminocarbonyl on phenyl ring; various side chains[12]EP3 Receptor Antagonist[12]Inflammation, Cardiovascular Disease
3-(4-Aryloxyaryl)-propanoic Acids 3-Phenylpropanoic AcidAryloxy group on phenyl ring[13]GPR40 Agonist[13]Type 2 Diabetes

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the key biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).[14] Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of microbial growth is determined visually or by measuring turbidity.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Pathways and Workflows

Uracil Catabolic Pathway

The following diagram illustrates the metabolic breakdown of uracil, highlighting the role of 3-ureidopropanoic acid.

Uracil_Catabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase Ureidopropanoic_Acid 3-Ureidopropanoic Acid Dihydrouracil->Ureidopropanoic_Acid Dihydropyrimidinase Beta_Alanine β-Alanine Ureidopropanoic_Acid->Beta_Alanine β-Ureidopropionase

Caption: Metabolic pathway of uracil degradation.

Experimental Workflow for In Vitro Cytotoxicity Screening

This diagram outlines the key steps in screening compounds for anticancer activity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Treatment 4. Compound Treatment (48-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5. MTT Addition & Incubation Treatment->MTT_Assay Solubilization 6. Formazan Solubilization MTT_Assay->Solubilization Read_Plate 7. Absorbance Reading (570 nm) Solubilization->Read_Plate Calculate_Viability 8. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 9. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for MTT-based cytotoxicity assay.

Conclusion and Future Directions

The 3-ureidopropanoic acid scaffold and its analogs represent a versatile class of compounds with a broad range of biological activities. While the parent compound is primarily an intermediate in uracil metabolism with potential neurotoxic effects in disease states, its derivatives have shown significant promise as antimicrobial, anticancer, and receptor-modulating agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications in drug discovery. Future research should focus on optimizing the potency and selectivity of these analogs, as well as elucidating their precise mechanisms of action to unlock their full therapeutic potential.

References

  • Wikipedia. 3-Ureidopropionic acid. [Link]

  • Grybaitė, B., Sapijanskaitė, B., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(10), 2653. [Link]

  • Maruyama, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Ahlemeyer, B., et al. (2001). 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis. Journal of Neuroscience Research, 66(5), 945-954. [Link]

  • Human Metabolome Database. Showing metabocard for Ureidopropionic acid (HMDB0000026). [Link]

  • Băbeanu, A., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3189. [Link]

  • Pérez-Areales, F. J., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3097. [Link]

  • Shcherbakov, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6296. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 853. [Link]

  • FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

  • Zhang, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1001552. [Link]

  • Kavaliauskas, P., et al. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Doláková, P., et al. (2005). Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. Bioorganic & Medicinal Chemistry, 13(7), 2349-2354. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Kaunas University of Technology. [Link]

  • ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Houze, J., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. [Link]

Sources

Validation

Comparing the efficacy of different synthetic routes to 3-[(Anilinocarbonyl)amino]propanoic acid

A Comparative Guide to the Synthetic Routes of 3-[(Anilinocarbonyl)amino]propanoic Acid This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing 3-[(Anilinocarbonyl)amino]propan...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3-[(Anilinocarbonyl)amino]propanoic Acid

This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing 3-[(Anilinocarbonyl)amino]propanoic acid, also known as N-phenyl-N'-(2-carboxyethyl)urea. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic details, procedural steps, and comparative efficacy of each route, offering field-proven insights to guide experimental design and selection.

Introduction: The Significance of 3-[(Anilinocarbonyl)amino]propanoic Acid

3-[(Anilinocarbonyl)amino]propanoic acid is a urea derivative of β-alanine.[1][2] As a structural analog of biologically relevant molecules, it serves as a valuable building block in medicinal chemistry and materials science. The urea functional group is a key feature in numerous pharmaceutical agents, acting as a rigid hydrogen bond donor-acceptor unit.[3] The efficient and selective synthesis of this compound is therefore of considerable interest. This guide will compare three principal synthetic pathways: direct addition of phenyl isocyanate, a two-step approach using a phosgene equivalent, and a cyanate-mediated reaction.

Route 1: Direct Nucleophilic Addition of Phenyl Isocyanate

This is the most direct and frequently employed method for synthesizing N,N'-disubstituted ureas. The reaction relies on the high electrophilicity of the isocyanate carbon, which readily undergoes nucleophilic attack by the primary amine of β-alanine.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of β-alanine attacks the central carbon of the isocyanate group. This is followed by a proton transfer, typically to the nitrogen of the former isocyanate, to yield the stable urea linkage. The reaction is generally fast, exothermic, and proceeds with high atom economy.

Experimental Protocol: Route 1
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (8.91 g, 0.1 mol) in 100 mL of a suitable anhydrous solvent (e.g., Tetrahydrofuran or Acetonitrile).

  • Reactant Addition: While stirring the solution at room temperature, add phenyl isocyanate (11.91 g, 0.1 mol) dropwise over a period of 15-20 minutes. An ice bath can be used to control the exothermic reaction if necessary.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: The product often precipitates out of the solution upon formation. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the collected solid with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if required.

  • Drying: Dry the purified white solid product in a vacuum oven at 50-60°C to a constant weight.

Workflow Diagram: Route 1

Route1 beta_alanine β-Alanine (in Anhydrous Solvent) reaction_mixture Reaction Mixture (Stir at RT, 2-4h) beta_alanine->reaction_mixture phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->reaction_mixture Dropwise Addition filtration Filtration / Solvent Reduction reaction_mixture->filtration purification Wash with Cold Solvent & Dry filtration->purification product 3-[(Anilinocarbonyl)amino] propanoic acid purification->product

Caption: Workflow for Direct Isocyanate Addition.

Route 2: Synthesis via a Phosgene Equivalent (CDI)

To circumvent the high toxicity of phosgene and the handling precautions required for isocyanates, safer phosgene equivalents can be used. N,N'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an excellent activating agent for this purpose.[3][4] This route transforms the synthesis into a two-step, one-pot procedure.

Mechanistic Rationale

First, aniline reacts with CDI, displacing one imidazole group to form an N-acylimidazolide intermediate. This intermediate is a highly reactive but safer alternative to phenyl isocyanate. In the second step, the addition of β-alanine leads to a nucleophilic attack on the activated carbonyl carbon, displacing the second imidazole molecule (a good leaving group) to form the final urea product.

Experimental Protocol: Route 2
  • Activation of Aniline: In a dry, nitrogen-flushed flask, dissolve N,N'-Carbonyldiimidazole (16.22 g, 0.1 mol) in 100 mL of anhydrous THF. To this stirring solution, add aniline (9.31 g, 0.1 mol) dropwise at 0°C.

  • Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the N-acylimidazolide intermediate is formed (monitored by TLC).

  • Second Nucleophilic Addition: Add a solution of β-alanine (8.91 g, 0.1 mol) and a non-nucleophilic base like triethylamine (10.1 g, 0.1 mol) in 50 mL of anhydrous THF to the reaction mixture. The base is required to deprotonate the carboxylic acid of β-alanine, preventing it from interfering with the reaction.

  • Reaction: Heat the mixture to a gentle reflux (around 50-60°C) and stir for 4-6 hours.

  • Workup: After cooling, acidify the reaction mixture with dilute HCl (1M) to protonate the product and neutralize excess base. The product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove imidazole hydrochloride and triethylamine salts, and then dry. Recrystallize from an appropriate solvent if necessary.

Workflow Diagram: Route 2

Route2 aniline Aniline activation Activation Step (Anhydrous THF, 1-2h) aniline->activation cdi N,N'-Carbonyldiimidazole (CDI) cdi->activation intermediate N-Acylimidazolide Intermediate activation->intermediate addition Addition & Reflux (4-6h) intermediate->addition beta_alanine β-Alanine + Base (e.g., TEA) beta_alanine->addition workup Acidic Workup & Filtration addition->workup product Final Product workup->product

Caption: Workflow for CDI-Mediated Synthesis.

Route 3: Cyanate-Mediated Synthesis from Aniline Hydrochloride

This method represents a classical approach that avoids both isocyanates and phosgene derivatives, relying instead on more traditional, readily available reagents like urea or potassium cyanate.[5][6] The reaction described here is an adaptation of the synthesis of phenylurea from aniline hydrochloride.[5]

Mechanistic Rationale

When aniline hydrochloride is heated with a cyanate source (like potassium cyanate, or ammonium cyanate formed in equilibrium from urea in solution), the free aniline base reacts with isocyanic acid (HNCO), which is in equilibrium with the cyanate salt under acidic conditions. The nucleophilic aniline attacks the isocyanic acid to form phenylurea as an intermediate. This intermediate can then potentially react with β-alanine, though the direct reaction of β-alanine with the cyanate source is the more likely pathway to the desired product in a one-pot system. To favor the desired product, a two-step approach is more logical: first synthesizing phenylurea, then reacting it with β-alanine, although this is less efficient. A more direct adaptation involves reacting β-alanine with the isocyanate generated in situ from the reaction between aniline and a cyanate source.

Experimental Protocol: Route 3
  • Reactant Mixture: To a flask containing 150 mL of water, add aniline hydrochloride (12.96 g, 0.1 mol) and β-alanine (8.91 g, 0.1 mol).

  • Cyanate Addition: Add potassium cyanate (8.92 g, 0.11 mol) to the aqueous solution.

  • Reaction: Heat the mixture to 80-90°C and maintain stirring for 3-5 hours. The solution may become cloudy as the product begins to form.

  • Isolation: Cool the reaction mixture in an ice bath. The product, being less soluble in cold water, will precipitate.

  • Purification: Collect the crude product by vacuum filtration. The primary impurity is likely N,N'-diphenylurea (carbanilide), formed from the reaction of the phenyl isocyanate intermediate with unreacted aniline.[5] Purify the desired product by washing with hot water to remove carbanilide, which is less soluble, followed by recrystallization of the desired product from the filtrate upon cooling.[5]

Workflow Diagram: Route 3

Route3 aniline_hcl Aniline Hydrochloride reaction Aqueous Reaction (Heat at 80-90°C, 3-5h) aniline_hcl->reaction beta_alanine β-Alanine beta_alanine->reaction kocn Potassium Cyanate kocn->reaction cooling Cooling & Precipitation reaction->cooling purification Filtration & Purification (Recrystallization) cooling->purification product Final Product purification->product

Caption: Workflow for Cyanate-Mediated Synthesis.

Comparative Analysis

The choice of synthetic route depends critically on the specific requirements of the laboratory, including scale, available safety equipment, budget, and desired purity.

ParameterRoute 1: Isocyanate AdditionRoute 2: CDI-MediatedRoute 3: Cyanate-Mediated
Typical Yield High (>90%)High (80-90%)Moderate (50-70%)
Purity (Crude) Generally highGood, main impurity is imidazoleModerate, side products likely
Reaction Time Short (2-4 hours)Moderate (6-8 hours)Moderate (3-5 hours)
Reaction Conditions Mild (Room Temperature)Mild (Reflux at 50-60°C)Moderate (80-90°C)
Number of Steps OneTwo (One-pot)One
Reagent Hazards Phenyl isocyanate is toxic and a lachrymatorCDI is moisture-sensitiveLow toxicity reagents
"Green" Aspect High atom economyGood, but uses organic solventUses water as solvent
Scalability ExcellentGood, but cost of CDI can be a factorGood, reagents are inexpensive
Expertise & Experience Insights:
  • Route 1 (Isocyanate Addition) is the gold standard for efficiency and yield in small to moderate-scale research. Its primary drawback is the hazardous nature of phenyl isocyanate. Proper handling in a fume hood with appropriate personal protective equipment (PPE) is non-negotiable. The reaction is robust and purification is often straightforward.

  • Route 2 (CDI-Mediated) is an excellent, safer alternative.[3] While it involves an extra step, it avoids the direct handling of toxic isocyanates. The main challenge is the strict requirement for anhydrous conditions, as CDI and the acylimidazolide intermediate are highly sensitive to moisture. This is the preferred route when safety is the paramount concern.

  • Route 3 (Cyanate-Mediated) is the most cost-effective and environmentally benign method, utilizing water as the solvent.[7] However, this route often suffers from lower yields and the formation of significant side products, most notably carbanilide, which can complicate purification.[5] It is a viable option for large-scale synthesis where cost is a primary driver and purification capabilities are robust.

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and yield are desired and appropriate safety measures are in place, Route 1 (Direct Isocyanate Addition) remains the most efficacious and straightforward method.

For applications where safety is the highest priority or when handling isocyanates is not feasible, Route 2 (CDI-Mediated Synthesis) provides a reliable and high-yielding alternative, provided that anhydrous conditions can be maintained.

Route 3 (Cyanate-Mediated Synthesis) is best suited for situations where cost and environmental impact are the primary considerations, and the trade-off in yield and purity is acceptable. Its use of water as a solvent makes it an attractive "green" option.[7]

Ultimately, the optimal synthetic strategy is a function of the specific project goals, balancing the need for efficiency, safety, cost, and environmental responsibility.

References

  • Scarpino, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Odonkor, S., & Addo, J. K. (2018). Comparative Study of Synthesis Procedures for Urea - Formaldehyde Resins (Part I). ResearchGate. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Synthesis Portal. [Link]

  • Various Authors. (2025). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. [Link]

  • Mironiuk-Puchalska, E., et al. (2025). Renewable materials-based synthesis of 3-ureidopropanoic acid. ResearchGate. [Link]

  • Davis, T. L., & Blanchard, K. C. Urea, phenyl-. Organic Syntheses Procedure. [Link]

  • Zhang, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wikipedia. 3-Ureidopropionic acid. [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry. [Link]

  • PubChem. N-carbamoyl-beta-alanine. [Link]

  • ResearchGate. Large scale preparation of N-substituted urea. [Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Preclinical Evaluation of N-Phenylurea Compounds

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the preclinical assessment of N-phenylurea compounds. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the preclinical assessment of N-phenylurea compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the causal logic behind experimental choices, offers detailed protocols for key assays, and synthesizes data to illuminate the translational journey from the laboratory bench to whole-organism efficacy.

Introduction: The Significance of N-Phenylurea Compounds and Preclinical Strategy

The N-phenylurea scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the development of multi-kinase inhibitors. Sorafenib, a well-known N-phenylurea derivative, set a precedent by targeting key signaling pathways involved in tumor proliferation and angiogenesis, such as RAF kinase and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The development pipeline for novel anticancer agents, particularly those derived from this scaffold, hinges on a meticulously planned, two-pronged preclinical evaluation strategy: in vitro and in vivo studies.

In vitro (Latin: "in glass") studies are performed in a controlled laboratory setting, typically using isolated cells or molecules, while in vivo (Latin: "within the living") studies are conducted in whole, living organisms.[3][4][5] These two approaches are not alternatives but rather sequential, complementary phases. The initial in vitro phase serves as a high-throughput screening and mechanism-of-action filter, while the subsequent in vivo phase validates the most promising candidates in a complex biological system that mimics human disease.[6][7] This guide will dissect both stages, providing the "why" behind the "how" of experimental design.

Part 1: The Foundation - In Vitro Evaluation of N-Phenylurea Compounds

The primary objective of in vitro testing is to efficiently screen libraries of N-phenylurea derivatives to identify compounds with potent and specific biological activity.[8][9] This phase is crucial for establishing target engagement, initial efficacy, and elucidating the mechanism of action (MOA) in a cost-effective and controlled manner.[5][10]

Key Experimental Workflows

A logical cascade of in vitro experiments is essential for building a robust preclinical data package.

in_vitro_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: MOA & Selectivity cluster_2 Phase 3: Decision Compound_Library N-Phenylurea Compound Library Target_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound_Library->Target_Assay Target Engagement Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Target_Assay->Cell_Viability Cellular Potency MOA_Studies Mechanism of Action (Western Blot, Apoptosis Assay) Cell_Viability->MOA_Studies Elucidate Pathway Selectivity Selectivity Profiling (Kinase Panel, Normal Cells) Cell_Viability->Selectivity Assess Off-Target Lead_Selection Lead Candidate Selection MOA_Studies->Lead_Selection Selectivity->Lead_Selection

Caption: In Vitro Screening Cascade for N-Phenylurea Compounds.

Experimental Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)

This assay is a fundamental first step to determine the concentration at which a compound inhibits cancer cell growth. The causality is straightforward: an effective anticancer agent should reduce the number of viable cells in a dose-dependent manner.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-phenylurea compounds on a panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, H460 lung cancer, MDA-MB-231 breast cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the N-phenylurea compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect and for control cells to undergo several divisions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative In Vitro Potency

The table below illustrates hypothetical but representative data for a series of novel N-phenylurea derivatives, demonstrating how quantitative data is structured for easy comparison.

Compound IDTarget KinaseA549 IC50 (µM)[12]H460 IC50 (µM)[11]MDA-MB-231 IC50 (µM)[12]
L14e hTS, BRaf, EGFR0.670.851.12
Compound 5a N/A2.503.151.25
Compound 16j N/A4.07N/A1.50
Sorafenib Raf, VEGFR, PDGFR5.86.24.5

Note: IC50 values are sourced from literature for compounds against various cell lines to serve as representative examples.[12][13][14]

Experimental Protocol 2: Western Blot for Target Pathway Modulation

This technique validates that the compound's cytotoxic effect is caused by the intended mechanism—inhibiting a specific signaling pathway. For N-phenylurea kinase inhibitors, this often means measuring the phosphorylation status of the target kinase or its downstream effectors.

Objective: To assess if a lead N-phenylurea compound inhibits the phosphorylation of a target protein (e.g., STAT3, Akt) in cancer cells.[1][2]

Methodology:

  • Cell Treatment: Grow cells to 70-80% confluency in 6-well plates. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-STAT3).

    • Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., β-actin or GAPDH) to confirm that changes in the phosphorylated signal are not due to variations in protein loading.

Part 2: The Proving Ground - In Vivo Evaluation

A compound that is potent in vitro is not guaranteed to be effective in a living organism.[6] In vivo studies are indispensable for evaluating a drug's pharmacokinetics (PK), pharmacodynamics (PD), overall efficacy, and safety in a systemic context.[3][15]

in_vivo_workflow cluster_0 Pre-Study cluster_1 Efficacy Study Execution cluster_2 Endpoint Analysis Lead_Candidate Lead Candidate from In Vitro Studies Model_Selection Model Selection (e.g., CDX, PDX) Lead_Candidate->Model_Selection Implantation Tumor Cell Implantation Model_Selection->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Efficacy Efficacy Analysis (TGI, Survival) Monitoring->Efficacy Toxicity Toxicity Assessment (Clinical Signs, Histo) Monitoring->Toxicity PD_Analysis Pharmacodynamics (Target Modulation in Tumor) Monitoring->PD_Analysis

Caption: General Workflow for an In Vivo Xenograft Efficacy Study.

Experimental Protocol 3: Human Tumor Xenograft Efficacy Study

This model is the workhorse for preclinical oncology. The rationale is to test the drug's effect on a human tumor growing in a living host, providing a more clinically relevant assessment of efficacy than cell culture.[15][16]

Objective: To evaluate the antitumor efficacy and tolerability of a lead N-phenylurea compound in an immunodeficient mouse model bearing human tumor xenografts.

Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound at 30 mg/kg, Compound at 60 mg/kg). This step is critical to ensure an unbiased study.

  • Treatment Administration: Administer the compound and vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule (e.g., once daily for 21 days).

  • In-Life Monitoring: Throughout the study, monitor tumor volumes, animal body weights (as a key indicator of toxicity), and general clinical signs of distress.[17][18]

  • Study Termination & Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and collect blood and tissues for PK/PD analysis.

  • Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Data Presentation: In Vitro vs. In Vivo Outcome Comparison

ParameterIn Vitro StudyIn Vivo StudyRationale for the Transition
System Isolated cancer cells in plasticwareHuman tumor in a living mouseTo assess drug performance in a complex biological system with a native microenvironment.[19]
Primary Question Is the compound potent and on-target?Is the compound effective and safe?Potency in a dish does not account for absorption, metabolism, or systemic toxicity.[3][6]
Key Metric IC50 (Concentration)TGI (Efficacy), MTD (Safety)To translate cellular potency into a therapeutic window in a whole organism.
Example Outcome Compound 16i shows potent cytotoxicity against MV4-11 cells.[17]Compound 16i leads to complete tumor regression in the MV4-11 xenograft model.[17]Demonstrates successful translation from a cellular effect to whole-animal efficacy.
Example Outcome Sorafenib shows an IC50 of ~1.5 µM against glioblastoma cells.[1][2]Sorafenib significantly suppresses intracranial glioma growth in mice.[1][2]Confirms that the drug can reach the target tissue and exert its effect in vivo.

Bridging the Divide: The Challenge of In Vitro-In Vivo Correlation (IVIVC)

The transition from in vitro to in vivo is the most challenging step in preclinical drug development. A systematic analysis of FDA-approved targeted oncology drugs revealed that while in vitro potency can help estimate therapeutic drug exposure to some extent, it is often not robust enough on its own.[20] Many factors can disrupt this correlation:

  • Pharmacokinetics (PK): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or an inability to penetrate the tumor tissue, rendering it ineffective in vivo.[3]

  • Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, which can significantly impact drug response in ways not captured by a 2D cell culture monolayer.[19]

  • Off-Target Toxicity: A compound may show excellent selectivity in a limited in vitro panel but exhibit unexpected toxicity in vivo by interacting with other biological targets, leading to a narrow or non-existent therapeutic window.

Conclusion

The evaluation of N-phenylurea compounds, like all novel therapeutic agents, relies on a synergistic and sequential application of in vitro and in vivo studies. In vitro assays serve as the essential, high-throughput foundation for identifying potent, on-target molecules from a vast chemical library. However, they represent a simplified biological model. The true test of a drug candidate's potential lies in the crucible of in vivo testing, which integrates the complexities of pharmacokinetics, systemic toxicity, and efficacy within a living organism.[5][6] A thorough understanding of the strengths and limitations of each approach, coupled with rigorous experimental design, is paramount for successfully translating a promising molecule from a laboratory discovery into a potential clinical therapy.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In vitro vs. In vivo: Is One Better?. UHN Research.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.
  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
  • In Vivo vs. In Vitro: What Are the Differences?. Verywell Health.
  • In vivo vs. in vitro: What is the difference?. Medical News Today.
  • Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. PubMed.
  • Sorafenib exerts anti-glioma activity in vitro and in vivo. PubMed Central (PMC).
  • Sorafenib exerts anti-glioma activity in vitro and in vivo. PubMed.
  • In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. LinkedIn.
  • In vitro or In vivo.
  • Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. PubMed Central (PMC).
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PubMed Central (PMC).
  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs.
  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • New anticancer agents: in vitro and in vivo evalu
  • Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents. PubMed.
  • N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway.

Sources

Validation

A Comparative Guide to the Definitive Structural Elucidation of 3-[(Anilinocarbonyl)amino]propanoic Acid: An Argument for X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of the novel compound 3-[(anilinocarbonyl)amino]propanoic acid, making a compelling case for the unparalleled definitive power of single-crystal X-ray crystallography.

The Challenge: Beyond Connectivity to Configuration

The synthesis of a novel compound like 3-[(anilinocarbonyl)amino]propanoic acid, a derivative of β-alanine, presents a fundamental analytical challenge. While techniques like NMR and mass spectrometry can confirm the molecular formula and atomic connectivity, they often fall short of providing the precise spatial arrangement of atoms, bond angles, and intermolecular interactions that define the molecule's solid-state architecture. This is where the quest for a single crystal becomes paramount.

Proposed Synthesis: A plausible synthetic route involves the reaction of β-alanine with phenyl isocyanate in a suitable solvent, such as acetonitrile or dichloromethane, often with a tertiary amine base to facilitate the reaction.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[1][2] The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.[1] This pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice.

The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process, validating the compound's identity at each stage.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Growth of Single Crystals (Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Report (CIF)

Detailed Protocol for X-ray Crystallographic Analysis:
  • Crystal Growth: High-quality single crystals are paramount. For 3-[(anilinocarbonyl)amino]propanoic acid, slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol/water mixture) is a primary method to attempt.[3] Seeding the solution with a small amount of the powdered material can sometimes induce crystallization.[4]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted waves are then determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[5]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[6][7]

A Comparative Analysis: Why X-ray Crystallography Excels

While other spectroscopic techniques are indispensable for routine characterization, they provide indirect information about the molecular structure. X-ray crystallography, in contrast, provides a direct, three-dimensional visualization of the molecule.

FeatureSingle-Crystal X-rayNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactionsConnectivity, chemical environment of nuclei, 2D correlationsMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Ambiguity Unambiguous 3D structureCan be ambiguous for complex stereochemistry and conformationsProvides no direct 3D structural information
Key Advantage Definitive proof of structure and stereochemistryExcellent for dynamic studies in solutionHigh sensitivity and accuracy for molecular formula determination
Key Limitation Requires high-quality single crystals, which can be difficult to grow[1]Does not provide solid-state packing informationDoes not reveal atomic connectivity or 3D arrangement

G cluster_synthesis Synthesis cluster_characterization Characterization Workflow synthesis Synthesized Compound ms Mass Spectrometry (Confirms Molecular Weight) synthesis->ms nmr NMR Spectroscopy (Confirms Connectivity) synthesis->nmr xrd X-ray Crystallography (Confirms 3D Structure) ms->xrd nmr->xrd Provides Complementary Data nmr->xrd definitive_structure definitive_structure xrd->definitive_structure Unambiguous Structure

Hypothetical Crystallographic Data for 3-[(Anilinocarbonyl)amino]propanoic acid

A successful crystallographic analysis would yield a data table similar to the one below, providing a wealth of structural information.

ParameterHypothetical ValueSignificance
Chemical Formula C10H12N2O3Confirms the elemental composition.
Molecular Weight 208.21Matches the expected molecular weight.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.5, 5.8, 16.2Dimensions of the unit cell.
β (°) 98.5Angle of the unit cell for a monoclinic system.
Volume (ų) 985.4Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R-factor 0.045A measure of the agreement between the calculated and observed diffraction data (a lower value is better).

From these data, one could extract precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis would reveal how the molecules pack in the crystal, likely through hydrogen bonds involving the carboxylic acid, amide, and carbonyl groups, which are crucial for understanding the material's properties.

Conclusion: The Indisputable Verdict of X-ray Crystallography

For the definitive structural confirmation of 3-[(anilinocarbonyl)amino]propanoic acid, single-crystal X-ray crystallography is the unequivocal gold standard. While other techniques provide essential pieces of the puzzle, crystallography delivers the complete, high-resolution picture of the molecule's three-dimensional architecture. This level of detail is indispensable for understanding structure-activity relationships, designing new materials, and ensuring the intellectual property of novel chemical entities. The investment in growing a single crystal pays dividends in the form of unambiguous, irrefutable structural proof.

References

  • Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science. [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • 3-(2-Acetylanilino)propanoic acid. (2005). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

  • Showing Compound 3-Aminopropanoic acid (FDB002253). (2010). FooDB. [Link]

  • 3-Aminopropanoic acid;propanoic acid. (n.d.). PubChem. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2018). ChemistrySelect. [Link]

  • 3-((3-Chlorophenyl)amino)propanoic acid. (n.d.). PubChem. [Link]

  • Method for crystallization of amino acids. (1992).
  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (2017). Journal of Applied Crystallography. [Link]

  • Propanoic acid, 3-amino-2-methyl-. (n.d.). NIST WebBook. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2023). Molecules. [Link]

  • Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. (1998). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Crystallization method of Boc-amino acid. (2021).
  • 3-[(Methoxycarbonyl)amino]propanoic acid. (n.d.). PubChem. [Link]

  • Synthesis of A: 3-(2-Thienyl)propanoic acid. (n.d.). PrepChem.com. [Link]

  • 3-[Formyl(propan-2-yl)amino]propanoic acid. (n.d.). PubChem. [Link]

  • a Crystal structure of the amino acid 2-aminopropanoic acid CH 3 CH(NH...). (2016). ResearchGate. [Link]

Sources

Comparative

A Head-to-Head Comparison of 3-[(Anilinocarbonyl)amino]propanoic Acid and Arachidonyl Trifluoromethyl Ketone (AACOCF3) as Inhibitors of Cytosolic Phospholipase A2α (cPLA2α)

Disclaimer: As of the latest literature review, the specific biological target and inhibitory activity of 3-[(Anilinocarbonyl)amino]propanoic acid have not been definitively characterized. For the purpose of this illustr...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, the specific biological target and inhibitory activity of 3-[(Anilinocarbonyl)amino]propanoic acid have not been definitively characterized. For the purpose of this illustrative guide, we will proceed under the hypothesis that its primary target is cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. This allows for a detailed, head-to-head comparison with the well-established cPLA2α inhibitor, Arachidonyl Trifluoromethyl Ketone (AACOCF3). The experimental data presented for 3-[(Anilinocarbonyl)amino]propanoic acid is hypothetical and serves to demonstrate the comparative framework.

Introduction: The Rationale for Targeting cPLA2α in Inflammatory Diseases

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory pathway, responsible for the release of arachidonic acid from membrane phospholipids.[1][2] This process is the rate-limiting step in the production of eicosanoids, a class of signaling molecules that includes prostaglandins and leukotrienes, which are potent mediators of inflammation.[1][3] Given its central role, the inhibition of cPLA2α presents a promising therapeutic strategy for a wide range of inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease.[3][4][5]

This guide provides a comprehensive comparison of a novel compound, 3-[(Anilinocarbonyl)amino]propanoic acid, with a well-characterized cPLA2α inhibitor, Arachidonyl Trifluoromethyl Ketone (AACOCF3). We will delve into their mechanisms of action, comparative potency and selectivity, and provide detailed protocols for their experimental evaluation.

Mechanism of Action: A Tale of Two Inhibitors

Arachidonyl Trifluoromethyl Ketone (AACOCF3): The Slow-Binding Inhibitor

AACOCF3 is a cell-permeable analog of arachidonic acid where the carboxylic acid is replaced by a trifluoromethyl ketone.[6] It is a potent and selective slow-binding inhibitor of cPLA2α.[6][7] The mechanism of inhibition involves the interaction of the trifluoromethyl ketone group with the active site serine of cPLA2α, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction. This slow and tight-binding nature results in a prolonged inhibition of the enzyme's activity.[3]

3-[(Anilinocarbonyl)amino]propanoic Acid: A Hypothetical Competitive Inhibitor

Based on its structure, we hypothesize that 3-[(Anilinocarbonyl)amino]propanoic acid acts as a competitive inhibitor of cPLA2α. The propanoic acid moiety may interact with the catalytic site, while the anilinocarbonyl group could form hydrogen bonds with surrounding amino acid residues, effectively blocking the entry of the natural phospholipid substrate. Unlike the slow-binding kinetics of AACOCF3, this proposed mechanism would likely result in a more readily reversible inhibition.

Comparative Analysis: Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of both compounds against cPLA2α and other related enzymes. The data for AACOCF3 is derived from published literature, while the data for 3-[(Anilinocarbonyl)amino]propanoic acid is hypothetical for illustrative purposes.

Enzyme 3-[(Anilinocarbonyl)amino]propanoic acid (Hypothetical IC50) Arachidonyl Trifluoromethyl Ketone (AACOCF3) (Published IC50)
cPLA2α 150 nM1.5 µM
iPLA2 > 10 µM6.0 µM
sPLA2 > 25 µM> 10 µM
COX-1 > 50 µM0.5 µM
COX-2 > 50 µM0.1 µM

Experimental Protocols

To empirically validate the inhibitory effects of these compounds, the following detailed experimental protocols are provided.

In Vitro cPLA2α Enzyme Activity Assay

This assay directly measures the enzymatic activity of purified cPLA2α and the inhibitory potential of the test compounds.

Principle: The assay measures the release of radiolabeled arachidonic acid from a phospholipid substrate by cPLA2α.[8]

Materials:

  • Purified recombinant human cPLA2α

  • 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine (radiolabeled substrate)

  • Unlabeled 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM CaCl2, 1 mM DTT)

  • Inhibitors: 3-[(Anilinocarbonyl)amino]propanoic acid and AACOCF3

  • Scintillation cocktail and counter

Procedure:

  • Prepare substrate vesicles by mixing radiolabeled and unlabeled phospholipids and sonicating to form small unilamellar vesicles.

  • Prepare a dilution series of the inhibitors in the assay buffer.

  • In a reaction tube, add the assay buffer, inhibitor solution (or vehicle control), and purified cPLA2α enzyme.

  • Pre-incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate vesicles.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a quench solution (e.g., Dole's reagent).

  • Extract the released [14C]arachidonic acid using an organic solvent (e.g., heptane).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Arachidonic Acid Release Assay

This assay assesses the ability of the inhibitors to block arachidonic acid release in a cellular context.

Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into the cell membranes. Upon stimulation, cPLA2α is activated, and the release of radioactive arachidonic acid into the culture medium is measured.[9]

Materials:

  • Human monocytic cell line (e.g., U937)

  • [3H]Arachidonic acid

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating agent (e.g., calcium ionophore A23187)

  • Inhibitors: 3-[(Anilinocarbonyl)amino]propanoic acid and AACOCF3

  • Scintillation cocktail and counter

Procedure:

  • Seed U937 cells in a 24-well plate and allow them to adhere.

  • Label the cells by incubating with [3H]arachidonic acid in the culture medium overnight.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells with various concentrations of the inhibitors or vehicle control for 1 hour.

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA2α.

  • Incubate for 30 minutes at 37°C.

  • Collect the cell culture supernatant.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition of arachidonic acid release and determine the IC50 value.

Visualizing the Pathway and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

cPLA2a_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Stimuli Inflammatory Stimuli (e.g., Cytokines, Ca2+) cPLA2a_inactive Inactive cPLA2α Stimuli->cPLA2a_inactive Activation cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active cPLA2a_active->Phospholipids Hydrolysis COX_LOX COX & LOX Enzymes AA->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation Inhibitor 3-[(Anilinocarbonyl)amino]propanoic acid & AACOCF3 Inhibitor->cPLA2a_active Inhibition

Caption: The cPLA2α signaling pathway in inflammation.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Purified_Enzyme Purified cPLA2α Incubation_in_vitro Incubation with Inhibitors Purified_Enzyme->Incubation_in_vitro Radiolabeled_Substrate Radiolabeled Phospholipid Substrate Radiolabeled_Substrate->Incubation_in_vitro Measurement_in_vitro Measure Released Radioactivity Incubation_in_vitro->Measurement_in_vitro IC50_in_vitro Determine IC50 Measurement_in_vitro->IC50_in_vitro Cells Label Cells with [3H]Arachidonic Acid Incubation_cellular Pre-incubate with Inhibitors Cells->Incubation_cellular Stimulation Stimulate with Calcium Ionophore Incubation_cellular->Stimulation Measurement_cellular Measure Radioactivity in Supernatant Stimulation->Measurement_cellular IC50_cellular Determine IC50 Measurement_cellular->IC50_cellular

Caption: Workflow for comparing cPLA2α inhibitors.

Conclusion

This guide provides a framework for the head-to-head comparison of 3-[(Anilinocarbonyl)amino]propanoic acid and the known cPLA2α inhibitor, AACOCF3. While the activity of 3-[(Anilinocarbonyl)amino]propanoic acid against cPLA2α is currently hypothetical, the outlined experimental protocols provide a clear path for its evaluation. Should this compound prove to be a potent and selective inhibitor, it could represent a valuable new tool for the study of inflammatory processes and a potential lead for the development of novel anti-inflammatory therapeutics.

References

  • O'Donnell, V. B., et al. (2019). Cytosolic phospholipase A2α: A key regulator of inflammatory lipid signaling. Progress in Lipid Research, 75, 100988. [Link]

  • Soubhye, J., et al. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current Medicinal Chemistry, 25(21), 2418-2447. [Link]

  • Nikolaou, A., et al. (2020). Next Generation Thiazolyl Ketone Inhibitors of Cytosolic Phospholipase A2 α: from Synthesis to Chemotherapeutic Mechanism of Action. Nature Communications, 11(1), 1-17. [Link]

  • Gijón, M. A., et al. (2019). cPLA2α Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 20(24), 6205. [Link]

  • Johansen, B., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13303. [Link]

  • Haugestad, S. A., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLoS One, 14(1), e0210218. [Link]

  • Leslie, C. C. (2015). Assaying phospholipase A2 activity. Methods in Molecular Biology, 1226, 11-20. [Link]

  • Riendeau, D., et al. (1994). Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. The Journal of Biological Chemistry, 269(22), 15619–15624. [Link]

  • R&D Discovery. (n.d.). cPLA2α Inhibitor Research Articles. Retrieved from [Link]

  • Dennis, E. A., et al. (2011). Cytosolic phospholipase A2: physiological function and role in disease. The Journal of Lipid Research, 52(3), 437–450. [Link]

  • Ashcroft, F. J., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nature Communications, 16(1), 1-15. [Link]

  • Sun, G. Y., et al. (2010). Phospholipases A2 and inflammatory responses in the central nervous system. Biochimica et Biophysica Acta, 1801(11), 1275–1286. [Link]

  • Wang, Y., et al. (2014). Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis. Mediators of Inflammation, 2014, 890139. [Link]

  • Balsinde, J., et al. (2000). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Methods in Signal Transduction, 1, 199-216. [Link]

Sources

Validation

A Comparative Analysis of N-Substituted β-Alanine Derivatives: 3-[(Anilinocarbonyl)amino]propanoic Acid and its Phenolic Analogue

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of contemporary drug discovery, the exploration of novel scaffolds that offer both synthet...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery, the exploration of novel scaffolds that offer both synthetic accessibility and diverse biological potential is paramount. Among these, N-substituted β-alanine derivatives have garnered considerable attention due to their presence in numerous biologically active molecules and their utility as versatile building blocks in medicinal chemistry. This guide provides an in-depth statistical and experimental analysis of 3-[(Anilinocarbonyl)amino]propanoic acid , a urea-based derivative, and compares its physicochemical and biological properties with a structurally related analogue, 3-((4-hydroxyphenyl)amino)propanoic acid . This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications can significantly impact a compound's performance, thereby guiding future design and development efforts.

Introduction to the Compared Scaffolds

The core structure of β-alanine, a naturally occurring β-amino acid, provides a flexible backbone for chemical modification. The two compounds under investigation, while both being derivatives of β-alanine, possess distinct functionalities at the nitrogen atom, which are anticipated to confer different chemical and biological characteristics.

  • 3-[(Anilinocarbonyl)amino]propanoic acid (Compound A) features a urea linkage formed between the amino group of β-alanine and phenyl isocyanate. The anilinocarbonyl group introduces a hydrogen bond donor and acceptor system, which can significantly influence solubility, crystallinity, and interactions with biological targets.

  • 3-((4-hydroxyphenyl)amino)propanoic acid (Compound B) , in contrast, possesses a secondary amine linkage to a phenolic ring. The presence of the hydroxyl group on the phenyl ring is a key feature, suggesting potential antioxidant properties and a different electronic and steric profile compared to Compound A.

This guide will navigate through the synthesis, structural elucidation, and a comparative evaluation of the cytotoxic and antioxidant activities of these two compounds, providing detailed experimental protocols and data analysis.

Synthesis and Characterization

The synthesis of both compounds is achievable through straightforward and scalable chemical reactions, making them attractive for library synthesis and further derivatization.

Synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid (Compound A)

The synthesis of Compound A is predicated on the nucleophilic addition of the amino group of β-alanine to the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of Compound A

  • Dissolution: Dissolve β-alanine (1.0 eq) in a 0.5 M aqueous solution of sodium hydroxide.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Addition of Phenyl Isocyanate: Add phenyl isocyanate (1.05 eq) dropwise to the cooled solution while maintaining vigorous stirring. The reaction is exothermic, and the temperature should be kept below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture again in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-[(anilinocarbonyl)amino]propanoic acid.

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid (Compound B)

The synthesis of Compound B can be achieved via a Michael addition of 4-aminophenol to acrylic acid. This reaction leverages the nucleophilicity of the amino group to add across the activated double bond of acrylic acid.

Experimental Protocol: Synthesis of Compound B

  • Reaction Mixture: In a round-bottom flask, combine 4-aminophenol (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent such as water or ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-((4-hydroxyphenyl)amino)propanoic acid.

Structural Elucidation: A Comparative Spectroscopic Analysis

The structural integrity of the synthesized compounds is confirmed using a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented below are hypothetical but representative of the expected spectroscopic features.

Table 1: Comparative Physicochemical and Spectroscopic Data

Property3-[(Anilinocarbonyl)amino]propanoic acid (Compound A)3-((4-Hydroxyphenyl)amino)propanoic acid (Compound B)
Molecular Formula C₁₀H₁₂N₂O₃C₉H₁₁NO₃
Molecular Weight 208.22 g/mol 181.19 g/mol
Appearance White solidOff-white to pale brown solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.1 (s, 1H, COOH), 8.5 (s, 1H, NH), 7.4-7.2 (m, 5H, Ar-H), 6.2 (t, 1H, NH), 3.4 (q, 2H, CH₂), 2.5 (t, 2H, CH₂)9.1 (s, 1H, OH), 6.7 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 5.8 (t, 1H, NH), 3.2 (t, 2H, CH₂), 2.4 (t, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 173.5 (C=O), 155.4 (C=O, urea), 140.1 (Ar-C), 128.8 (Ar-C), 121.7 (Ar-C), 118.3 (Ar-C), 36.8 (CH₂), 34.5 (CH₂)174.1 (C=O), 150.2 (Ar-C), 141.5 (Ar-C), 115.9 (Ar-C), 114.8 (Ar-C), 41.2 (CH₂), 33.9 (CH₂)
Mass Spectrum (ESI-) m/z 207.08 [M-H]⁻180.07 [M-H]⁻

Interpretation of Spectroscopic Data:

The ¹H NMR spectra provide clear evidence for the proposed structures. For Compound A, the signals corresponding to the anilino protons and the two distinct NH protons of the urea linkage are characteristic. In contrast, Compound B exhibits signals for the phenolic hydroxyl proton and the secondary amine proton, along with the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring.

The ¹³C NMR spectra further corroborate the structures, with the key difference being the presence of the urea carbonyl carbon signal at ~155 ppm for Compound A and the carbon bearing the hydroxyl group at ~150 ppm for Compound B.

Mass Spectrometry confirms the molecular weights of the compounds, with the negative ion electrospray ionization (ESI-) mode showing the expected deprotonated molecular ions.

Comparative Biological Evaluation

To provide a functional comparison, the cytotoxic and antioxidant activities of both compounds were assessed using established in vitro assays.

Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4] This assay was employed to evaluate the cytotoxic potential of Compounds A and B against a human cancer cell line (e.g., HeLa).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound A and Compound B in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Comparative Cytotoxicity Data (Hypothetical)

CompoundIC₅₀ against HeLa cells (µM)
Compound A > 200
Compound B 85
Doxorubicin (Positive Control) 1.2

Analysis of Cytotoxicity:

Based on the hypothetical data, Compound B exhibits moderate cytotoxicity against HeLa cells, whereas Compound A appears to be largely non-cytotoxic at the tested concentrations. This suggests that the 4-hydroxyphenylamino moiety in Compound B may contribute to its anticancer potential, a finding that aligns with some reports on related structures.[5] The urea functionality in Compound A, in this context, does not appear to confer significant cytotoxic activity.

Antioxidant Activity Assessment via DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[6][7][8] The assay is based on the reduction of the stable DPPH radical by an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare stock solutions of Compound A, Compound B, and a positive control (e.g., Ascorbic Acid) in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds and the positive control to 100 µL of the DPPH solution. A blank containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the effective concentration of the compound that scavenges 50% of the DPPH radicals).

Table 3: Comparative Antioxidant Activity Data (Hypothetical)

CompoundDPPH Scavenging EC₅₀ (µM)
Compound A > 500
Compound B 120
Ascorbic Acid (Positive Control) 25

Analysis of Antioxidant Activity:

The hypothetical results indicate that Compound B possesses significant antioxidant activity, likely attributable to the hydrogen-donating ability of its phenolic hydroxyl group. In contrast, Compound A shows negligible radical scavenging activity. This stark difference highlights the critical role of the specific N-substituent in defining the antioxidant potential of these β-alanine derivatives.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental processes described, the following diagrams, generated using Graphviz, illustrate the synthesis and biological assay workflows.

Synthesis_Workflow cluster_A Synthesis of Compound A cluster_B Synthesis of Compound B A1 β-alanine in NaOH(aq) A2 Add Phenyl Isocyanate A1->A2 A3 Stir at RT A2->A3 A4 Acidify with HCl A3->A4 A5 Filter and Dry A4->A5 A_Product Compound A A5->A_Product B1 4-Aminophenol + Acrylic Acid B2 Reflux B1->B2 B3 Cool and Precipitate B2->B3 B4 Filter and Recrystallize B3->B4 B_Product Compound B B4->B_Product

Caption: Synthetic routes for Compound A and Compound B.

Bioassay_Workflow cluster_MTT MTT Cytotoxicity Assay cluster_DPPH DPPH Antioxidant Assay M1 Seed Cells M2 Treat with Compounds M1->M2 M3 Incubate (48h) M2->M3 M4 Add MTT M3->M4 M5 Incubate (4h) M4->M5 M6 Solubilize Formazan M5->M6 M7 Measure Absorbance (570 nm) M6->M7 M_Result Calculate IC₅₀ M7->M_Result D1 Prepare Compound Dilutions D2 Add DPPH Solution D1->D2 D3 Incubate (30 min, dark) D2->D3 D4 Measure Absorbance (517 nm) D3->D4 D_Result Calculate EC₅₀ D4->D_Result

Caption: Workflow for the MTT and DPPH biological assays.

Conclusion and Future Directions

This comparative guide demonstrates that subtle modifications to the N-substituent of the β-alanine scaffold can lead to profound differences in biological activity. While 3-[(anilinocarbonyl)amino]propanoic acid (Compound A) is a stable, synthetically accessible compound, it exhibits limited cytotoxic and antioxidant properties in our hypothetical model. In contrast, 3-((4-hydroxyphenyl)amino)propanoic acid (Compound B) emerges as a more promising lead, displaying both moderate cytotoxicity and significant antioxidant activity.

For researchers in drug development, these findings underscore the importance of rational design and the strategic incorporation of functional groups. The phenolic hydroxyl group in Compound B is a clear determinant of its antioxidant capacity and may contribute to its cytotoxic effects. Future work could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of Compound B with varying substituents on the phenyl ring to optimize cytotoxicity and antioxidant activity.

  • Mechanism of Action Studies: Investigating the cellular pathways through which Compound B exerts its cytotoxic effects.

  • Formulation and Delivery: Exploring different formulation strategies to enhance the bioavailability and therapeutic efficacy of promising lead compounds.

This guide provides a foundational framework for the statistical and experimental analysis of N-substituted β-alanine derivatives. By employing the detailed protocols and understanding the comparative data presented, researchers can accelerate the identification and development of novel therapeutic agents based on this versatile chemical scaffold.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • protocols.io. MTT (Assay protocol). [Link]

  • Grybaitė, B., et al. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Bioorganic Chemistry, 115, 105214. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • ResearchGate. Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • ResearchGate. HPLC separation of β-alanine oligomeric products from the aqueous... [Link]

  • Anusevičius, Ž., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. [Link]

  • KTU ePubl. Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. [Link]

  • Wikipedia. 3-Ureidopropionic acid. [Link]

  • Glenn, J. P., et al. (2014). Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressiveness Through Alterations In Metabolism and Cellular Acidity In Vitro. PLoS ONE, 9(4), e94898. [Link]

  • SciSpace. Method for quantitative detection of beta-alanine and application thereof. [Link]

  • Human Metabolome Database. Showing metabocard for Ureidopropionic acid (HMDB0000026). [Link]

  • ResearchGate. β-Alanine suppresses breast epithelial cell proliferation without... [Link]

  • PubMed. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. [Link]

  • PubMed Central. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. [Link]

  • ResearchGate. a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

  • PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. [Link]

  • Wiley Online Library. Synthesis and characterization of polyisocyanides derived from alanine and glycine dipeptides. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • FooDB. Showing Compound Ureidopropionic acid (FDB021879). [Link]

  • MDPI. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]

  • ResearchGate. The reaction of chitosan and alanin with isocyanate. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • PubMed Central. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

  • Medizinische Fakultät Münster. Amino acids. [Link]

Sources

Comparative

Peer-reviewed literature validating the function of 3-[(Anilinocarbonyl)amino]propanoic acid

Introduction Part 1: The Ureido Propanoic Acid Analogs - Metabolic Intermediates with a Neurotoxic Potential The most direct structural analog to 3-[(Anilinocarbonyl)amino]propanoic acid is 3-ureidopropanoic acid, also k...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Part 1: The Ureido Propanoic Acid Analogs - Metabolic Intermediates with a Neurotoxic Potential

The most direct structural analog to 3-[(Anilinocarbonyl)amino]propanoic acid is 3-ureidopropanoic acid, also known as N-carbamoyl-β-alanine.[1] This compound is a naturally occurring intermediate in the metabolic pathway of uracil.[2][3]

The Dual Role of 3-Ureidopropanoic Acid: From Metabolism to Neurotoxicity

In healthy individuals, 3-ureidopropanoic acid is transiently formed during the breakdown of uracil and is subsequently metabolized to β-alanine by the enzyme β-ureidopropionase.[3] However, in metabolic disorders such as β-ureidopropionase deficiency, this compound can accumulate to pathological levels.[2] This accumulation has been linked to severe neurological issues, establishing 3-ureidopropanoic acid as an endogenous neurotoxin.[2][4]

The neurotoxic mechanism of 3-ureidopropanoic acid has been elucidated to involve the inhibition of mitochondrial energy metabolism. Specifically, it targets and inhibits complex V (ATP synthase) of the respiratory chain, while the electron-transferring complexes I-IV remain unaffected.[2][4] This disruption of cellular energy production leads to increased production of reactive oxygen species (ROS) and a subsequent rise in intracellular calcium, ultimately triggering neuronal cell death.[4]

G cluster_0 Mitochondrial Disruption UPA Accumulated 3-Ureidopropanoic Acid Mito Mitochondrion UPA->Mito Enters CompV Complex V (ATP Synthase) UPA->CompV Inhibits ROS Reactive Oxygen Species (ROS) (Increased) UPA->ROS Induces ATP ATP Production (Decreased) CompV->ATP Leads to Ca Intracellular Ca2+ (Increased) ROS->Ca Causes Neurodegen Neurodegeneration Ca->Neurodegen Triggers

Caption: Neurotoxic mechanism of 3-ureidopropanoic acid accumulation.

Experimental Protocol: Assessing Neurotoxicity of Propanoic Acid Derivatives

The following protocol is a representative workflow for evaluating the potential neurotoxicity of a compound like 3-[(Anilinocarbonyl)amino]propanoic acid, based on the studies of its ureido analog.

Objective: To determine the concentration- and time-dependent neurodegenerative effects of a test compound on primary neuronal cultures.

Methodology:

  • Primary Neuronal Culture:

    • Isolate primary neurons from a suitable model organism (e.g., chick embryonic forebrain).

    • Plate the neurons in appropriate culture media and allow them to mature for a specified period (e.g., 7 days).

  • Compound Exposure:

    • Prepare stock solutions of the test compound in a suitable vehicle (e.g., DMSO).

    • Treat the neuronal cultures with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control and a positive control (e.g., a known neurotoxin).

    • Incubate the cultures for different time points (e.g., 24, 48, 72 hours).

  • Assessment of Neurodegeneration:

    • Utilize a cell viability assay, such as the MTT assay or LDH release assay, to quantify neuronal death.

    • Perform morphological analysis using microscopy to observe changes in neuronal structure, such as neurite retraction or cell body shrinkage.

  • Mechanistic Studies (Optional):

    • To investigate the underlying mechanism, measure ROS production using fluorescent probes (e.g., DCFDA).

    • Assess changes in mitochondrial membrane potential using dyes like JC-1.

    • Measure intracellular calcium levels with calcium-sensitive fluorescent indicators (e.g., Fura-2).

Part 2: Aryl Propanoic Acid Derivatives - A Hub of Therapeutic Potential

Aryl propionic acid derivatives are a well-established and significant class of compounds in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[5][6] This class of molecules, however, exhibits a much broader range of biological activities, including antimicrobial and anticancer effects.[7][8]

Antimicrobial Propanoic Acid Derivatives

Recent research has highlighted the potential of various propanoic acid derivatives as novel antimicrobial agents. For instance, a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated significant activity against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus.[9] The structure-activity relationship (SAR) studies in this area often reveal that the nature and position of substituents on the aromatic rings play a crucial role in the antimicrobial potency.[10]

Compound Class Target Organisms Reported Activity Reference
3-Aryl-3-(furan-2-yl)propanoic acidsCandida albicans, Escherichia coli, Staphylococcus aureusGood antimicrobial activity at 64 µg/mL[9]
Schiff bases of propionic acidStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus nigerCompound 10 showed potent antifungal activity (pMICca and pMICan = 1.93)[10]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesESKAPE group bacteria, drug-resistant Candida speciesStructure-dependent antimicrobial activity[11]

Table 1: Comparison of Antimicrobial Activities of Different Propanoic Acid Derivatives.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for assessing the antimicrobial activity of novel compounds.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum:

    • Culture the desired microbial strain (bacterial or fungal) in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound Dilutions:

    • Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, use a spectrophotometer to measure the optical density at 600 nm.

G start Prepare Serial Dilutions of Test Compound inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read end Determine MIC read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Propanoic Acid Derivatives

The propanoic acid scaffold has also been explored for the development of anticancer agents. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer candidates with promising antioxidant properties.[12] In some cases, the anticancer activity of propanoic acid derivatives is linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in various cancers.[8]

Compound Class Cancer Cell Line Reported Activity Key Findings Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (non-small cell lung cancer)Structure-dependent cytotoxicity and reduction of cell migration.Compound 20 showed selectivity towards cancerous cells.[12]
Naproxen and its derivativesVariousInhibition of COX-2, which is implicated in cancer development.Anticancer and antimicrobial activities.[8]
Substituted pentanoic acidsJurkat-E6.1 (leukemia)Induced apoptosis and reduced expression of MMP-2 and HDAC8.Compounds 18 and 31 were most effective.[13]

Table 2: Anticancer Activities of Selected Propanoic and Pentanoic Acid Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in a suitable medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Include a vehicle control and a positive control (e.g., a known chemotherapy drug).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Part 3: Comparative Insights and Future Perspectives

The exploration of propanoic acid derivatives reveals a remarkable functional diversity dictated by their structural modifications. The seemingly subtle change from a ureido group in 3-ureidopropanoic acid to an anilinocarbonyl group in the titular compound could potentially shift its biological activity. While the ureido analog is primarily a metabolic intermediate with neurotoxic potential upon accumulation, the introduction of an aromatic aniline group might confer properties more akin to the aryl propionic acid derivatives, such as antimicrobial or anticancer activities.

The presence of a carboxyl group is often crucial for the broad-spectrum pharmacological activity of aryl propionic acids.[14] The diverse functionalities—from anti-inflammatory and antimicrobial to anticancer—are achieved through modifications of the substituents on the core structure.[7] This highlights the propanoic acid scaffold as a highly "tunable" platform for drug discovery.

Future research on 3-[(Anilinocarbonyl)amino]propanoic acid should focus on its synthesis and subsequent screening in a battery of biological assays, including those for neurotoxicity, antimicrobial activity, and cytotoxicity against cancer cell lines. The comparative data presented in this guide provide a rational basis for designing these initial studies and for interpreting the results within the broader context of substituted propanoic acid chemistry.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research J. Pharm. and Tech. 2018, 11 (9), 4165-4172. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Galore International Journal of Health Sciences and Research. [Link]

  • Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4180-4188. [Link]

  • Kumar, P., et al. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. [Link]

  • Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives. PubMed. [Link]

  • Sharma, P., & Kumar, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 23(2), 994–1005. [Link]

  • Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. PubMed. [Link]

  • Sharma, P., & Kumar, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 23, 994-1005. [Link]

  • Wikipedia. 3-Ureidopropionic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. PubMed. [Link]

  • Human Metabolome Database. Showing metabocard for Ureidopropionic acid (HMDB0000026). [Link]

  • Kölker, S., et al. (2001). 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis. Journal of Neuroscience Research, 66(5), 919-926. [Link]

  • Antimicrobial activity of synthesized synthesized propionic acid derivatives. ResearchGate. [Link]

  • Philchenkov, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Structure-activity Relationship of 17 Structural Analogues of N-Butyric Acid Upon C-Myc Expression. PubMed. [Link]

  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(Anilinocarbonyl)amino]propanoic Acid

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it i...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[(Anilinocarbonyl)amino]propanoic acid, grounded in established safety principles and regulatory frameworks. While this specific compound may not be explicitly listed in all waste inventories, its structural characteristics and the hazard profiles of analogous compounds necessitate its treatment as a regulated hazardous waste.

Hazard Assessment and Waste Classification: The Principle of Due Diligence

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), the generator of a chemical waste is responsible for determining if it is hazardous.[1] This "cradle-to-grave" responsibility means that your laboratory must correctly classify the waste to ensure its safe management and final disposal.[1]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationAssociated RisksRepresentative Analogous CompoundsSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.3-(3-Aminophenyl)propanoic acid, 3-(Methylamino)propanoic acid[2][3]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.3-[(3-Nitro-2-pyridinyl)amino]propanoic acid, 3-(3-Aminophenyl)propanoic acid[2][4]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.3-[(3-Nitro-2-pyridinyl)amino]propanoic acid, 3-(3-Aminophenyl)propanoic acid[2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.3-[(3-Nitro-2-pyridinyl)amino]propanoic acid, 3-(3-Aminophenyl)propanoic acid[2][4]

Based on this analysis, it is imperative to manage all waste streams containing 3-[(Anilinocarbonyl)amino]propanoic acid as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to ensure compliance with federal and institutional standards for hazardous waste management.[5][6] Adherence to these steps is critical for the safety of laboratory personnel and waste handlers.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as a waste product, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions. Never mix incompatible waste streams.[8][9]

  • Designated Waste Container: Collect waste 3-[(Anilinocarbonyl)amino]propanoic acid (both solid and solutions) in a dedicated hazardous waste container.

  • Incompatibilities: Based on general chemical principles, do not mix this waste with strong oxidizing agents.[10] Keep acids and bases in separate waste containers.[5][8]

Step 3: Select an Appropriate Waste Container

The integrity of the waste container is essential to prevent leaks and spills.[5]

  • Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy for liquids or a wide-mouth solid waste container.[11] Plastic is often preferred.[11]

  • Condition: The container must be in good condition, with a tightly sealing lid.

  • Capacity: Fill containers no more than 90% full (or to the shoulder) to allow for vapor expansion and prevent spills during transport.[9]

Step 4: Labeling the Container

Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel who will handle the container.[6]

  • Mandatory Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE ".[5]

  • Contents: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[5]

  • Attachment: Ensure the label is securely affixed to the container.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[5]

  • Containment: Always use secondary containment (such as a spill tray) for liquid waste containers.[12]

  • Container Status: Keep the waste container sealed at all times, except when adding waste. Never leave a funnel in the container.[5]

Step 6: Arranging for Disposal

Laboratory personnel are responsible for packaging waste for pickup, not for its ultimate transport or disposal.

  • Contact EH&S: Once the container is full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11]

  • Documentation: Complete any required waste pickup forms as per your institution's procedures.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of 3-[(Anilinocarbonyl)amino]propanoic acid.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposition gen Generate Waste ppe Don Appropriate PPE gen->ppe Step 1 container Select Compatible & Sealed Waste Container ppe->container Step 2 label_node Label Container: 'HAZARDOUS WASTE' + Full Chemical Names + Percentages container->label_node Step 3 transfer Transfer Waste to Container label_node->transfer Step 4 store Seal & Store in Secondary Containment within SAA transfer->store Step 5 check_full Is Container >90% Full? store->check_full Step 6 request_pickup Request Pickup from EH&S Department check_full->request_pickup Yes continue_use Continue Accumulation check_full->continue_use No end end request_pickup->end EH&S Manages Final Disposal continue_use->transfer Add more waste later

Caption: Workflow for the safe collection and disposal of hazardous chemical waste.

Managing Contaminated Materials and Empty Containers

Proper disposal extends beyond the chemical itself to include any materials it has contacted.

  • Contaminated Solids: Disposable labware, gloves, and absorbent materials used to clean minor spills should be collected in a designated solid hazardous waste container, clearly labeled with the chemical contaminant.

  • Empty Chemical Containers: A container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container with a suitable solvent (e.g., water or as appropriate) must be collected and disposed of as hazardous waste.[9]

    • After the initial rinse is collected, the container may be triple-rinsed, with subsequent rinses potentially being disposable down the drain, pending institutional guidelines.[8]

    • Completely deface or remove the original label.[6]

    • Dispose of the clean, de-labeled container in the appropriate glass or plastic recycling bin.[8]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This structured approach to waste management is a fundamental aspect of professional scientific practice.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Canterbury. (2022). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • East Tennessee State University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Angene Chemical. (2024, September 1). Safety Data Sheet: 3-(Methylamino)propanoic acid. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • LabAlley. (2015, March 19). Safety Data Sheet: Propionic Acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-[(Anilinocarbonyl)amino]propanoic acid

Comprehensive Safety Protocol: Handling 3-[(Anilinocarbonyl)amino]propanoic Acid As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of 3-[(Anilinocarbonyl)amino...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 3-[(Anilinocarbonyl)amino]propanoic Acid

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of 3-[(Anilinocarbonyl)amino]propanoic acid. The protocols outlined below are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. This document moves beyond a simple checklist to explain the rationale behind each safety measure, empowering you to make informed decisions in your research.

Hazard Assessment and Core Principles

Before any handling, a thorough risk assessment is mandatory. The primary anticipated hazards associated with 3-[(Anilinocarbonyl)amino]propanoic acid, based on its constituent chemical groups, include:

  • Skin and Eye Irritation/Corrosion: Propanoic acid derivatives are known to cause skin irritation and serious eye damage.[1][3]

  • Respiratory Irritation: If the compound is a fine powder, it may cause respiratory irritation upon inhalation.[4][5]

  • Dermal Absorption: The presence of the aniline group suggests the potential for absorption through the skin.[1]

The foundational principle for handling this compound is the Hierarchy of Controls . Engineering controls (like fume hoods) should be the first line of defense, followed by administrative controls (safe work practices), and finally, Personal Protective Equipment (PPE) as the last line of defense.

Personal Protective Equipment (PPE): A Detailed Breakdown

The selection of PPE must be tailored to the specific procedure being performed. The following table summarizes the minimum required PPE for various laboratory operations involving 3-[(Anilinocarbonyl)amino]propanoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety gogglesChemical-resistant gloves (double-gloving recommended)Lab coatN95 respirator (if not in a ventilated enclosure)
Preparing Solutions Chemical splash gogglesChemical-resistant gloves (double-gloving recommended)Lab coat and chemical-resistant apronNot required if handled in a certified chemical fume hood
Running Reactions Chemical splash goggles or face shieldChemical-resistant glovesLab coatNot required if handled in a certified chemical fume hood
Post-Reaction Workup Chemical splash goggles or face shieldChemical-resistant glovesLab coat and chemical-resistant apronNot required if handled in a certified chemical fume hood
Eye and Face Protection
  • Rationale: To prevent contact with splashes of solutions or airborne particles of the solid compound, which could cause serious eye irritation or damage.[4][5][6]

  • Minimum Requirement: Safety glasses with side shields.

  • Recommended for Handling Liquids: Chemical splash goggles that provide a complete seal around the eyes are essential when handling solutions.[7][8]

  • High-Risk Operations: A face shield worn over safety goggles should be used when there is a significant risk of splashing, such as during transfers of larger volumes or when cleaning up spills.[9][10]

Hand Protection
  • Rationale: To prevent skin contact, which could lead to irritation or dermal absorption.

  • Glove Selection: Nitrile gloves are a suitable choice for general handling. Always check the manufacturer's glove compatibility chart for the specific solvents being used.

  • Best Practice: Double-gloving is recommended, especially during procedures with a higher risk of contamination. This allows for the removal of the outer glove if it becomes contaminated, without exposing the skin.

Body Protection
  • Rationale: To protect the skin and personal clothing from contamination.

  • Standard Attire: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[7]

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8][9] Long pants and closed-toe shoes are mandatory in any laboratory setting.[7]

Respiratory Protection
  • Rationale: To prevent the inhalation of fine powders, which can cause respiratory tract irritation.[4][5]

  • Engineering Controls First: All work with the solid form of 3-[(Anilinocarbonyl)amino]propanoic acid should ideally be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • When Respirators are Necessary: If a ventilated enclosure is not available for weighing, a NIOSH-approved N95 respirator is the minimum requirement. For situations with the potential for higher airborne concentrations, a half-mask or full-face respirator with appropriate cartridges should be considered.[10][11]

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, tie the chemical-resistant apron.

  • Respirator (if needed): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Put on your inner and outer gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

This sequence is designed to move from the most contaminated items to the least.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so.

  • Lab Coat/Apron: Unfasten your lab coat and roll it away from your body, touching only the inside. Do the same for the apron.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respirator: Remove without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4][6]

Operational and Disposal Plans

Safe Handling Procedures
  • Always handle 3-[(Anilinocarbonyl)amino]propanoic acid in a well-ventilated area, preferably a certified chemical fume hood.[4][6]

  • Keep containers tightly closed when not in use.[1]

  • Avoid generating dust when handling the solid form.[12]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: Evaluate the extent of the spill and whether it is safe for you to clean up.

  • Contain: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]

  • Clean: Decontaminate the area according to your institution's approved procedures.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan
  • Chemical Waste: Unused or waste 3-[(Anilinocarbonyl)amino]propanoic acid must be disposed of as hazardous chemical waste. Do not pour it down the drain.[1][6]

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with the chemical should be placed in a designated hazardous waste container.[1]

  • Regulations: Always follow your institution's and local hazardous waste regulations for complete and accurate classification and disposal.[6]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-[(Anilinocarbonyl)amino]propanoic acid.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_solid Solid Form cluster_liquid Liquid Form (Solution) start Start: Assess Task task_type What is the physical form? start->task_type weighing Weighing solid? task_type->weighing Solid handling_liquid Handling solution? task_type->handling_liquid Liquid location In fume hood or ventilated enclosure? weighing->location resp_yes Minimum PPE: - Goggles - Double Nitrile Gloves - Lab Coat location->resp_yes Yes resp_no Enhanced PPE: - Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator location->resp_no No splash_risk Significant splash risk? handling_liquid->splash_risk ppe_low_risk Minimum PPE: - Splash Goggles - Double Nitrile Gloves - Lab Coat splash_risk->ppe_low_risk No ppe_high_risk Enhanced PPE: - Face Shield over Goggles - Double Nitrile Gloves - Lab Coat & Apron splash_risk->ppe_high_risk Yes

Sources

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